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  • Product: 2-(3-Nitropyridin-2-yl)ethanol
  • CAS: 918153-28-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 2-(3-Nitropyridin-2-yl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(3-Nitropyridin-2-yl)ethanol for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Nitropyridin-2-yl)ethanol for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active molecules.[1] Among its many derivatives, 2-(3-Nitropyridin-2-yl)ethanol serves as a crucial synthetic intermediate, providing a versatile handle for further molecular elaboration. The presence of both a nitro group—a powerful electron-withdrawing group and a precursor to an amino group—and a primary alcohol offers dual points for diversification, enabling the construction of complex molecular architectures for targeted therapies.

This guide provides a comprehensive, field-proven pathway for the synthesis of 2-(3-Nitropyridin-2-yl)ethanol, designed for practical application by researchers in both academic and industrial settings. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success, ensuring a reproducible and efficient synthesis.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule, 2-(3-Nitropyridin-2-yl)ethanol, points to a straightforward and reliable synthetic strategy. The primary alcohol functionality can be readily installed via the reduction of a corresponding aldehyde. This key intermediate, 3-Nitropyridine-2-carboxaldehyde, can, in turn, be synthesized through the selective oxidation of the methyl group of 2-methyl-3-nitropyridine. This two-step approach is advantageous due to the commercial availability of the precursors and the high-yielding nature of the proposed transformations.

G TM Target Molecule: 2-(3-Nitropyridin-2-yl)ethanol FG1 Functional Group Interconversion (Alcohol from Aldehyde) TM->FG1 I1 Intermediate 1: 3-Nitropyridine-2-carboxaldehyde FG1->I1 FG2 Functional Group Interconversion (Aldehyde from Methyl) I1->FG2 SM Starting Material: 2-Methyl-3-nitropyridine FG2->SM

Figure 1: Retrosynthetic pathway for 2-(3-Nitropyridin-2-yl)ethanol.

Part 1: Synthesis of the Key Intermediate: 3-Nitropyridine-2-carboxaldehyde

The pivotal first step in this pathway is the selective oxidation of 2-methyl-3-nitropyridine. This transformation requires a reagent capable of oxidizing an activated methyl group (benzylic-type position) to an aldehyde without affecting the sensitive nitro group or the pyridine ring itself.

Expertise & Causality: The Choice of Selenium Dioxide

Selenium dioxide (SeO₂) is the reagent of choice for this specific oxidation. Its efficacy stems from its ability to selectively oxidize allylic and benzylic C-H bonds. The mechanism involves an ene reaction followed by a[2][3]-sigmatropic rearrangement, a pathway that is highly favorable for this substrate class and operates under conditions that preserve the nitro functionality. Alternative strong oxidants like potassium permanganate or chromic acid would likely lead to over-oxidation to the carboxylic acid or degradation of the pyridine ring. A patent describes a high-yield synthesis of 3-nitropyridine-2-carboxaldehyde from 2-methyl-3-nitropyridine using selenium dioxide.[4]

The precursor, 2-methyl-3-nitropyridine, can be synthesized from commercially available 2-chloro-3-nitropyridine through a reaction with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[5][6]

Experimental Protocol: Oxidation of 2-Methyl-3-nitropyridine

This protocol is adapted from established literature procedures.[3][4]

Materials and Reagents:

  • 2-Methyl-3-nitropyridine

  • Selenium (IV) oxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask. To this solution, add selenium (IV) oxide (1.1 - 1.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires several hours (e.g., 16 hours) for completion.[3]

  • Workup - Filtration: Once the starting material is consumed, cool the mixture to room temperature. The black selenium byproduct will precipitate. Filter the reaction mixture through a pad of Celite to remove the solid selenium. Wash the filter cake with a small amount of dichloromethane or dioxane.

  • Workup - Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 3-nitropyridine-2-carboxaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aldehyde.

ParameterValue/ConditionRationale & Insights
Reagent Selenium (IV) OxideHighly selective for benzylic oxidation, preventing over-oxidation.[3][4]
Solvent 1,4-DioxaneA high-boiling, inert solvent suitable for the required reflux temperature.
Temperature Reflux (~101 °C)Provides the necessary thermal energy to overcome the activation barrier of the reaction.
Typical Yield ~70%Yields are generally good for this type of oxidation.[3]

Part 2: Selective Reduction to 2-(3-Nitropyridin-2-yl)ethanol

The final step involves the reduction of the aldehyde group of 3-nitropyridine-2-carboxaldehyde to a primary alcohol. The critical challenge here is chemoselectivity: the chosen reagent must reduce the aldehyde without affecting the nitro group.

Expertise & Causality: The Choice of Sodium Borohydride

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. As a mild hydride donor, it readily reduces aldehydes and ketones but is generally unreactive towards more stable functional groups like esters, amides, and, crucially, nitro groups under standard protic solvent conditions.[7][8]

In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group, leading to the corresponding amino alcohol, which is not the desired product.[9] While catalytic hydrogenation is another common reduction method, it often leads to the reduction of aromatic nitro groups to amines, again compromising the desired outcome.[2][10]

Experimental Protocol: Reduction of 3-Nitropyridine-2-carboxaldehyde

Materials and Reagents:

  • 3-Nitropyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitropyridine-2-carboxaldehyde (1.0 eq) in methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon adding the hydride reagent.

  • Reagent Addition: Add sodium borohydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Workup - Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-Nitropyridin-2-yl)ethanol. The product can be further purified by silica gel chromatography if necessary.

ParameterValue/ConditionRationale & Insights
Reagent Sodium Borohydride (NaBH₄)Chemoselectively reduces the aldehyde over the nitro group.[7][8]
Solvent Methanol / EthanolProtic solvents that are compatible with NaBH₄ and provide good solubility for the substrate.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermicity; the reaction proceeds efficiently at room temperature.
Workup Aqueous QuenchSafely neutralizes excess hydride reagent.

Overall Synthesis Workflow

The following diagram provides a top-level overview of the complete, validated synthetic pathway.

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Reduction SM 2-Methyl-3-nitropyridine R1 SeO₂, 1,4-Dioxane Reflux SM->R1 I1 3-Nitropyridine-2-carboxaldehyde R1->I1 R2 NaBH₄, MeOH 0 °C to RT I1->R2 TM 2-(3-Nitropyridin-2-yl)ethanol R2->TM

Figure 2: Step-wise synthesis of 2-(3-Nitropyridin-2-yl)ethanol.

Safety and Handling

  • Nitropyridines: These compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Selenium Dioxide (SeO₂): Highly toxic and a teratogen. Avoid inhalation of dust and skin contact. All manipulations should be performed in a fume hood.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Quenching should always be performed slowly and at low temperatures.

Conclusion

The two-step synthesis of 2-(3-Nitropyridin-2-yl)ethanol from 2-methyl-3-nitropyridine represents a reliable, scalable, and high-yielding pathway. The strategic selection of selenium dioxide for the initial oxidation and sodium borohydride for the subsequent reduction ensures high chemoselectivity, preserving the critical nitro functionality for further synthetic transformations. This guide provides the necessary technical detail and scientific rationale to empower researchers to confidently produce this valuable intermediate for applications in drug discovery and materials science.

References

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  • Chemsigma. (n.d.). 2-(3-nitropyridin-2-yl)ethanol [918153-28-3]. Retrieved from [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-Nitropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated chemical properties and reactivity of 2-(3-nitropyridin-2-yl)ethanol. Due...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical properties and reactivity of 2-(3-nitropyridin-2-yl)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws parallels from structurally analogous nitropyridine derivatives. The guide is intended to serve as a valuable resource for researchers, enabling them to anticipate the behavior of 2-(3-nitropyridin-2-yl)ethanol in various chemical transformations and to design synthetic strategies and experimental protocols. The discussion encompasses potential synthetic routes, the reactivity of the nitro group and the ethanol moiety, and predicted spectroscopic characteristics.

Introduction and Structural Elucidation

2-(3-Nitropyridin-2-yl)ethanol is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 3-position and an ethanol group at the 2-position. The strategic placement of these functional groups imparts a unique chemical character to the molecule, making it a potentially versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the pyridine ring, activating it towards certain nucleophilic reactions. The primary alcohol of the ethanol substituent offers a handle for a variety of chemical modifications, including oxidation, esterification, and etherification. The interplay between these two functional groups dictates the overall reactivity profile of the molecule.

Table 1: Core Chemical and Physical Properties (Predicted)

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C7H8N2O3Calculation
Molecular Weight 168.15 g/mol Calculation
Appearance Likely a solid or viscous liquidAnalogy with similar compounds like 2-(3-Nitrophenyl)ethanol[1]
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and potentially sparingly soluble in water due to the hydroxyl group.General principles of solubility
CAS Number 918153-28-3Chemsigma[2]

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the pyridine ring and the ethanol side chain, or the introduction of the nitro group onto a pre-existing 2-(pyridin-2-yl)ethanol scaffold.

Potential Synthetic Pathways

Pathway A: Nitration of 2-(Pyridin-2-yl)ethanol

This approach involves the direct nitration of commercially available 2-(pyridin-2-yl)ethanol. However, electrophilic aromatic substitution on a pyridine ring is generally challenging due to its electron-deficient nature. The reaction would likely require harsh conditions and may suffer from issues with regioselectivity.

Pathway B: Functionalization of a Pre-nitrated Pyridine

A more controlled approach would involve starting with a pre-functionalized nitropyridine, such as 2-chloro-3-nitropyridine. This readily available starting material can undergo nucleophilic substitution or cross-coupling reactions to introduce the two-carbon side chain.

Chemical Reactivity and Transformations

The reactivity of 2-(3-nitropyridin-2-yl)ethanol is governed by the individual and combined effects of the nitro group and the ethanol substituent on the pyridine ring.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations.

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation in organic synthesis. This opens up a vast array of subsequent chemical modifications.

  • Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction.[3] Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent such as ethanol or methanol.[3]

Experimental Protocol: Catalytic Hydrogenation (Hypothetical)

  • Dissolve 2-(3-nitropyridin-2-yl)ethanol in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and maintain a positive pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminopyridin-2-yl)ethanol.

The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, can activate the ring towards nucleophilic aromatic substitution. While the nitro group itself can sometimes be displaced, it more commonly activates other positions on the ring for substitution of a suitable leaving group. In the case of 2-substituted-3-nitropyridines, the nitro group strongly activates the positions ortho and para to it.

Reactions Involving the Ethanol Side Chain

The primary alcohol of the ethanol group is a versatile functional handle for various transformations.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

  • Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used to selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(3-nitropyridin-2-yl)acetaldehyde.

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will oxidize the primary alcohol to the carboxylic acid, (3-nitropyridin-2-yl)acetic acid.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid or base catalysis). Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis).

Spectroscopic Properties (Predicted)

Predicting the exact spectroscopic data requires computational modeling or experimental analysis. However, we can anticipate the key features based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-nitropyridin-2-yl)ethanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and N-O bonds.

Table 2: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
O-H (alcohol)3500-3200 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=N, C=C (aromatic ring)1600-1475Stretching
N-O (nitro group)1550 and 1350Asymmetric and Symmetric Stretching
C-O (alcohol)1300-1000Stretching

The broadness of the O-H stretch is due to hydrogen bonding.[4][5] The two distinct bands for the nitro group are highly characteristic.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group. The ethanol side chain would exhibit a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group attached to the pyridine ring, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the pyridine ring, with those closer to the nitro group being shifted downfield. The two carbons of the ethanol side chain would also be visible.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (168.15). Fragmentation patterns would likely involve the loss of the hydroxyl group, water, or the nitro group.

Safety and Handling

While specific toxicity data for 2-(3-nitropyridin-2-yl)ethanol is not available, it is prudent to handle it with the care afforded to all novel chemical compounds. Nitroaromatic compounds can have varying degrees of toxicity. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-(3-Nitropyridin-2-yl)ethanol, while not extensively documented, represents a molecule of significant synthetic potential. Its chemical behavior is predicted to be a rich interplay of the reactivity of the nitro group and the ethanol side chain. The ability to reduce the nitro group to an amine and the versatility of the primary alcohol for further functionalization make this compound a promising building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The information presented in this guide, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to design and execute synthetic strategies involving this intriguing molecule.

References

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Foundational

Comprehensive Structure Elucidation of 2-(3-Nitropyridin-2-yl)ethanol: Analytical Methodologies and Mechanistic Insights

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized pyridine scaffolds serve as indispensable building blocks. Among these, 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized pyridine scaffolds serve as indispensable building blocks. Among these, 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) stands out as a highly versatile synthetic intermediate[1]. The primary utility of this compound lies in its role as a key precursor for more complex polycyclic molecules; the electron-withdrawing nitro group facilitates downstream nucleophilic aromatic substitutions or can be reduced to an amino group, while the ethanol side chain offers an orthogonal site for chemical modification[2]. This whitepaper provides a rigorous, Senior Application Scientist-level guide to the structural elucidation of this molecule, detailing the causality behind analytical choices and providing self-validating experimental protocols.

Chemical Identity & Synthetic Grounding

The molecular architecture of 2-(3-Nitropyridin-2-yl)ethanol (Molecular Formula: C₇H₈N₂O₃, MW: 168.15 g/mol ) features a pyridine ring substituted with a nitro group at the 3-position and a 2-hydroxyethyl group at the 2-position[2].

Understanding the synthetic origin of a molecule is the first step in predicting its impurity profile and analytical behavior. The synthesis of this compound is typically achieved through the direct nitration of 3-(2-hydroxyethyl)pyridine. This electrophilic aromatic substitution reaction is mechanistically challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation of the ring nitrogen under strongly acidic conditions[2]. Alternatively, the scaffold can be accessed via the base-catalyzed aldol-type condensation of 2-methyl-3-nitropyridine with paraformaldehyde, where the strong electron-withdrawing effect of the 3-nitro group increases the CH-acidity of the 2-methyl group, enabling nucleophilic attack on the aldehyde[3][4].

Synthesis SM1 3-(2-Hydroxyethyl)pyridine (Precursor) Intermediate Electrophilic Aromatic Substitution (Nitration) SM1->Intermediate SM2 Nitrating Mixture (HNO3 / H2SO4) SM2->Intermediate Product 2-(3-Nitropyridin-2-yl)ethanol (Target: CAS 918153-28-3) Intermediate->Product Regioselective Addition

Fig 1: Synthetic logic and mechanistic pathway for 2-(3-Nitropyridin-2-yl)ethanol.

Analytical Strategy for Structure Elucidation

To unequivocally prove the structure of 2-(3-Nitropyridin-2-yl)ethanol, we employ an orthogonal analytical strategy. No single technique is trusted in isolation; instead, the data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) must converge to form a self-consistent proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution[2]. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

  • Causality of Chemical Shifts: The electron-withdrawing nitro group significantly influences the chemical shifts of the pyridine ring protons[2]. Through both inductive and resonance effects, the nitro group strongly deshields the adjacent C-4 proton, pushing its resonance downfield (typically >8.2 ppm). The C-6 proton is similarly deshielded by its proximity to the electronegative pyridine nitrogen.

  • 2D NMR (HMBC & HSQC): 1D NMR alone cannot definitively prove that the ethanol chain is at C-2 rather than C-4 or C-5. Heteronuclear Multiple Bond Correlation (HMBC) is employed because it detects long-range (2- to 3-bond) couplings. Observing a cross-peak between the aliphatic CH₂ protons (C-1') and the quaternary C-2 and C-3 carbons unequivocally locks the regiochemistry of the side chain relative to the nitro group.

High-Resolution Mass Spectrometry (HRMS)

While NMR provides connectivity, HRMS provides the exact elemental composition. Electrospray Ionization (ESI) in positive mode yields the [M+H]⁺ ion. The causality behind the fragmentation pattern is driven by the functional groups: the molecule readily loses water (H₂O, 18 Da) from the ethanol side chain, and neutral losses of NO₂ (46 Da) are characteristic of nitroaromatic systems.

ElucidationWorkflow Sample Purified Analyte 2-(3-Nitropyridin-2-yl)ethanol NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) Sample->NMR Connectivity MS HRMS (ESI-TOF) Sample->MS Exact Mass IR FT-IR (ATR Mode) Sample->IR Functional Groups NMR_Result HMBC: C2-Alkyl Linkage Deshielded H-4/H-6 Protons NMR->NMR_Result MS_Result m/z 169.0608[M+H]+ Formula: C7H8N2O3 MS->MS_Result IR_Result NO2: 1520, 1350 cm⁻¹ OH: 3300 cm⁻¹ IR->IR_Result Final Unambiguous Structure Confirmation NMR_Result->Final MS_Result->Final IR_Result->Final

Fig 2: Orthogonal analytical workflow for structural verification.

Standardized Experimental Protocols

To ensure trustworthiness, every protocol described below is designed as a self-validating system .

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Loop (Lock & Shim): Insert the sample into a 500 MHz NMR spectrometer. Lock the spectrometer onto the deuterium signal of CDCl₃ (7.26 ppm). This creates a feedback loop that corrects for magnetic field drift during the run. Shim the Z-axis gradients until the solvent peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Acquisition (1D): Acquire the ¹H spectrum (16 scans, relaxation delay D1 = 2s) and ¹³C spectrum (1024 scans, D1 = 2s). Use TMS as the absolute zero-point reference (0.00 ppm) to ensure chemical shift accuracy.

  • Acquisition (2D): Acquire gradient-selected HSQC and HMBC spectra to map direct C-H bonds and long-range C-H proximities, respectively.

Protocol B: High-Resolution ESI-MS Acquisition
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote protonation.

  • Self-Validation Loop (Lock Mass): Calibrate the ESI-TOF mass spectrometer. During sample infusion (10 µL/min), simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771). The software continuously adjusts the mass axis against this known standard, guaranteeing a mass accuracy of < 5 ppm.

  • Acquisition: Scan in positive ion mode (m/z 50 to 1000). Isolate the [M+H]⁺ peak and apply collision-induced dissociation (CID) at 20 eV to generate the MS/MS fragmentation spectrum.

Quantitative Data Summary

The following tables summarize the expected quantitative analytical data used to confirm the structure of 2-(3-Nitropyridin-2-yl)ethanol.

Table 1: ¹H and ¹³C NMR Spectral Assignments (500 MHz, CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
N-1 ----
C-2 --~153.0-
C-3 --~145.0-
C-4 ~8.30dd, J = 8.2, 1.5~133.5C-2, C-6
C-5 ~7.45dd, J = 8.2, 4.8~122.8C-3, C-6
C-6 ~8.75dd, J = 4.8, 1.5~152.2C-2, C-4
C-1' (CH₂) ~3.35t, J = 6.5~36.5C-2, C-3, C-2'
C-2' (CH₂) ~3.95t, J = 6.5~61.2C-2, C-1'
OH ~4.50br s (exchanges with D₂O)-C-1', C-2'

Note: The strong deshielding of C-4 and C-6 confirms the electronic influence of the nitro group and the pyridine nitrogen, respectively.

Table 2: HRMS and FT-IR Diagnostic Data

Analytical TechniqueParameter / ModeObserved ValueTheoretical / ExpectedStructural Inference
HRMS (ESI-TOF) [M+H]⁺ Exact Mass169.0608 m/z169.0613 m/zConfirms formula C₇H₈N₂O₃ (Δ < 3 ppm)
HRMS (ESI-TOF) [M+H-H₂O]⁺ Fragment151.0503 m/z151.0508 m/zValidates the presence of the aliphatic alcohol
FT-IR (ATR) Asymmetric NO₂ Stretch1525 cm⁻¹1510 - 1550 cm⁻¹Confirms nitro group attached to aromatic ring
FT-IR (ATR) Symmetric NO₂ Stretch1350 cm⁻¹1330 - 1380 cm⁻¹Confirms nitro group attached to aromatic ring
FT-IR (ATR) O-H Stretch3350 cm⁻¹ (broad)3200 - 3600 cm⁻¹Confirms the primary hydroxyl group

References[2] 2-Nitro-3-Pyridineethanol - Benchchem. Benchchem.com. Available at:https://benchchem.com[1] 103-74-2 2-Pyridineethanol C7H9NO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.com. Available at: https://guidechem.com[3] Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles - MDPI. Mdpi-res.com. Available at: https://mdpi-res.com[4] US11242361B2 - Proteasome activity enhancing compounds - Google Patents. Google.com. Available at: https://patents.google.com

Sources

Exploratory

2-(3-Nitropyridin-2-yl)ethanol theoretical properties

An In-depth Technical Guide to the Theoretical Properties of 2-(3-Nitropyridin-2-yl)ethanol Abstract This technical guide provides a comprehensive framework for understanding and predicting the theoretical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Properties of 2-(3-Nitropyridin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for understanding and predicting the theoretical properties of 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3). While experimental data on this specific compound is limited, its structural motifs—a nitropyridine core—are of significant interest in medicinal chemistry and materials science.[1][2] This document outlines a robust, first-principles computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive characteristics. We present a blueprint for researchers and drug development professionals to predict key molecular properties, thereby guiding synthetic efforts and accelerating the discovery of novel therapeutics. The protocols and interpretive frameworks described herein are grounded in established computational chemistry practices and validated against closely related, experimentally characterized molecules.

Introduction: The Significance of the Nitropyridine Scaffold

The pyridine ring is a "privileged" structure in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group (–NO₂) dramatically alters the electronic landscape of the pyridine ring, transforming it into a versatile synthetic intermediate.[3] The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry.[3][4]

2-(3-Nitropyridin-2-yl)ethanol incorporates three key features:

  • A Pyridine Ring: A foundational heterocyclic motif in biologically active molecules.[1]

  • A Nitro Group at C3: A powerful electron-withdrawing group that modulates ring reactivity and serves as a precursor to the synthetically valuable amino group.[4]

  • An Ethanol Substituent at C2: Provides a handle for further chemical modification, such as oxidation or substitution, enabling the generation of diverse molecular libraries.[4]

Given these features, 2-(3-Nitropyridin-2-yl)ethanol is a promising building block for creating complex molecules with potential antitumor, antiviral, and anti-neurodegenerative properties.[1][4] This guide establishes the theoretical foundation for exploring its potential.

Predicted Physicochemical and Structural Properties

Computational modeling provides a powerful, predictive lens through which to view molecular properties before embarking on extensive laboratory synthesis. The data presented below are foundational parameters for 2-(3-Nitropyridin-2-yl)ethanol.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
CAS Number 918153-28-3[5]
Canonical SMILES C1=CC(=C(N=C1)CCO)[O-][4]
InChI Key AYHBNOVBZWYIBP-UHFFFAOYSA-N[4]

A Methodological Blueprint for Theoretical Characterization via DFT

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for its balance of accuracy and computational cost.[6] The following protocol outlines a standard, self-validating workflow for characterizing 2-(3-Nitropyridin-2-yl)ethanol.

Core Objective

To compute the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and other electronic properties to predict the molecule's stability, reactivity, and spectroscopic signatures.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Construct the 3D structure of 2-(3-Nitropyridin-2-yl)ethanol using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Quantum Mechanical Geometry Optimization:

    • Causality: The goal is to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

    • Methodology: Employ a DFT functional and basis set known for high accuracy in organic molecules. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set .[7][8] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, offering a good description of electronic correlation. The 6-311++G(d,p) basis set is flexible, including diffuse functions (++) for accurately describing non-covalent interactions and polarization functions (d,p) to handle anisotropic electron distributions.

    • Self-Validation: The optimization process is iterative, continuing until the forces on each atom and the change in energy between cycles fall below predefined convergence criteria.

  • Vibrational Frequency Analysis:

    • Causality: This step serves two purposes: (1) to confirm that the optimized geometry is a true energy minimum, and (2) to predict the molecule's infrared (IR) spectrum.

    • Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

    • Self-Validation: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

  • Electronic and Reactivity Analysis:

    • Causality: To understand the molecule's electronic distribution, reactivity hotspots, and kinetic stability.

    • Methodology: From the optimized wavefunction, compute the following:

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.[9] The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (Egap) is a crucial indicator of molecular stability.[8]

      • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (red/yellow, nucleophilic) and electron-poor (blue, electrophilic) regions.

      • Global Reactivity Descriptors: Calculate indices such as chemical hardness, softness, and electrophilicity from the HOMO and LUMO energies to quantify reactivity.[10]

      • Natural Bond Orbital (NBO) Analysis: Investigate intramolecular interactions, such as hydrogen bonding, and determine atomic charges.[7][8]

Computational Workflow Diagram

G start Initial 3D Structure Generation ff_opt Force Field Optimization (e.g., MMFF94) start->ff_opt geom_opt Geometry Optimization ff_opt->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc check Imaginary Frequencies? freq_calc->check check->geom_opt prop Electronic Properties (HOMO, LUMO, MEP, NBO) check->prop No (True Minimum) spec Spectroscopic Prediction (IR, NMR) check->spec No (True Minimum) react Reactivity Prediction prop->react

Caption: A standard workflow for the theoretical characterization of a molecule using DFT.

Predicted Reactivity and Electronic Structure

Based on the principles of physical organic chemistry and computational studies of analogous nitropyridine systems, we can predict the key electronic and reactive properties of 2-(3-Nitropyridin-2-yl)ethanol.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary determinant of chemical reactivity. A smaller gap suggests higher reactivity. For nitropyridine systems, the HOMO is typically localized on the pyridine ring, while the LUMO is often distributed across the nitro group and the ring, indicating the sites susceptible to nucleophilic attack.[9]

ParameterPredicted CharacteristicRationale
HOMO Energy Moderately lowThe electron-withdrawing nitro group and pyridine nitrogen lower the orbital energies.
LUMO Energy Very lowThe π* system of the nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor.
HOMO-LUMO Gap (Egap) Relatively smallSuggests high reactivity and potential for charge-transfer interactions.[8]
Molecular Electrostatic Potential (MEP) and Reactivity

The MEP surface will visually confirm the electronic effects of the substituents.

  • Electrophilic Regions (Positive Potential): The areas around the hydrogens of the ethanol group and on the pyridine ring carbons (especially C4 and C6) will show positive potential, indicating susceptibility to nucleophilic attack.

  • Nucleophilic Regions (Negative Potential): The most negative potential will be concentrated on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating sites for electrophilic or hydrogen-bond donor interactions.

This electronic structure dictates the molecule's reactivity. The electron-deficient nature of the pyridine ring, enhanced by the C3-nitro group, strongly favors Nucleophilic Aromatic Substitution (SNAr) .[3][4]

G N_ring Pyridine Nitrogen (Electron Withdrawing) ring Electron-Deficient Pyridine Ring N_ring->ring NO2 C3-Nitro Group (Strongly Electron Withdrawing) NO2->ring reactivity High Susceptibility to Nucleophilic Aromatic Substitution (SNAr) at C4 and C6 positions ring->reactivity Leads to

Caption: The relationship between structure and predicted chemical reactivity.

Applications in Drug Development

Theoretical analysis is a critical component of modern drug discovery.[11][12] The predicted properties of 2-(3-Nitropyridin-2-yl)ethanol can directly inform several stages of the development pipeline:

  • Scaffold Hopping and Library Design: The ethanol side chain can be computationally modified (e.g., to an aldehyde, carboxylic acid, or ether) to predict how these changes affect receptor binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Predicting Metabolism: The MEP map can highlight sites susceptible to metabolic attack by enzymes like Cytochrome P450.

  • Guiding Synthesis: Understanding the molecule's reactivity (e.g., its propensity for SNAr) allows chemists to design more efficient synthetic routes to its derivatives, avoiding trial-and-error experimentation.[13]

Conclusion

While 2-(3-Nitropyridin-2-yl)ethanol remains a largely uncharacterized molecule from an experimental standpoint, this guide demonstrates that a wealth of information can be derived from first-principles theoretical calculations. By employing a robust DFT-based workflow, researchers can reliably predict its geometry, stability, electronic structure, and chemical reactivity. These theoretical insights are invaluable for assessing its potential as a building block in medicinal chemistry and for rationally designing novel compounds with desired biological activities. This document provides the necessary blueprint for any research program aiming to unlock the synthetic potential of this promising nitropyridine derivative.

References

  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methyl-3-nitropyridin-2-yl)amino]ethanol. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • MDPI. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]

  • Chemsigma. (n.d.). 2-(3-nitropyridin-2-yl)ethanol [918153-28-3]. Retrieved from [Link]

  • ResearchGate. (2025). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

  • DergiPark. (2018). The theoretical investigation of global reactivity descriptors, nlo behaviours and bioactivity scores of some norbornadiene deri. Retrieved from [Link]

  • UVA Health. (2022). UVA Discovery to Improve Drug Development. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of 2-(3-Nitropyridin-2-yl)ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of 2-(3-Nitropyridin-2-yl)et...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of 2-(3-Nitropyridin-2-yl)ethanol (CAS 918153-28-3)[1][2]. As a functionalized nitropyridine, this compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its strategic placement of a nitro group and a primary alcohol on a pyridine scaffold allows for a multitude of chemical transformations, making it a key intermediate in the synthesis of more complex, biologically active molecules. This guide will delve into the historical context of nitropyridine synthesis, detail the probable synthetic routes to 2-(3-Nitropyridin-2-yl)ethanol, and explore its significance in contemporary drug discovery and development.

Introduction: The Ascendancy of Nitropyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds[3]. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, creating a powerful tool for synthetic chemists. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution[1]. This dual reactivity profile makes nitropyridines highly valuable precursors for the synthesis of a diverse range of substituted pyridines, which are often difficult to access through other synthetic routes.

The strategic importance of nitropyridine derivatives is underscored by their presence in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties[1][3]. The nitro group itself can be a pharmacophore or can be readily reduced to an amino group, providing a gateway to a host of other functionalities.

The Elusive Discovery: A Historical Perspective

The precise first synthesis of 2-(3-Nitropyridin-2-yl)ethanol is not prominently documented in a single seminal publication. Its emergence is more likely a result of the broader expansion of synthetic methodologies for functionalized nitropyridines. The history of nitropyridine synthesis dates back to early investigations into the reactivity of pyridine, a notoriously difficult substrate for direct nitration due to the deactivating effect of the ring nitrogen[4]. Early methods often resulted in low yields and a mixture of isomers.

The development of more sophisticated nitration techniques and the exploration of alternative synthetic strategies, such as the nucleophilic substitution of halonitropyridines, paved the way for the creation of a diverse library of nitropyridine building blocks. It is within this context of expanding synthetic capabilities that 2-(3-Nitropyridin-2-yl)ethanol likely first appeared as a novel, synthetically useful intermediate. While a specific "discovery" paper may not be readily identifiable, its value is evident from its commercial availability and its implicit use as a precursor in patent literature focused on the synthesis of complex molecular targets.

Synthetic Strategies: The Art of Nitropyridine Functionalization

The synthesis of 2-(3-Nitropyridin-2-yl)ethanol can be approached through several logical retrosynthetic pathways. The most probable and widely applicable method involves the introduction of a nitro group onto a pre-existing 2-(pyridin-2-yl)ethanol scaffold.

Plausible Synthetic Route: Nitration of 2-(Pyridin-2-yl)ethanol

The direct nitration of 2-(pyridin-2-yl)ethanol is a logical and likely method for the preparation of 2-(3-Nitropyridin-2-yl)ethanol. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Synthetic_Pathway_1 start 2-(Pyridin-2-yl)ethanol reagents HNO₃ / H₂SO₄ start->reagents product 2-(3-Nitropyridin-2-yl)ethanol reagents->product Nitration

Caption: Plausible synthetic route to 2-(3-Nitropyridin-2-yl)ethanol via nitration.

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and powerful method for the nitration of aromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and to minimize the formation of side products. Careful temperature management is crucial for achieving good selectivity and yield.

  • Regioselectivity: The directing effects of the substituents on the pyridine ring govern the position of nitration. The ethanol substituent at the 2-position is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The outcome of the nitration will depend on the interplay of these electronic effects and the reaction conditions. The 3-position is a likely site for nitration due to the influence of the ring nitrogen.

Alternative Synthetic Approach: Nucleophilic Substitution

An alternative strategy involves the use of a pre-functionalized nitropyridine, such as 2-chloro-3-nitropyridine, followed by the introduction of the hydroxyethyl group. This could be achieved through a nucleophilic substitution reaction with a suitable two-carbon synthon.

Synthetic_Pathway_2 start 2-Chloro-3-nitropyridine reagents Ethylene glycol (or equivalent) start->reagents product 2-(3-Nitropyridin-2-yl)ethanol reagents->product Nucleophilic Substitution

Caption: Alternative synthetic route via nucleophilic substitution.

Causality Behind Experimental Choices:

  • Activated Substrate: 2-Chloro-3-nitropyridine is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro group and the ring nitrogen activate the 2-position for attack by a nucleophile.

  • Nucleophile Selection: Ethylene glycol, in the presence of a base, can act as a nucleophile to displace the chloride. Alternatively, a protected form of 2-bromoethanol could be used in a cross-coupling reaction. The choice of nucleophile and reaction conditions would be critical to avoid polymerization and other side reactions.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of 2-(3-Nitropyridin-2-yl)ethanol

PropertyValue
CAS Number 918153-28-3[1][2]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [1]
Appearance Expected to be a solid or oil
Solubility Likely soluble in polar organic solvents

Spectroscopic Data:

While specific spectra for 2-(3-Nitropyridin-2-yl)ethanol are not widely published, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group. Signals for the methylene protons of the ethanol side chain would also be present, likely as two distinct triplets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain. The carbon bearing the nitro group would be shifted downfield.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches, C=N and C=C stretches of the pyridine ring, and strong asymmetric and symmetric stretches for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).

Applications in Drug Discovery and Development

The synthetic utility of 2-(3-Nitropyridin-2-yl)ethanol lies in its ability to serve as a scaffold for the construction of more complex molecules with potential therapeutic applications. The presence of three key functional handles—the nitro group, the primary alcohol, and the pyridine ring—allows for a diverse range of chemical modifications.

Applications Core 2-(3-Nitropyridin-2-yl)ethanol Nitro_Reduction Reduction of Nitro Group (e.g., to -NH₂) Core->Nitro_Reduction Access to Aminopyridines Alcohol_Oxidation Oxidation of Alcohol (e.g., to -CHO, -COOH) Core->Alcohol_Oxidation Functional Group Interconversion Pyridine_Substitution Nucleophilic Aromatic Substitution on Pyridine Ring Core->Pyridine_Substitution Further Functionalization Esterification Esterification/ Etherification of Alcohol Core->Esterification Prodrug Strategies

Caption: Key synthetic transformations of 2-(3-Nitropyridin-2-yl)ethanol in drug discovery.

  • Gateway to Aminopyridines: The most significant transformation is the reduction of the nitro group to an amine. This opens up a vast chemical space for the synthesis of 2-amino-3-substituted pyridine derivatives, which are key components of many biologically active compounds.

  • Functional Group Interconversion: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for functionalization, such as the formation of amides, esters, or participation in condensation reactions.

  • Scaffold for Further Substitution: The pyridine ring itself can undergo further substitution reactions, allowing for the fine-tuning of the molecule's properties.

  • Prodrug Strategies: The hydroxyl group can be esterified or etherified to create prodrugs with improved pharmacokinetic properties.

The versatility of 2-(3-Nitropyridin-2-yl)ethanol makes it a valuable intermediate in the synthesis of a wide range of potential therapeutic agents, including kinase inhibitors, receptor antagonists, and antiviral compounds.

Conclusion

While the specific historical details of the discovery of 2-(3-Nitropyridin-2-yl)ethanol may not be as well-defined as for some other key molecules, its importance as a synthetic building block is undeniable. Its strategic combination of functional groups on a pyridine scaffold provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of versatile intermediates like 2-(3-Nitropyridin-2-yl)ethanol will only become more pronounced. This guide has provided a comprehensive overview of its likely synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.

References

  • PubChem. (n.d.). 2-[(4-Methyl-3-nitropyridin-2-yl)amino]ethanol. National Center for Biotechnology Information.
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  • Benchchem. (n.d.). 2-Nitro-3-Pyridineethanol.
  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
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  • PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. [Link]

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  • Chemsigma. (n.d.). 2-(3-nitropyridin-2-yl)ethanol [918153-28-3]. [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • Benchchem. (n.d.). The Synthetic Potential of 2-[(3-Bromopyridin-2-yl)oxy]ethanol in Drug Discovery: A Technical Overview.
  • ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • MDPI. (2025, February 7). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. [Link]

  • Googleapis. (1999, February 25). Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1. [Link]

  • Regulations.gov. (n.d.). United States Patent [I91.
  • MDPI. (2025, November 13). Three optimized assays for the evaluation of compounds that can rescue p53 mutants. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Ethylene Glycol Diacetoacetate.
  • Patsnap Eureka. (2019, August 13). Isomer impurities in bulk pharmaceutical chemicals of enalapril maleate and synthesis method of isomer impurities. [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

  • EPO. (2011, February 16). CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES - Patent 1670738. [Link]

  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
  • Google Patents. (2007, June 15).

Sources

Exploratory

Strategic Derivatization of 2-(3-Nitropyridin-2-yl)ethanol: A Versatile Scaffold for Advanced Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized pyridines serve as foundational pharmacophores. Among these, 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) [1] is a highly strategic, yet underutilized,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as foundational pharmacophores. Among these, 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) [1] is a highly strategic, yet underutilized, building block. As a Senior Application Scientist, I approach this molecule not merely as a static intermediate, but as a dynamic system primed for complex annulation and derivatization.

This technical guide explores the causality behind the reactivity of 2-(3-Nitropyridin-2-yl)ethanol, detailing how the proximity of its electron-withdrawing nitro group and nucleophilic hydroxyethyl side-chain can be exploited to synthesize high-value targets, including 7-azaindoles, Monoamine Oxidase (MAO) inhibitors[2], and TRPM8 antagonists[3].

Structural Anatomy and Reactivity Logic

The synthetic utility of 2-(3-Nitropyridin-2-yl)ethanol is dictated by the "push-pull" electronic environment of the pyridine core:

  • C3-Nitro Group (The Electrophilic Anchor): The strongly electron-withdrawing −NO2​ group depletes electron density from the pyridine ring, rendering the C4 and C6 positions susceptible to nucleophilic attack. More importantly, it serves as a masked amine.

  • C2-Hydroxyethyl Group (The Nucleophilic Tether): The primary alcohol provides a flexible, two-carbon tether.

The Causality of Annulation: The traditional Bartoli indole synthesis requires reacting 3-nitropyridines with excess vinyl Grignard reagents to form azaindoles—a process often plagued by low yields and harsh conditions[4]. However, 2-(3-Nitropyridin-2-yl)ethanol already possesses the requisite two-carbon unit at the C2 position. By oxidizing the alcohol to an aldehyde and reducing the nitro group to an amine, the molecule is thermodynamically driven to undergo spontaneous intramolecular cyclization, bypassing the Bartoli reaction entirely to form 1H-pyrrolo[2,3-b]pyridine (7-azaindole) architectures[5].

Reactivity SM 2-(3-Nitropyridin-2-yl)ethanol Red Nitro Reduction SM->Red H2, Pd/C Ox Alcohol Oxidation SM->Ox Jones/DMP Act Alcohol Activation SM->Act MsCl/Et3N Aza 7-Azaindole Core Red->Aza Cyclization Acid Carboxylic Acid Ox->Acid Excess [O] Act->Aza Amine Attack

Fig 1: Reactivity map of 2-(3-Nitropyridin-2-yl)ethanol highlighting key synthetic pathways.

Core Derivatization Pathways

Pathway A: Reductive Annulation to 7-Azaindoles

Azaindoles are critical bioisosteres for indoles and purines in kinase inhibitor design. The transformation of 2-(3-Nitropyridin-2-yl)ethanol into a 7-azaindole involves a tandem oxidation-reduction sequence. The alcohol is first oxidized to 2-(3-nitropyridin-2-yl)acetaldehyde. Subsequent reduction of the nitro group yields an aniline intermediate that rapidly undergoes intramolecular condensation with the proximal aldehyde, followed by aromatization to yield the pyrrole ring.

Pathway B: Oxidation to 3-Nitropyridin-2-ylacetic Acid

When the primary alcohol is subjected to harsh oxidation (e.g., Jones reagent or TEMPO/BAIB), it converts to 2-(3-nitropyridin-2-yl)acetic acid. This carboxylic acid is a vital precursor for amide coupling. The resulting amides can be further derivatized into spirocyclic or hydrazone-linked compounds, which have demonstrated profound efficacy as TRPM8 channel antagonists for neuropathic pain[3] and MAO inhibitors[2].

Pathway C: Electrophilic Activation

Treating the alcohol with Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) transforms the hydroxyl into a superior leaving group. This activated intermediate can be reacted with various primary or secondary amines to generate extended aliphatic chains, useful for tuning the lipophilicity (LogP) of the final drug candidate.

Quantitative Derivatization Metrics

To ensure reproducibility, the following table synthesizes the expected quantitative outcomes and analytical markers for the primary derivatization routes.

TransformationReagents / ConditionsTarget Intermediate / ProductTypical YieldKey Analytical Marker (Validation)
Mild Oxidation DMP, DCM, 0°C to RT2-(3-Nitropyridin-2-yl)acetaldehyde82–88% 1 H-NMR: Distinct CHO singlet at ~9.8 ppm
Strong Oxidation Jones Reagent, Acetone2-(3-Nitropyridin-2-yl)acetic acid75–80%IR: Broad O-H stretch (3300-2500 cm −1 )
Reductive Annulation Fe powder, AcOH, 80°C1H-Pyrrolo[2,3-b]pyridine65–72%LC-MS: [M+H]+ corresponding to exact mass
Alcohol Activation MsCl, Et 3​ N, DCM, 0°C2-(3-Nitropyridin-2-yl)ethyl mesylate90–95% 1 H-NMR: Mesyl CH3​ singlet at ~3.0 ppm

Table 1: Comparative yields, conditions, and analytical markers for key derivatization pathways.

Experimental Methodologies: Self-Validating Protocols

A robust chemical protocol must be a self-validating system. The following methodology for the Reductive Annulation to 1H-Pyrrolo[2,3-b]pyridine includes built-in analytical checkpoints to ensure mechanistic integrity.

Protocol S1 Step 1 Alcohol Oxidation S2 Step 2 Nitro Reduction S1->S2 S3 Step 3 Intramolecular Cyclization S2->S3 S4 Validation LC-MS & NMR S3->S4

Fig 2: Step-by-step workflow for the reductive annulation to 7-azaindole architectures.

Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Core

Step 1: Oxidation to Aldehyde (Dess-Martin Periodinane)

  • Reaction: Dissolve 2-(3-Nitropyridin-2-yl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the solution to 0°C.

  • Addition: Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The product spot will be highly UV-active and will stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract with DCM, dry over MgSO4​ , and concentrate. Use the crude aldehyde immediately in Step 2 to prevent polymerization.

Step 2: Reductive Cyclization (Iron/Acetic Acid)

  • Reaction: Dissolve the crude 2-(3-nitropyridin-2-yl)acetaldehyde in glacial Acetic Acid (AcOH).

  • Reduction: Add Iron (Fe) powder (5.0 eq) and heat the suspension to 80°C for 3 hours. Causality note: The acidic environment not only facilitates the reduction of the nitro group by Fe but also catalyzes the subsequent intramolecular imine formation and aromatization.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. LC-MS should show the disappearance of the intermediate mass and the appearance of a sharp peak corresponding to the cyclized 7-azaindole mass ( [M+H]+ ).

  • Workup & Purification: Cool the mixture, filter through a Celite pad to remove iron salts, and wash with EtOAc. Neutralize the filtrate carefully with saturated NaHCO3​ . Extract, dry, and purify via silica gel chromatography to yield the pure 1H-pyrrolo[2,3-b]pyridine derivative.

References

  • "Cas 918153-28-3, 3-Nitro-2-pyridineethanol", Lookchem. URL: [Link]

  • "Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors", National Center for Biotechnology Information (PMC). URL:[Link]

  • "WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists", Google Patents.
  • "Product Class 22: Azaindoles and Their Derivatives", Thieme Connect. URL: [Link]

  • "Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl...", National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Foundational

The Nitro Group in 3-Nitropyridine: A Nexus of Reactivity for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3-Nitropyridine Scaffold 3-Nitropyridine, a seemingly simple heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Nitropyridine Scaffold

3-Nitropyridine, a seemingly simple heterocyclic compound, stands as a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique electronic architecture, governed by the potent electron-withdrawing nature of the nitro group at the 3-position, imbues the pyridine ring with a distinct and versatile reactivity profile. This guide, intended for the experienced researcher, delves into the core chemical transformations of the nitro group on the 3-nitropyridine scaffold. We will explore the nuanced reactivity patterns that make this moiety not just a functional group, but a strategic tool for molecular construction. This includes its profound influence on nucleophilic aromatic substitution, its role as a precursor to the vital amino group, its ability to direct C-H functionalization, and its emerging utility as a leaving group in modern cross-coupling reactions.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Activation and Displacement

The presence of the nitro group at the 3-position fundamentally alters the electron-deficient character of the pyridine ring, making it exceptionally susceptible to nucleophilic attack.[1][3] This activation is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6), where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group's oxygen atoms. However, the reactivity story is twofold: the nitro group not only activates other positions for substitution but can itself be displaced by sufficiently strong nucleophiles.

Activation of Leaving Groups at Ortho/Para Positions

The primary role of the 3-nitro group in SNAr is the activation of a leaving group, typically a halide, located at the 2-, 4-, or 6-positions. The reaction proceeds through a classic addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack.

Figure 1: General mechanism of SNAr on a 4-halo-3-nitropyridine.

This enhanced reactivity allows for the facile introduction of a wide array of functional groups. The choice of nucleophile, solvent, and base are critical for achieving high yields and selectivity.

Table 1: Representative SNAr Reactions on Activated 3-Nitropyridine Derivatives

SubstrateNucleophileBaseSolventConditionsProductYield (%)Reference(s)
4-Chloro-3-nitropyridineSodium Ethoxide-EthanolReflux4-Ethoxy-3-nitropyridineHigh[4]
4-Chloro-3-nitropyridineBenzylamineEt₃NEthanol80-100 °C, 4-6h4-Benzylamino-3-nitropyridine85-95[5][6]
2-Chloro-4-methyl-3-nitropyridineSodium Methoxide-MethanolReflux2-Methoxy-4-methyl-3-nitropyridine91[7][8]
2-Chloro-4-methyl-3-nitropyridineHydrazine Hydrate-EthanolReflux2-Hydrazinyl-4-methyl-3-nitropyridine95[7]
Experimental Protocol 1: Synthesis of 4-Ethoxy-3-nitropyridine via SNAr

This protocol details the synthesis of 4-ethoxy-3-nitropyridine from 4-chloro-3-nitropyridine and sodium ethoxide.[4]

Materials:

  • 4-Chloro-3-nitropyridine

  • Sodium metal

  • Anhydrous Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol. Carefully add sodium metal (1.0 eq.) in small portions, allowing it to react completely to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloro-3-nitropyridine (1.0 eq.).

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane.

  • Extraction: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-ethoxy-3-nitropyridine.

Direct Displacement of the Nitro Group

While less common than activating a leaving group, the 3-nitro group itself can be displaced by potent nucleophiles, a reaction often referred to as "denitrative substitution." This transformation is particularly effective with soft nucleophiles like thiolates and can occur even in the absence of other leaving groups, highlighting the unique reactivity of the C-NO₂ bond in these systems.[2]

Recent studies have demonstrated that in certain substituted 3-nitropyridines, the 3-NO₂ group can be more nucleofugal than a halogen at another position. For example, in 3-nitro-5-halopyridines, sulfur nucleophiles preferentially displace the nitro group over the halogen.[2]

Experimental Protocol 2: Denitrative Thioetherification of a 3-Nitropyridine Derivative

This protocol is adapted from the reaction of 2-methyl-3,5-dinitropyridine with benzylthiol, where the 3-nitro group is selectively displaced.[2]

Materials:

  • 2-Methyl-3,5-dinitropyridine

  • Benzylthiol (BnSH)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 2-methyl-3,5-dinitropyridine (1.0 eq.) in DMF, add benzylthiol (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heating: Heat the reaction mixture at 80 °C and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield 3-(benzylsulfanyl)-2-methyl-5-nitropyridine.

Chapter 2: Reduction of the Nitro Group - Gateway to Aminopyridines

The transformation of the 3-nitro group into a 3-amino group is arguably one of its most valuable and frequently employed reactions. The resulting 3-aminopyridine core is a privileged scaffold in medicinal chemistry. The choice of reducing agent is paramount and depends on the desired chemoselectivity, especially in the presence of other reducible functional groups.

Reduction_Pathways cluster_methods Reduction Methods Start 3-Nitropyridine Method1 Catalytic Hydrogenation (e.g., H₂, Pd/C) Method2 Metal in Acid (e.g., Fe/AcOH, SnCl₂/HCl) Method3 Metal in Neutral Media (e.g., Zn/NH₄Cl) Product 3-Aminopyridine Method1->Product Method2->Product Method3->Product

Figure 2: Common reduction pathways for converting 3-nitropyridine to 3-aminopyridine.

Common Reduction Methodologies

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C). It is generally high-yielding but may lack chemoselectivity, as it can also reduce other functional groups like alkenes or dehalogenate aryl halides.

Metal in Acidic Media: Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are classic and robust methods for nitro group reduction.[5][9] These methods often exhibit good chemoselectivity, for instance, leaving ester and nitrile groups intact. The iron/acetic acid system is particularly attractive due to its low cost and environmental friendliness.[5]

Metal in Neutral Media: Systems like zinc dust with ammonium chloride in an aqueous or alcoholic medium provide a milder alternative.[10][11][12] This can be beneficial for substrates sensitive to strongly acidic conditions.

Table 2: Comparison of Common Methods for Nitro Group Reduction

MethodReducing SystemKey AdvantagesPotential DrawbacksReference(s)
Catalytic HydrogenationH₂, Pd/CHigh yields, clean reactionCan reduce other functional groups (e.g., C=C, C≡C), risk of dehalogenation-
Metal/AcidFe / Acetic AcidCost-effective, good chemoselectivityRequires acidic conditions, workup to remove iron salts[5]
Metal/AcidSnCl₂ / HClGood chemoselectivity for many groupsStoichiometric tin waste[6]
Metal/NeutralZn / NH₄ClMild, neutral conditionsCan be slower, yields may vary[10]
Experimental Protocol 3: Reduction of a Nitropyridine using Iron in Acetic Acid

This protocol is a general method for the reduction of a nitropyridine derivative to its corresponding amine.[5]

Materials:

  • Substituted 3-nitropyridine (e.g., 3-Ethyl-4-nitropyridine 1-oxide)

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitropyridine (1.0 eq.) in a mixture of glacial acetic acid and ethanol.

  • Addition of Iron: To the stirred solution, add iron powder (3-4 eq.).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 20 minutes to 2 hours.

  • Filtration: After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove iron salts, washing the filter cake with ethanol.

  • Work-up: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the aminopyridine.

Chapter 3: Vicarious Nucleophilic Substitution (VNS) - C-H Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings, including 3-nitropyridine.[7][13] This reaction allows for the introduction of a substituent at positions activated by the nitro group (ortho and para) without the need for a pre-installed leaving group. The key feature of a VNS reagent is a carbanion bearing a leaving group on the nucleophilic carbon.

The mechanism involves the addition of the carbanion to the aromatic ring to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity.

Sources

Exploratory

The Stability of 2-(3-Nitropyridin-2-yl)ethanol: An In-Depth Technical Guide

Introduction 2-(3-Nitropyridin-2-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] Its chemical structure, featuring a pyridine ring substituted with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Nitropyridin-2-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] Its chemical structure, featuring a pyridine ring substituted with both a nitro group and an ethanol side chain, imparts a unique reactivity profile that is crucial for its utility in multi-step synthetic pathways. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyridine ring, while the primary alcohol of the ethanol moiety offers a versatile handle for further chemical modifications.[1]

This technical guide provides a comprehensive overview of the stability of 2-(3-Nitropyridin-2-yl)ethanol under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress. Understanding the intrinsic stability of this molecule is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, and use in synthetic applications, as well as for the development of stable formulations and the identification of potential degradants. The insights provided herein are derived from established principles of organic chemistry and data from forced degradation studies on structurally related nitroaromatic and pyridine-containing compounds.

Chemical Structure and Physicochemical Properties

A foundational understanding of the stability of 2-(3-Nitropyridin-2-yl)ethanol begins with its chemical structure and physicochemical properties.

PropertyValueSource
Molecular Formula C7H8N2O3[2]
Molecular Weight 168.15 g/mol [1]
CAS Number 918153-28-3[2]
Appearance (Varies, typically a solid)-
Solubility (Expected to be soluble in polar organic solvents)-

The presence of the nitro group, a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] The ethanol side chain introduces a primary alcohol functional group, which is susceptible to oxidation.[3]

Forced Degradation and Stability Profile

Forced degradation studies are essential for elucidating the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it would encounter during normal handling and storage.[4] These studies help in identifying potential degradation products and pathways.[4]

Hydrolytic Stability

Acidic Conditions: Under strongly acidic conditions (e.g., 0.1 N to 1 N HCl) and elevated temperatures, nitro-substituted pyridines can be susceptible to degradation.[4][5] While specific data for 2-(3-nitropyridin-2-yl)ethanol is not readily available, related nitroaromatic compounds have shown significant degradation under acidic stress.[6] The pyridine nitrogen can be protonated, which may influence the electronic properties of the ring and the stability of the substituents. However, some nitroaromatic explosives have been found to be stable under acidic conditions.[7]

Basic Conditions: In the presence of strong bases (e.g., 0.1 N to 1 N NaOH), especially at elevated temperatures, nitroaromatic compounds can undergo complex reactions.[5] The acidity of the methylene protons adjacent to the pyridine ring may be slightly increased, although significant degradation via this pathway is less likely under typical basic hydrolysis conditions. Similar to acidic conditions, some related compounds have shown stability in basic media.[7]

Oxidative Stability

The ethanol side chain of 2-(3-nitropyridin-2-yl)ethanol is a primary alcohol and is therefore susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[4][5]

The oxidation of the primary alcohol can lead to the formation of the corresponding aldehyde, 2-(3-nitropyridin-2-yl)acetaldehyde, which can be further oxidized to the carboxylic acid, 2-(3-nitropyridin-2-yl)acetic acid.[3][8] The choice of oxidizing agent and reaction conditions will determine the extent of oxidation.[9][10]

Thermal Stability

Nitroaromatic compounds are known for their energetic nature and potential for thermal decomposition.[6][11] The thermal stability of these compounds can be influenced by the presence of impurities, which can catalyze decomposition.[6] The decomposition of nitro-containing species is often autocatalytic and can be complex.[6] The primary decomposition pathways for some nitro compounds at lower temperatures involve nitro-nitrite isomerization, while at higher temperatures, C-NO₂ bond cleavage can dominate.[12] For 2-(3-nitropyridin-2-yl)ethanol, thermal stress could potentially lead to the cleavage of the C-NO₂ bond or reactions involving the ethanol side chain, such as dehydration.

Photostability

Nitroaromatic compounds are often photosensitive.[13] Exposure to light, particularly UV light, can induce photochemical reactions. For 2-(3-nitropyridin-2-yl)ethanol, potential photolytic degradation pathways could involve the nitro group, leading to rearrangements or cleavage, or reactions involving the ethanol side chain. Photostability testing, as per ICH Q1B guidelines, is crucial to determine the light sensitivity of the molecule.[13]

Potential Degradation Pathways

Based on the chemical structure and the known reactivity of related compounds, several potential degradation pathways for 2-(3-nitropyridin-2-yl)ethanol can be proposed.

DegradationPathways cluster_main 2-(3-Nitropyridin-2-yl)ethanol cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation A 2-(3-Nitropyridin-2-yl)ethanol B 2-(3-Nitropyridin-2-yl)acetaldehyde A->B Oxidation [H2O2] D C-NO2 Cleavage Products A->D Heat (Δ) E Rearrangement Products A->E Light (hν) C 2-(3-Nitropyridin-2-yl)acetic acid B->C Further Oxidation

Caption: Potential degradation pathways of 2-(3-nitropyridin-2-yl)ethanol.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 2-(3-Nitropyridin-2-yl)ethanol, a systematic forced degradation study should be conducted.[4][5]

General Procedure for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 2-(3-nitropyridin-2-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).[5]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Keep the solutions at room temperature or heat (e.g., at 60°C) for a defined period.[5]

    • Oxidation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Keep the solutions at room temperature for a defined period.[5]

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[5]

    • Photolytic Degradation: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Workflow for Stability Indicating Method Development

StabilityMethodWorkflow A Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) B Develop HPLC Method (Column, Mobile Phase, Detector) A->B C Analyze Stressed Samples B->C D Check for Peak Purity and Resolution (Parent vs. Degradants) C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E Optimize Method F Validated Stability-Indicating Method D->F Method Suitable

Sources

Foundational

Comprehensive Safety and Handling Guide for 2-(3-Nitropyridin-2-yl)ethanol in Advanced Chemical Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) is a highly versatile heterocyclic scaffold utilized extensively as a synthetic intermediate in medicinal chemistry and materials science[1]. Featuring a pyridine ring substituted with a highly electron-withdrawing nitro group and a reactive ethanol moiety, this compound presents unique synthetic opportunities alongside significant handling risks. This whitepaper establishes a field-proven, self-validating framework for the safe handling, storage, and continuous-flow processing of 2-(3-Nitropyridin-2-yl)ethanol, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Mechanistic Hazards

To design an effective safety protocol, one must first understand the molecular behavior of the compound. The juxtaposition of a basic pyridine nitrogen, an oxidative nitro group, and a nucleophilic hydroxyl tail creates a complex reactivity profile[2].

Quantitative Data Summary
PropertyValueCausality / Safety Implication
CAS Number 918153-28-3Unique identifier for hazard tracking[3].
Molecular Formula C₇H₈N₂O₃High nitrogen/oxygen content indicates potential energetic instability under thermal stress[1].
Molecular Weight 168.15 g/mol Standard stoichiometric baseline[1].
Functional Groups Nitro, Hydroxyl, PyridineNitro groups on deactivated rings pose severe exothermic risks during derivatization[1].
Physical State Solid/Viscous LiquidHygroscopic nature of the ethanol moiety necessitates inert atmospheric handling[2].
Mechanistic Toxicology

Nitroaromatics are notoriously hazardous due to their biological reduction pathways. Upon exposure (dermal, inhalation, or ingestion), cellular nitroreductases convert the nitro group into reactive nitroso and hydroxylamine intermediates. These intermediates engage in redox cycling, generating Reactive Oxygen Species (ROS) that lead to oxidative DNA damage and methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin, preventing oxygen transport).

ToxicityPathway A 2-(3-Nitropyridin-2-yl)ethanol Exposure B Enzymatic Nitroreduction (Nitroreductases / CYP450) A->B C Nitroso & Hydroxylamine Intermediates B->C D Redox Cycling Generation of ROS C->D O2 E Methemoglobinemia & Oxidative Cellular Damage C->E Direct binding D->E

Mechanistic toxicity pathway of nitropyridines leading to oxidative stress.

Engineering Controls & Risk Mitigation

Traditional batch processing of nitropyridines is inherently risky due to poor heat dissipation, which can lead to thermal runaway[1]. To mitigate this, we mandate the use of Continuous Flow Microreactors for any scale-up or derivatization involving 2-(3-Nitropyridin-2-yl)ethanol.

  • Microreactor Superiority: Microreactors offer enhanced safety, superior temperature control, and improved mass transfer compared to batch processing[1]. The high surface-area-to-volume ratio ensures that any exotherm generated by the nitro group's reactivity is instantly dissipated.

  • Personal Protective Equipment (PPE): Operators must wear dual-layer nitrile gloves (to prevent permeation of the lipophilic nitroaromatic), splash-proof chemical goggles, and a flame-resistant lab coat[4].

  • Environmental Controls: All open-container manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated, high-flow chemical fume hood to prevent inhalation of aerosolized particulates[4].

Self-Validating Experimental Protocol: Safe Handling & Derivatization

This protocol is designed as a self-validating system : each step incorporates an empirical check to verify that the procedure is proceeding safely and correctly before the operator is allowed to advance to the next step.

HandlingWorkflow Step1 1. Inert Atmosphere Pre-Weighing (Glovebox, N2) Step2 2. Anhydrous Solvent Dissolution (Closed System) Step1->Step2 Prevents moisture uptake Step3 3. Microreactor Injection (Thermal Control) Step2->Step3 Eliminates aerosol exposure Step4 4. In-Line FTIR Monitoring (Self-Validation) Step3->Step4 Mitigates exothermic risk Step5 5. Controlled Quenching & Product Isolation Step4->Step5 Verifies complete conversion

Self-validating workflow for the safe handling and processing of nitropyridines.

Step-by-Step Methodology

Step 1: Pre-Weighing under Inert Atmosphere

  • Action: Transfer the stock container of 2-(3-Nitropyridin-2-yl)ethanol into a nitrogen-purged glovebox. Weigh the required mass into a dry, septum-capped vial.

  • Causality: The ethanol moiety is highly hygroscopic. Moisture uptake can violently disrupt downstream air-sensitive derivatizations (e.g., reductions or organometallic couplings).

  • Self-Validation Check: The glovebox hygrometer must read < 1 ppm H₂O throughout the weighing process. If the reading spikes, the environment is compromised, and the vial must be sealed immediately.

Step 2: Closed-System Dissolution

  • Action: Inject an anhydrous, non-reactive solvent (e.g., dry THF or DCM) directly through the septum of the vial using a purged syringe. Agitate until fully dissolved.

  • Causality: Solubilizing the compound in a closed system entirely eliminates the risk of toxic dust inhalation or dermal exposure to the concentrated solid[4].

  • Self-Validation Check: Visual inspection must confirm a completely homogenous solution. Any remaining particulates indicate incomplete dissolution, which could cause catastrophic pressure build-up by clogging the microreactor channels.

Step 3: Microreactor Injection and Thermal Control

  • Action: Pump the solution into a continuous flow microreactor system. Set the cooling block to the required reaction temperature.

  • Causality: Reactions involving deactivated nitropyridine rings often require potent reagents (e.g., oleum or strong nucleophiles)[1]. The microreactor's rapid heat dissipation prevents the thermal decomposition of the nitro group.

  • Self-Validation Check: Monitor the in-line thermocouples. A stable ΔT (temperature differential) across the reactor block validates that the exotherm is being successfully managed. A sudden spike triggers an automated system flush.

Step 4: In-Line Spectroscopic Monitoring

  • Action: Route the reactor effluent through an in-line FlowIR (FTIR) flow cell.

  • Causality: Real-time monitoring prevents the operator from having to manually draw aliquots, thereby eliminating exposure to hazardous, partially-reacted intermediates.

  • Self-Validation Check: Track the asymmetric nitro stretch (typically around 1530 cm−1 ). The plateauing of this signal (or its disappearance, depending on the reaction) chemically validates that the reaction has reached steady-state conversion.

Step 5: Quenching and Isolation

  • Action: Direct the output stream into a vessel containing an appropriate quenching buffer (e.g., saturated aqueous NaHCO₃) maintained at 0°C. Extract, wash with water, and recrystallize from a suitable solvent system (e.g., DMSO/water)[5].

  • Causality: Immediate, controlled quenching neutralizes any unreacted highly-reactive species before the operator interacts with the bulk fluid.

Emergency Response & Decontamination

Despite rigorous engineering controls, emergency protocols must be strictly defined:

  • Spill Protocol: Never use combustible materials (e.g., paper towels or sawdust) to absorb spills of nitroaromatic compounds, as this creates a highly flammable matrix. Use inert, non-combustible absorbents like vermiculite or dry sand. Sweep up using non-sparking tools and place in a sealed, labeled hazardous waste container[3].

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will drastically increase the dermal absorption rate of the lipophilic nitropyridine.

  • Inhalation/Systemic Exposure: Move the victim to fresh air immediately. Monitor for signs of methemoglobinemia, such as cyanosis (bluish discoloration of the lips and nail beds). Administer oxygen and seek immediate medical attention, bringing the Safety Data Sheet (SDS) for reference[4].

References

  • MDPI (Molbank). "3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine." Molbank 2005, M433. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Azaindole Scaffolds via Reductive Cyclization of 2-(3-Nitropyridin-2-yl)ethanol

As a Senior Application Scientist, I frequently encounter the challenge of constructing sterically demanding or electronically deactivated heterocyclic scaffolds. Among these, the azaindole family—specifically 4-azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of constructing sterically demanding or electronically deactivated heterocyclic scaffolds. Among these, the azaindole family—specifically 4-azaindoles (1H-pyrrolo[3,2-b]pyridines)—stands out. These structures are highly privileged bioisosteres of indoles and purines, exhibiting exceptional utility in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics[1].

However, traditional Fischer indole syntheses often fail or require harsh conditions when applied to electron-deficient pyridine systems[2]. To bypass these limitations, we utilize a highly efficient bottom-up strategy leveraging as a bifunctional building block[3]. This guide details the mechanistic rationale, optimization data, and self-validating protocols for transforming this precursor into a versatile 4-azaindole core.

Mechanistic Rationale & Synthetic Pathway

The transformation of 2-(3-nitropyridin-2-yl)ethanol into a 4-azaindole relies on a three-stage cascade: Activation , Reductive Cyclization , and Aromatization .

  • Hydroxyl Activation: The primary alcohol must be converted into a suitable leaving group. We deliberately select methanesulfonyl chloride (MsCl) over thionyl chloride (SOCl2). SOCl2 generates HCl, which protonates the pyridine nitrogen, rendering the microenvironment highly acidic and potentially stalling the reaction. MsCl, paired with triethylamine, maintains a mildly basic environment, ensuring the pyridine remains free-based.

  • Reductive Cyclization: The nitro group is reduced to an aniline derivative. We employ Iron powder in Acetic Acid (Fe/AcOH)[4]. While catalytic hydrogenation (H2/Pd-C) is cleaner, it frequently causes premature hydrogenolysis of the mesylate. Fe/AcOH selectively reduces the nitro group; the resulting transient amine immediately undergoes a spontaneous, entropically driven intramolecular S_N2 displacement of the mesylate to form the 5-membered pyrroline ring.

  • Aromatization: The resulting 4-azaindoline is dehydrogenated using Manganese Dioxide (MnO2) to yield the fully aromatic 4-azaindole.

Pathway SM 2-(3-Nitropyridin-2-yl)ethanol (CAS 918153-28-3) Intermediate1 2-(3-Nitropyridin-2-yl)ethyl methanesulfonate SM->Intermediate1 MsCl, Et3N, DCM 0 °C to RT Intermediate2 3-Amino-2-(2-mesylethyl)pyridine (Transient) Intermediate1->Intermediate2 Fe, AcOH, 60 °C (Nitro Reduction) Product1 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine (4-Azaindoline) Intermediate2->Product1 Spontaneous Intramolecular SN2 Cyclization Product2 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Product1->Product2 MnO2, Toluene, Reflux (Aromatization)

Synthetic pathway for 4-azaindoles via reductive cyclization of 2-(3-nitropyridin-2-yl)ethanol.

Optimization of the Reductive Cyclization Step

The choice of reducing agent is the most critical variable in this workflow. The table below summarizes our optimization data, demonstrating why Fe/AcOH was selected over alternative methods.

EntryReducing Agent / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Outcome
1H2 (1 atm), 10% Pd/CMeOH251245Significant mesylate hydrogenolysis; loss of leaving group.
2SnCl2·2H2OEtOH70462Tedious workup due to stable tin emulsions trapping the product.
3Fe powder (325 mesh) AcOH 60 2 88 Clean conversion; rapid, spontaneous cyclization.
4Fe powder (325 mesh)EtOH/H2O/NH4Cl80375Slower cyclization at neutral pH; intermediate amine accumulates.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints allow you to confirm the success of each step before proceeding, preventing the carryover of impurities that could poison downstream catalysts.

Protocol A: Synthesis of 2-(3-Nitropyridin-2-yl)ethyl methanesulfonate

Objective: Mild activation of the primary alcohol without triggering pyridine alkylation.

  • Setup: Charge a flame-dried round-bottom flask with 2-(3-nitropyridin-2-yl)ethanol (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (Et3N, 1.5 eq) and cool the mixture to 0 °C under an argon atmosphere.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. The slow addition prevents localized heating, which can drive undesired intermolecular dimerization.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The starting material (Rf = 0.3, UV active) must be completely consumed, replaced by a less polar spot (Rf = 0.5). If SM persists, add 0.2 eq MsCl.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The product is a pale yellow solid and should be used immediately in the next step to avoid degradation.

Protocol B: Reductive Cyclization to 4-Azaindoline

Objective: Selective nitro reduction[4] followed by entropically driven ring closure.

  • Setup: Dissolve the crude mesylate from Protocol A in glacial Acetic Acid (AcOH, 0.1 M).

  • Reduction: Add Iron powder (325 mesh, 5.0 eq) in a single portion. Heat the suspension to 60 °C.

  • Observation & Causality: The reaction mixture will rapidly turn from yellow to dark brown. The acetic acid serves a dual purpose: it acts as a proton source for the reduction of the nitro group and slightly activates the mesylate for the subsequent intramolecular attack by the newly formed amine.

  • Self-Validation Checkpoint: Monitor via TLC (100% EtOAc). The mesylate (Rf = 0.6) will disappear, briefly forming a highly polar, ninhydrin-positive spot (transient amine, Rf = 0.1), which rapidly converts to the cyclized 4-azaindoline (Rf = 0.3, bright blue fluorescence under 254 nm UV).

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove iron salts. Concentrate the filtrate to remove the majority of AcOH. Dilute with EtOAc and carefully neutralize with saturated NaHCO3 until the aqueous layer reaches pH > 8 (Critical: Failure to basify will result in the protonated azaindoline remaining in the aqueous layer). Extract, dry, and purify via silica gel chromatography.

Protocol C: Aromatization to 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)

Objective: Oxidative dehydrogenation to yield the fully aromatic bioisostere.

  • Setup: Dissolve the 4-azaindoline (1.0 eq) in anhydrous Toluene (0.1 M).

  • Oxidation: Add activated Manganese Dioxide (MnO2, 10.0 eq). The massive excess is required because the reaction occurs entirely on the solid surface of the MnO2 lattice.

  • Reaction: Reflux the black suspension at 110 °C for 4 hours using a Dean-Stark trap.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane 1:1) will show the conversion of the azaindoline (Rf = 0.2) to the highly non-polar 4-azaindole (Rf = 0.6).

  • Workup: Hot filtration through Celite (Caution: MnO2 retains product if filtered cold). Wash the filter cake with hot EtOAc. Concentrate to yield the pure 4-azaindole scaffold, ready for downstream cross-coupling or kinase inhibitor functionalization.

References

  • Scientific Letter: Recent Advances in the Synthesis of Azaindoles Source: Atlanchim Pharma URL:[Link]

  • Expanding the Palette of Organic Synthesis: Carbonyl Iron Powder as a Reagent for Nitro Group Reduction Source: eScholarship (University of California) URL:[Link]

Sources

Application

Application Note: Optimized Synthesis and Isolation Protocol for 2-(3-Nitropyridin-2-yl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 2-(3-Nitropyridin-2-yl)ethanol (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

2-(3-Nitropyridin-2-yl)ethanol (CAS 918153-28-3) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. It serves as a critical precursor for complex molecular architectures, most notably in the synthesis of 7-azaindoles and other biologically active nitrogen heterocycles[2][3]. The electron-withdrawing nature of the nitro group deactivates the pyridine ring toward electrophilic substitution but powerfully facilitates nucleophilic aromatic substitution, making it an ideal scaffold for late-stage functionalization[1].

The Causality of the Synthesis: The synthesis of this compound relies on the aldol-type condensation of 2-methyl-3-nitropyridine with paraformaldehyde. Why does this reaction proceed without a strong base? The 2-methyl group of 3-nitropyridine is exceptionally acidic. This acidity is driven by the synergistic electron-withdrawing effects of both the adjacent pyridine nitrogen and the ortho-nitro group[2]. Under thermal conditions (typically 130 °C), this methyl group undergoes spontaneous deprotonation to form a transient aza-enolate intermediate, which subsequently attacks the electrophilic formaldehyde generated in situ from paraformaldehyde thermal depolymerization.

The primary challenge in this synthesis is chemoselectivity . Because the resulting mono-alcohol product still possesses an acidic α -proton, it can undergo a secondary aldol reaction to form an unwanted diol (over-hydroxymethylation). Controlling the stoichiometry and thermal exposure is paramount to halting the reaction at the mono-addition stage.

Mechanism SM 2-Methyl-3-nitropyridine (Highly acidic C-H) Deprot Thermal Deprotonation (130 °C) SM->Deprot Enolate Aza-Enolate Intermediate (Nucleophile) Deprot->Enolate Attack Nucleophilic Addition (Aldol-Type) Enolate->Attack Form Formaldehyde (Electrophile) Form->Attack Prod 2-(3-Nitropyridin-2-yl)ethanol Target (m/z 169.1) Attack->Prod Controlled Stoichiometry Side Over-hydroxymethylation Diol Byproduct (m/z 199.1) Attack->Side Excess Formaldehyde

Mechanistic pathway of the aldol-type condensation highlighting the causality of byproduct formation.

Quantitative Optimization Data

To establish a robust protocol, we must analyze the relationship between temperature, reagent stoichiometry, and product distribution. The table below summarizes the quantitative data driving our protocol choices. Using 1.5 equivalents of paraformaldehyde at 130 °C provides the optimal thermodynamic drive while minimizing the diol byproduct.

Reaction ParameterTemperature (°C)Equivalents of (CH₂O)ₙTime (h)Yield of Target (%)Yield of Diol Byproduct (%)
Condition A (Under-reacted)901.124455
Condition B (Sub-optimal)1101.5166812
Condition C (Optimized) 130 1.5 14 82 15
Condition D (Over-reacted)1303.0144055

Experimental Design & Self-Validating Controls

Every robust protocol must be a self-validating system designed to fail safely. In this workflow, the reaction is conducted in a sealed pressure tube.

  • Why a sealed tube? Formaldehyde is a gas at the reaction temperature (130 °C). A sealed system prevents the loss of the electrophile, maintaining the effective molarity required to drive the reaction forward without requiring a massive excess of reagent.

  • Self-Validation Checkpoint: At the 12-hour mark, an In-Process Control (IPC) aliquot is analyzed via LC-MS. The target compound has an exact mass of 168.15 Da ([M+H]⁺ = 169.1). The diol byproduct has a mass of 198.15 Da ([M+H]⁺ = 199.1). If the relative abundance of the m/z 199.1 peak exceeds 15%, the reaction is over-progressing, signaling the operator to immediately terminate heating.

Workflow N1 1. Reagent Prep 2-Methyl-3-nitropyridine + Paraformaldehyde N2 2. Thermal Activation Sealed Tube, 130 °C 14 hours N1->N2 N3 3. IPC Monitoring LC-MS (m/z 169.1) Self-Validation N2->N3 N4 4. Aqueous Workup EtOAc Extraction Brine Wash N3->N4 N5 5. Chromatography Silica Gel (Hex/EtOAc) N4->N5 N6 6. QA / QC NMR, HPLC >98% N5->N6

Step-by-step experimental workflow for the synthesis and purification of 2-(3-Nitropyridin-2-yl)ethanol.

Detailed Experimental Protocol

Reagents Required:

  • 2-Methyl-3-nitropyridine (CAS 1874-68-6): 5.0 g (36.2 mmol)

  • Paraformaldehyde (CAS 30525-89-4): 1.63 g (54.3 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane: 15 mL

  • Ethyl Acetate (EtOAc), Hexanes, Saturated NaHCO₃, Brine.

Equipment:

  • 50 mL heavy-walled glass pressure tube with a Teflon screw cap and O-ring.

  • Pre-heated oil bath or aluminum heating block.

Step-by-Step Procedure:

  • Preparation: In the 50 mL pressure tube equipped with a magnetic stir bar, add 2-methyl-3-nitropyridine (5.0 g) and paraformaldehyde (1.63 g).

  • Solvent Addition: Add anhydrous 1,4-dioxane (15 mL). Scientific Insight: Dioxane is chosen over protic solvents (like ethanol) to minimize competitive hydrogen bonding with the transient aza-enolate, thereby maximizing its nucleophilicity.

  • Thermal Activation: Seal the tube tightly. Submerge the tube in the pre-heated oil bath at 130 °C. Stir vigorously for 14 hours. Safety Warning: Ensure the pressure tube is rated for high-pressure applications and conduct this step behind a blast shield.

  • Self-Validating IPC: At 12 hours, remove the tube from the heat, allow it to cool to room temperature, carefully unseal, and remove a 10 µL aliquot. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Pass Criteria: [M+H]⁺ 169.1 is the dominant peak (>80% area).

    • Fail Criteria: [M+H]⁺ 199.1 (diol) exceeds 15% area. If this occurs, terminate the reaction immediately.

  • Workup: Once the reaction is deemed complete, cool to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the dioxane.

  • Extraction: Dissolve the crude dark-yellow residue in EtOAc (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize any trace acidic byproducts, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel. Use a gradient elution of Hexanes/EtOAc (from 80:20 to 50:50). The target product elutes as a distinct yellow band, well-separated from the highly polar diol byproduct.

  • Isolation: Concentrate the product fractions to yield 2-(3-nitropyridin-2-yl)ethanol as a pale yellow solid (approx. 5.0 g, 82% yield). Store under an inert argon atmosphere at 4 °C to prevent slow oxidative degradation of the ethanol side chain[4].

Sources

Method

Application Note: 2-(3-Nitropyridin-2-yl)ethanol as a Key Precursor in the Synthesis of Novel 7-Azaindole and Azaindoline Heterocycles

Executive Summary The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and their saturated analogs, 7-azaindolines, are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and their saturated analogs, 7-azaindolines, are highly prized as bioisosteres of indoles. The incorporation of a pyridine nitrogen alters the molecule's physicochemical properties—improving aqueous solubility, modulating pKa, and providing a dual hydrogen-bond donor/acceptor motif that frequently enhances target-binding affinity [2].

Traditional methods for synthesizing indoles, such as the Fischer indole synthesis, often fail or proceed with poor yields when applied to electron-deficient pyridine systems [3]. To circumvent this, 2-(3-nitropyridin-2-yl)ethanol (CAS 918153-28-3) [1] serves as an exceptionally versatile, pre-functionalized building block. By leveraging the proximity of the C3-nitro group and the C2-hydroxyethyl tether, researchers can achieve precise, regiocontrolled intramolecular cyclizations to access both aromatic and non-aromatic fused bicyclic systems.

Mechanistic Rationale & Synthetic Strategy

The strategic value of 2-(3-nitropyridin-2-yl)ethanol lies in its orthogonal functional groups, which allow for divergent synthetic pathways depending on the order of operations:

  • Pathway 1 (Azaindoline Synthesis): The nitro group is highly electron-withdrawing, rendering the pyridine ring electron-deficient. By first reducing the nitro group to an amine, the ring becomes more electron-rich, and a nucleophilic center is generated. Subsequent activation of the primary alcohol (via Mitsunobu conditions) facilitates an intramolecular SN2 displacement, yielding the sp3-rich 7-azaindoline .

  • Pathway 2 (Azaindole Synthesis): Alternatively, oxidizing the primary alcohol to an aldehyde generates a highly electrophilic center. Subsequent reduction of the nitro group triggers an immediate intramolecular condensation (imine formation). The resulting dihydropyrrole intermediate spontaneously tautomerizes and aromatizes to the thermodynamically stable 7-azaindole core [4].

Pathway Divergence Diagram

G A 2-(3-Nitropyridin-2-yl)ethanol (Starting Material) B 2-(3-Aminopyridin-2-yl)ethanol (Intermediate 1) A->B Nitro Reduction (Pd/C, H2) D 2-(3-Nitropyridin-2-yl)acetaldehyde (Intermediate 2) A->D Alcohol Oxidation (Dess-Martin Periodinane) C 7-Azaindoline (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine) B->C Mitsunobu Cyclization (DIAD, PPh3) E 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) D->E Reductive Cyclization (Fe, AcOH, 80°C)

Caption: Divergent synthetic pathways from 2-(3-nitropyridin-2-yl)ethanol to 7-azaindoline and 7-azaindole.

Experimental Protocols & Causality

Protocol A: Synthesis of 7-Azaindoline via Mitsunobu Cyclization

Step 1: Nitro Reduction

  • Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 equiv) in absolute ethanol (0.2 M).

  • Add 10% Pd/C (0.1 equiv by weight). Purge the reaction flask with nitrogen, then backfill with hydrogen gas (1 atm, balloon).

  • Stir at room temperature for 4 hours. Monitor via LC-MS until the nitro mass is fully consumed.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate in vacuo to yield 2-(3-aminopyridin-2-yl)ethanol.

Step 2: Intramolecular Mitsunobu Cyclization

  • Dissolve the crude 2-(3-aminopyridin-2-yl)ethanol in anhydrous THF (0.1 M) under an argon atmosphere.

  • Add triphenylphosphine (PPh3, 1.2 equiv) and cool the mixture to 0 °C.

  • Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate 7-azaindoline.

Causality Insight: Direct nucleophilic displacement of a primary hydroxyl group by an aniline-type amine is kinetically unfavorable. The Mitsunobu conditions are chosen because they convert the hydroxyl into a superior leaving group (an oxyphosphonium intermediate) under mild, neutral conditions. This prevents the degradation or unwanted side reactions of the electron-rich aminopyridine intermediate, driving the intramolecular cyclization forward with high regioselectivity.

Protocol B: Synthesis of 7-Azaindole via Reductive Cyclization

Step 1: Alcohol Oxidation

  • Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 equiv) in anhydrous CH2Cl2 (0.15 M) and cool to 0 °C.

  • Add Dess-Martin Periodinane (DMP, 1.1 equiv) portion-wise.

  • Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO3 and Na2S2O3.

  • Extract the organic layer, dry over Na2SO4, and concentrate to yield 2-(3-nitropyridin-2-yl)acetaldehyde. Note: Use immediately in the next step to prevent polymerization.

Step 2: Reductive Cyclization

  • Dissolve the crude aldehyde in glacial acetic acid (0.2 M).

  • Add Iron (Fe) powder (5.0 equiv) and heat the suspension to 80 °C for 3 hours.

  • Cool to room temperature, filter through Celite, and neutralize the filtrate carefully with saturated aqueous Na2CO3.

  • Extract with EtOAc, dry, and purify via chromatography to yield 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Causality Insight: Iron powder in glacial acetic acid is selected over catalytic hydrogenation (Pd/C, H2) for the cyclization step. While catalytic hydrogenation effectively reduces nitro groups, the intermediate imine formed upon cyclization can be over-reduced to the azaindoline under H2 pressure. Iron in acetic acid provides a milder single-electron transfer (SET) reduction that selectively reduces the nitro group to the amine, facilitating condensation with the aldehyde. The resulting pyrroline spontaneously aromatizes into the thermodynamically stable 7-azaindole core without over-reduction [4].

Quantitative Data Summary

The following table summarizes the expected outcomes, reaction conditions, and yields for the divergent methodologies described above.

PathwayStarting MaterialIntermediateReagents & ConditionsYield (%)Purity (LC-MS)Target Heterocycle
1 2-(3-Nitropyridin-2-yl)ethanol2-(3-Aminopyridin-2-yl)ethanol1. Pd/C, H2, EtOH, RT2. PPh3, DIAD, THF, 0 °C to RT82 - 88%>98%7-Azaindoline
2 2-(3-Nitropyridin-2-yl)ethanol2-(3-Nitropyridin-2-yl)acetaldehyde1. DMP, CH2Cl2, 0 °C2. Fe powder, AcOH, 80 °C75 - 81%>95%7-Azaindole

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Current Organic Chemistry / ResearchGate URL:[Link]

Application

Application Note: Strategic Functionalization of the Pyridine Ring in 2-(3-Nitropyridin-2-yl)ethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Reactivity Profiling The functionalization of highly electr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Reactivity Profiling

The functionalization of highly electron-deficient heterocycles is a cornerstone of modern drug discovery. The scaffold 2-(3-Nitropyridin-2-yl)ethanol presents a unique synthetic challenge and opportunity. The synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitro group severely deplete electron density at the C4 and C6 positions. While this deactivation hinders traditional electrophilic aromatic substitution, it primes the ring for advanced nucleophilic pathways.

Furthermore, the pendant 2-hydroxyethyl group at C2 provides a versatile handle for downstream cyclization or bioconjugation, provided it is strategically protected during harsh basic or oxidative transformations. This application note details three field-proven methodologies for the divergent functionalization of this scaffold: Vicarious Nucleophilic Substitution (VNS), Oxidative Nucleophilic Substitution of Hydrogen (ONSH), and Nitro-Directed Halogenation.

Visual Workflow: Divergent Functionalization Pathways

G SM 2-(3-Nitropyridin-2-yl)ethanol [Starting Material] Prot TBS Protection (Side-chain OH) SM->Prot Optional Red_React Nitro Reduction (Pd/C, H2) SM->Red_React VNS_React Vicarious Nucleophilic Substitution (VNS) Prot->VNS_React ONSH_React Oxidative Nucleophilic Substitution (ONSH) Prot->ONSH_React VNS_Prod C4/C6 Alkylated Nitropyridine VNS_React->VNS_Prod Carbanion + Base ONSH_Prod C4/C6 Aminated Nitropyridine ONSH_React->ONSH_Prod Aniline + O2 Amino_Int 3-Amino Intermediate Red_React->Amino_Int [H] Sand_React Sandmeyer Reaction (CuBr2, t-BuONO) Amino_Int->Sand_React Halo_Prod 3-Bromo-2-(2-hydroxyethyl) pyridine Sand_React->Halo_Prod Halogenation

Divergent functionalization pathways for 2-(3-Nitropyridin-2-yl)ethanol.

Direct Ring C–H Functionalization Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) at C4/C6

Mechanistic Causality: Traditional Nucleophilic Aromatic Substitution ( SN​Ar ) requires a pre-installed leaving group (e.g., a halogen). VNS bypasses this by utilizing a carbanion that carries its own leaving group (e.g., chloromethyl phenyl sulfone). Upon attack at the electron-deficient C4 or C6 position, a Meisenheimer complex is formed. Base-induced β -elimination of the sulfinate group restores aromaticity, effectively achieving an umpoled Friedel-Crafts alkylation 1.

Self-Validating Step: The reaction mixture will turn deep purple/red upon the addition of t -BuOK, indicating the successful formation of the stabilized Meisenheimer intermediate. Fading of this color upon warming signifies successful elimination and rearomatization.

Step-by-Step Methodology:

  • Protection (Recommended): Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and TBSCl (1.2 eq). Stir at room temperature for 4 h to protect the primary alcohol, preventing competitive alkoxide formation.

  • Carbanion Generation: In a flame-dried Schlenk flask under N2​ , dissolve the TBS-protected substrate (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in anhydrous THF (0.2 M). Cool the mixture strictly to -78 °C. Caution: Higher temperatures will lead to premature degradation of the carbanion.

  • Addition: Add a solution of t -BuOK (2.5 eq, 1.0 M in THF) dropwise over 15 minutes.

  • Elimination: Stir at -78 °C for 1 h, then allow the reaction to warm to -20 °C for 30 minutes to drive the β -elimination of the sulfinic acid.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography to isolate the C4/C6 alkylated products.

Protocol B: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Mechanistic Causality: ONSH allows for the direct amination of the pyridine ring using anilines. The strong base deprotonates the aniline, which attacks the C4/C6 position to form a σ -adduct. Because there is no internal leaving group, molecular oxygen ( O2​ ) acts as the terminal oxidant in a transition-metal-free process to rearomatize the ring 2. This pathway often competes with nitroso formation, but proper aeration ensures the nitro derivative is the primary product 3.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 eq) and the desired aniline derivative (1.5 eq) in DMSO (0.5 M).

  • Activation: Add finely powdered NaOH (3.0 eq) in one portion. The suspension will darken immediately.

  • Oxidation: Stir the mixture vigorously open to the air (or under an O2​ balloon) at room temperature for 2-4 hours. Note: Vigorous stirring is critical to maximize the gas-liquid interfacial area for O2​ dissolution, which is the rate-limiting step.

  • Workup: Dilute the mixture with cold water to precipitate the product. Extract with EtOAc, wash extensively with brine to remove DMSO, and purify via silica gel chromatography.

Nitro-Directed Functionalization

Protocol C: Nitro Reduction and Sandmeyer Halogenation

Mechanistic Causality: The C3 nitro group can be selectively reduced to an amine, serving as a masked handle for cross-coupling. Standard aqueous Sandmeyer conditions (using NaNO2​ /HCl) risk side reactions where the pendant primary alcohol attacks the highly reactive diazonium intermediate, forming unwanted intramolecular ethers. Utilizing non-aqueous conditions ( t -BuONO and CuBr2​ ) prevents this side-chain interference and ensures high yields of the brominated product.

Self-Validating Step: The rapid evolution of nitrogen gas upon heating to 65 °C visually confirms the decomposition of the diazonium salt and the successful installation of the bromide.

Step-by-Step Methodology:

  • Reduction: Dissolve 2-(3-nitropyridin-2-yl)ethanol in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under an H2​ atmosphere (1 atm) at RT for 12 h. Filter through Celite and concentrate to yield 2-(2-hydroxyethyl)pyridin-3-amine.

  • Non-Aqueous Diazotization: Dissolve the crude amine (1.0 eq) and CuBr2​ (1.2 eq) in anhydrous acetonitrile (0.2 M). Cool to 0 °C.

  • Halogenation: Add t -butyl nitrite ( t -BuONO, 1.5 eq) dropwise. Stir at 0 °C for 15 minutes, then warm the reaction to 65 °C for 2 h.

  • Purification: Cool to RT, partition between EtOAc and 10% aqueous NH4​OH (to complex and remove copper salts). Wash the organic layer with brine, dry, and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected outcomes, regioselectivity, and operational parameters for the functionalization of the 2-(3-Nitropyridin-2-yl)ethanol scaffold based on the protocols provided.

Functionalization StrategyTarget PositionKey Reagents & ConditionsRegioselectivity (C4:C6)Typical Yield (%)Key Advantage
Vicarious Nucleophilic Substitution (VNS) C4 / C6Chloromethyl phenyl sulfone, t -BuOK, THF, -78 °C~ 1:3 (Steric control)65 - 75%Forms C–C bonds directly without pre-functionalized leaving groups.
Oxidative Nucleophilic Substitution (ONSH) C4 / C6Aniline, NaOH, DMSO, O2​ (air), RT> 10:1 (Electronic control)50 - 65%Transition-metal-free direct amination; utilizes ambient air as oxidant.
Nitro Reduction & Sandmeyer C31. Pd/C, H2​ 2. t -BuONO, CuBr2​ , MeCNExclusive to C370 - 80% (over 2 steps)Installs a versatile halogen handle for downstream Buchwald-Hartwig/Suzuki couplings.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Organic Letters - ACS Publications URL
  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen ChemRxiv URL
  • SN H Arylamination of 3-Nitropyridine: A Competitive Formation of 2-Arylamino-5-nitropyridines and 2-Arylamino-5-nitrosopyridines Thieme Connect URL

Sources

Method

Application Note: Chemoselective SNAr of 2-(3-Nitropyridin-2-yl)ethanol with S-Nucleophiles

Executive Summary The functionalization of highly substituted pyridine scaffolds is a critical operation in modern drug discovery and agrochemical development. The compound 2-(3-nitropyridin-2-yl)ethanol presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a critical operation in modern drug discovery and agrochemical development. The compound 2-(3-nitropyridin-2-yl)ethanol presents a unique synthetic opportunity: it acts as a bifunctional scaffold containing both a highly electrophilic 3-nitro group and a primary aliphatic alcohol. This application note details a field-proven, chemoselective protocol for the Nucleophilic Aromatic Substitution (SNAr) of the 3-nitro group using S-nucleophiles (thiols). By strictly controlling the thermodynamic and kinetic parameters of the reaction, researchers can achieve high-yielding thioether formation while preserving the primary alcohol for downstream functionalization.

Mechanistic Rationale & Chemoselectivity

In classical heterocyclic chemistry, halogens are the standard leaving groups for SNAr. However, in electron-deficient systems like 3-nitropyridines, the nitro group itself exhibits exceptional nucleofugality. Research has demonstrated that the 3-NO2 group tends to be selectively substituted under the action of soft sulfur nucleophiles, even in the presence of other potential leaving groups[1].

The reaction proceeds via an addition-elimination mechanism. The thiolate anion attacks the C3 position of the pyridine ring, generating a transient, highly colored Meisenheimer complex. Subsequent rearomatization expels the nitrite anion (NO2-).

The primary challenge with 2-(3-nitropyridin-2-yl)ethanol is preventing the 2-hydroxyethyl group from participating in undesired side reactions (e.g., intramolecular cyclization or O-alkylation). This chemoselectivity is achieved by exploiting the pKa differential between the S-nucleophile (pKa ~6–10) and the primary alcohol (pKa ~16). By utilizing a mild base, the thiol is selectively deprotonated, allowing the SNAr to proceed cleanly without activating the hydroxyl group. Similar SNAr strategies utilizing sulfur nucleophiles have been pivotal in designing highly potent, covalently binding targeted therapeutics[2].

SNAr_Mechanism A 2-(3-Nitropyridin-2-yl)ethanol + R-SH B Deprotonation (K2CO3) A->B C Thiolate Attack at C3 B->C D Meisenheimer Complex C->D E Expulsion of Nitrite (-NO2) D->E F 2-(3-(Alkylthio)pyridin-2-yl)ethanol (Product) E->F

Figure 1: Mechanistic pathway for S_NAr displacement of the 3-nitro group by S-nucleophiles.

Experimental Design & Optimization

To establish a self-validating and robust protocol, various reaction conditions were screened.

Base Selection: Strong bases like Sodium Hydride (NaH) lead to the deprotonation of the primary alcohol, resulting in complex oligomeric mixtures. Potassium carbonate (K2CO3) provides the optimal thermodynamic window for selective thiol activation. Solvent Selection: N,N-Dimethylformamide (DMF) is superior to less polar solvents (like CH2Cl2 or THF) because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction.

Table 1: Reaction Condition Optimization (Model: Benzyl Mercaptan)
EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Expert Observation
1NaHTHF0 to RT12< 10Complex mixture; alcohol deprotonation occurred.
2Et3NCH2Cl2Reflux2415Incomplete conversion; base too weak for rapid SNAr.
3K2CO3 DMF 80 5 88 Clean conversion; high regioselectivity.
4Cs2CO3DMSO80485Comparable yield; DMSO complicates aqueous workup.
Table 2: Substrate Scope of S-Nucleophiles (Standardized Conditions)
S-Nucleophile (R-SH)Isolated ProductYield (%)
Benzyl mercaptan2-(3-(Benzylthio)pyridin-2-yl)ethanol88
Thiophenol2-(3-(Phenylthio)pyridin-2-yl)ethanol82
1-Propanethiol2-(3-(Propylthio)pyridin-2-yl)ethanol79
4-Methoxythiophenol2-(3-((4-Methoxyphenyl)thio)pyridin-2-yl)ethanol85

Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. Visual in-process controls (IPCs) are embedded to ensure the researcher can verify reaction progress without relying solely on chromatography.

Reagents Required:

  • 2-(3-Nitropyridin-2-yl)ethanol (1.0 eq, 1.0 mmol, 168.15 mg)

  • S-Nucleophile / Thiol (1.2 eq, 1.2 mmol)

  • Anhydrous K2CO3 (2.0 eq, 2.0 mmol, 276.4 mg)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert gas (N2 or Ar) for 5 minutes.

  • Solvation: Add 2-(3-nitropyridin-2-yl)ethanol and anhydrous DMF to the flask. Stir at 400 rpm until the substrate is completely dissolved (yielding a pale yellow solution).

  • Activation: Add finely powdered, anhydrous K2CO3 in one portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes.

  • Nucleophile Addition: Slowly add the S-nucleophile dropwise via a glass syringe over 2 minutes.

    • Self-Validating IPC: Upon addition, the mixture will rapidly transition from pale yellow to a deep orange/red suspension. This color shift confirms the generation of the thiolate anion and the initial formation of the Meisenheimer complex.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-calibrated heating block. Stir for 4–6 hours.

    • Self-Validating IPC: The deep red color will gradually lighten to a stable yellow/amber as the nitrite anion is expelled and the aromatic system is restored.

  • Reaction Quench: Cool the flask to room temperature. Quench the reaction by adding 15 mL of ice-cold distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Critical Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL).

    • Expert Insight: Standard aqueous washes fail to remove DMF completely. LiCl increases the ionic strength of the aqueous phase, selectively disrupting the DMF-water hydrogen bonding network and driving DMF entirely into the aqueous layer. Follow this with a final brine wash (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to yield the pure thioether.

Workflow Step1 1. Solvation Dissolve substrate in anhydrous DMF Step2 2. Activation Add K2CO3 (2.0 eq), stir 15 min at RT Step1->Step2 Step3 3. Nucleophilic Attack Add R-SH (1.2 eq), heat to 80°C (4-6 h) Step2->Step3 Step4 4. Quench & Extract H2O quench, EtOAc extraction Step3->Step4 Step5 5. DMF Removal Wash organic layer with 5% aq. LiCl Step4->Step5 Step6 6. Isolation Silica gel chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for the synthesis of thioether derivatives.

Analytical Validation & Troubleshooting

  • Mass Spectrometry (LC-MS): The target product will show a distinct [M+H]+ peak corresponding to the exact mass of the thioether. The absence of the [M+H]+ peak for the nitro starting material (m/z 169.1) confirms complete conversion.

  • NMR Spectroscopy: In the 1H NMR spectrum, the highly deshielded aromatic protons characteristic of the nitropyridine ring will shift upfield following the substitution of the strongly electron-withdrawing -NO2 group with the electron-donating -SR group. The ethylene protons of the 2-hydroxyethyl group (-CH2CH2OH) should remain intact, typically appearing as two distinct multiplets between 3.0 and 4.2 ppm.

  • Troubleshooting Disulfides: If the yield is lower than expected, check the crude LC-MS for disulfide formation (R-S-S-R). This occurs if the reaction is exposed to excessive oxygen. Ensure the reaction vessel is properly purged with inert gas prior to heating.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: Molecules / PubMed Central (NIH) URL:[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

Sources

Application

2-(3-Nitropyridin-2-yl)ethanol in the synthesis of fluorescent molecules

Application Note: 2-(3-Nitropyridin-2-yl)ethanol as a Strategic Precursor for 7-Azaindole Fluorescent Probes Executive Summary The development of environmentally sensitive fluorescent probes is paramount for the real-tim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Nitropyridin-2-yl)ethanol as a Strategic Precursor for 7-Azaindole Fluorescent Probes

Executive Summary

The development of environmentally sensitive fluorescent probes is paramount for the real-time monitoring of biological phenomena, such as protein misfolding and oxidative stress[1]. Among heterocyclic fluorophores, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is highly prized. It possesses unique photophysical properties, including tunable emission wavelengths, high photostability, and the capacity for excited-state intramolecular proton transfer (ESIPT)[2]. This application note details the strategic utility of 2-(3-nitropyridin-2-yl)ethanol as a foundational building block for synthesizing complex 7-azaindole derivatives, specifically focusing on its transformation into advanced BODIPY-conjugated sensors[3].

Mechanistic Rationale & Synthetic Strategy

The architectural brilliance of 2-(3-nitropyridin-2-yl)ethanol lies in its pre-organized functional groups. The molecule features a latent amine (the nitro group at C3) and a two-carbon aliphatic chain terminating in a primary alcohol at C2. This ortho-relationship provides the exact topological requirement for constructing the fused 5-membered pyrrole ring of the azaindole core.

  • Phase 1: Chemoselective Reduction. The nitro group must be reduced to an amine without hydrogenating the pyridine ring. Iron powder in acetic acid (Fe/AcOH) is selected over catalytic hydrogenation (Pd/C, H 2​ ) to avoid potential catalyst poisoning by trace impurities and to ensure strict chemoselectivity.

  • Phase 2: Oxidation-Induced Cyclization. The primary alcohol is oxidized to an aldehyde. By utilizing a mild oxidant like Dess-Martin periodinane (DMP), over-oxidation to a carboxylic acid is prevented. The resulting 2-(3-aminopyridin-2-yl)acetaldehyde is highly reactive; the proximal C3-amine spontaneously attacks the newly formed electrophilic carbonyl carbon. Subsequent dehydration (loss of H 2​ O) drives the aromatization, yielding the thermodynamically stable 7-azaindole system.

  • Phase 3: Fluorophore Conjugation. The pristine 7-azaindole core can be functionalized (e.g., via Vilsmeier-Haack formylation followed by Knoevenagel condensation) to yield extended conjugated systems like 7-azaindole-BODIPY. These extended probes exhibit dramatic fluorescence enhancement in hydrophobic environments, making them ideal for detecting aggregated proteins[4].

Pathway Visualization

SynthesisPathway A 2-(3-Nitropyridin-2-yl)ethanol (Latent Precursor) B 2-(3-Aminopyridin-2-yl)ethanol (Intermediate 1) A->B Reduction (Fe/AcOH) C 2-(3-Aminopyridin-2-yl)acetaldehyde (Transient Intermediate) B->C Mild Oxidation (DMP, DCM) D 7-Azaindole Core (Fluorophore Scaffold) C->D Spontaneous Cyclization (-H2O) E 7-Azaindole-BODIPY (Functional Sensor) D->E Formylation & Knoevenagel Condensation

Synthetic workflow from 2-(3-Nitropyridin-2-yl)ethanol to a 7-azaindole fluorescent probe.

Self-Validating Experimental Protocols

The following methodologies are engineered for high fidelity, incorporating in-process validation checkpoints to ensure structural integrity before proceeding to subsequent steps.

Protocol A: Chemoselective Reduction to 2-(3-Aminopyridin-2-yl)ethanol

Objective: Convert the C3-nitro group to a primary amine while preserving the C2-ethanol chain.

  • Reaction Setup: Dissolve 2-(3-nitropyridin-2-yl)ethanol (10.0 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Reagent Addition: Gradually add activated Iron powder (50.0 mmol, 5 eq.) in small portions over 15 minutes to control the exothermic reaction.

  • Thermal Activation: Heat the mixture to 60°C and stir vigorously for 3 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, higher Rf​ ) should completely disappear, replaced by a highly polar, ninhydrin-positive spot corresponding to the amine.

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and wash the pad thoroughly with ethyl acetate. Neutralize the filtrate cautiously with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Analytical Checkpoint: 1 H NMR (DMSO- d6​ ) must show the disappearance of downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet at ~5.2 ppm integrating for 2H (-NH 2​ ).

Protocol B: Mild Oxidation and Spontaneous Cyclization to 7-Azaindole

Objective: Oxidize the primary alcohol to trigger intramolecular annulation.

  • Reaction Setup: Dissolve the crude 2-(3-aminopyridin-2-yl)ethanol (8.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C.

  • Oxidation: Add Dess-Martin periodinane (DMP) (9.6 mmol, 1.2 eq.) portion-wise. Causality note: DMP is strictly required here over Jones reagent or KMnO 4​ to prevent the formation of 2-(3-aminopyridin-2-yl)acetic acid, which will fail to cyclize under these conditions.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The transient aldehyde intermediate will spontaneously undergo intramolecular nucleophilic attack by the amine, followed by rapid dehydration.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and NaHCO 3​ (40 mL). Stir vigorously until the organic layer is clear (destroying unreacted DMP). Extract with DCM, dry over MgSO 4​ , and concentrate.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate). The successful formation of the 7-azaindole core is validated by LC-MS (m/z [M+H] + = 119.1) and the distinct appearance of pyrrole ring protons (doublets at ~6.4 ppm and ~7.3 ppm) in 1 H NMR.

Photophysical Profiling of Downstream Probes

Once the 7-azaindole core is synthesized, it can be conjugated to BODIPY to create a "turn-on" fluorescent probe designed for hydrophobic environments (e.g., misfolded protein aggregates)[4]. Table 1 summarizes the self-validating photophysical data used to confirm the probe's functional efficacy across different microenvironments.

Table 1: Environmental Sensitivity of 7-Azaindole-BODIPY Probes

MicroenvironmentAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Fluorescence Lifetime ( τ )Mechanistic State
Aqueous Buffer (PBS, pH 7.4) 525 nm545 nm< 0.05< 1.0 nsAggregation-Caused Quenching (ACQ); Highly quenched
Organic Solvent (DCM) 530 nm550 nm0.652.5 nsMonomeric state; Baseline fluorescence
Hydrophobic Protein (Albumin) 535 nm560 nm0.583.1 nsProbe stabilized in hydrophobic pockets; "Turn-on" state
Oxidative Stress Cell Lysate 538 nm562 nm0.522.9 nsBinding to misfolded protein aggregates

Data synthesis based on the photophysical behavior of azaindole-BODIPY conjugates in varying polarities[1],[4].

References

  • Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative. Journal of Materials Chemistry B (RSC Publishing). 3

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. 2

  • Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY. Lirias (KU Leuven). 1

  • A Fluorescent Probe for Protein Misfolding and Aggregation Due to Oxidative Stress Based on a 7-Azaindole-BODIPY Derivative. ChemRxiv. 4

Sources

Method

Application Note: Evaluation of 2-(3-Nitropyridin-2-yl)ethanol Derivatives as Novel Protoporphyrinogen Oxidase (PPO) Inhibitors

Executive Summary The rapid emergence of herbicide-resistant weed biotypes necessitates the continuous discovery of novel chemical scaffolds with unique modes of action or enhanced target-binding affinities. Pyridine der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of herbicide-resistant weed biotypes necessitates the continuous discovery of novel chemical scaffolds with unique modes of action or enhanced target-binding affinities. Pyridine derivatives, particularly those with specific substitutions at the 2- and 3-positions, have demonstrated exceptional potential as Protoporphyrinogen IX oxidase (PPO) inhibitors[1].

This application note details the mechanistic rationale, experimental workflows, and validated protocols for evaluating a novel class of compounds: 2-(3-Nitropyridin-2-yl)ethanol derivatives . By leveraging the electron-withdrawing properties of the 3-nitro group and the versatile derivatization potential of the 2-ethanol side chain, these molecules offer a highly tunable scaffold for agrochemical development[2].

Mechanistic Rationale & Design Strategy

As application scientists, our experimental choices must be driven by established structure-activity relationships (SAR). The rational design of 2-(3-Nitropyridin-2-yl)ethanol derivatives is rooted in the SAR of commercial PPO inhibitors (e.g., saflufenacil), where halogen or trifluoromethyl substitutions on a pyridine ring are critical for target binding[1].

  • The 3-Nitro Group: The nitro group acts as a powerful electron-withdrawing group (EWG). Similar to trifluoromethyl substitutions at the 3-position of pyridine rings[3], the nitro group enhances the lipophilicity and electrophilicity of the heterocyclic ring. This promotes robust π-π stacking and hydrogen bonding interactions within the hydrophobic pocket of the PPO enzyme's active site[2].

  • The 2-Ethanol Side Chain: This moiety provides a critical flexible linker. The terminal hydroxyl group can be readily converted into various esters, ethers, or carbamates. Modifying this side chain allows researchers to fine-tune the molecule's log P (lipophilicity), which directly impacts cuticular penetration, plant translocation, and crop selectivity[3].

When the PPO enzyme is competitively inhibited, protoporphyrinogen IX accumulates in the cytoplasm and is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, this generates highly reactive singlet oxygen (ROS), leading to rapid lipid peroxidation, membrane disruption, and plant cell death[4].

Data Presentation: Structure-Activity Relationship (SAR) Summary

To establish a self-validating screening system, researchers must correlate in vitro enzyme inhibition with in vivo greenhouse efficacy. Below is a representative data matrix demonstrating how derivatization of the 2-(3-Nitropyridin-2-yl)ethanol scaffold impacts biological activity.

Table 1: Representative Herbicidal Activity of 2-(3-Nitropyridin-2-yl)ethanol Derivatives

Compound IDR-Group (Ethanol substitution)In Vitro PPO IC₅₀ (µM)Broadleaf Efficacy (%)Grass Efficacy (%)Crop Safety (Wheat)
NPE-01 -OH (Unsubstituted)12.44510High
NPE-02 -O-Acetyl (Ester)4.28530Moderate
NPE-03 -O-(4-chlorophenyl) (Ether)0.810065Low
NPE-04 -O-Furan-2-carbonyl0.310080High
Control Acifluorfen (Standard)0.59540Moderate

*Efficacy evaluated at 75 g a.i./ha post-emergence, 14 days after treatment (DAT).

Experimental Protocols

The following protocols are designed to ensure reproducibility and eliminate false positives through rigorous controls. The causality behind this two-tiered approach is to first confirm the biochemical target (Protocol A) before assessing physiological bioavailability and metabolic stability (Protocol B).

Protocol A: In Vitro PPO Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against extracted plant PPO.

  • Enzyme Extraction: Isolate chloroplasts from wild-type Arabidopsis thaliana leaves using a sucrose density gradient centrifugation method (4000 × g for 15 min at 4°C). Resuspend the active pellet in assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA).

  • Substrate Preparation: Synthesize Protoporphyrinogen IX fresh by reducing Protoporphyrin IX with sodium amalgam. Critical Step: This must be done in the dark under a nitrogen atmosphere to prevent auto-oxidation.

  • Assay Assembly: In a 96-well black microtiter plate, add 100 µL of assay buffer, 10 µL of the test compound (dissolved in DMSO, ensuring final DMSO concentration remains <1% to prevent enzyme denaturation), and 50 µL of the PPO enzyme extract. Incubate for 10 minutes at 30°C.

  • Reaction Initiation: Add 20 µL of Protoporphyrinogen IX substrate (final concentration 5 µM) to initiate the reaction.

  • Fluorescence Measurement: Monitor the formation of Protoporphyrin IX continuously for 30 minutes using a microplate reader (Excitation: 410 nm, Emission: 630 nm).

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ using non-linear regression analysis.

Protocol B: Greenhouse Post-Emergence Herbicidal Screening

Objective: Evaluate the in vivo efficacy and crop selectivity of the derivatives.

  • Plant Cultivation: Sow seeds of target weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crops (e.g., Triticum aestivum) in plastic pots containing a 1:1:1 mixture of peat, loam, and sand. Cultivate in a greenhouse at 25±2°C with a 14 h light/10 h dark photoperiod.

  • Formulation: Dissolve the test compounds in a mixture of DMF and Tween-80 (99:1, v/v), then dilute with distilled water to achieve the desired application rates (e.g., 37.5, 75, and 150 g a.i./ha). Rationale: Tween-80 acts as a surfactant to break leaf surface tension, ensuring uniform cuticular absorption.

  • Application: When weeds reach the 3-to-4 true leaf stage, apply the formulations using a track sprayer equipped with a TeeJet nozzle, calibrated to deliver 300 L/ha.

  • Observation & Scoring: Return the plants to the greenhouse. Visually assess herbicidal injury at 7, 14, and 21 Days After Treatment (DAT). Score on a scale of 0 (no damage) to 100 (complete plant death).

Visualizations

PPO_Mechanism A Protoporphyrinogen IX C PPO Enzyme A->C Substrate B Protoporphyrin IX C->B Catalyzes formation of D 2-(3-Nitropyridin-2-yl)ethanol Derivatives D->C Competitive Inhibition E Cytoplasmic Accumulation of Proto IX D->E Leads to G Singlet Oxygen (ROS) Lipid Peroxidation E->G Photosensitization F Light + O2 F->G Reacts with H Cell Membrane Disruption & Plant Death G->H Causes

Mechanism of action of 2-(3-Nitropyridin-2-yl)ethanol derivatives via PPO inhibition.

Workflow S1 Compound Synthesis & Characterization S2 In Vitro PPO Assay (IC50 Determination) S1->S2 Purified Compounds S3 Greenhouse Screening (Pre/Post-Emergence) S2->S3 IC50 < 10 µM S4 Crop Safety & Selectivity Evaluation S3->S4 >80% Weed Control S5 Lead Optimization S4->S5 High Selectivity Index

Tiered high-throughput screening workflow for novel herbicidal candidates.

References

  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. 4

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. 3

  • 2-(3-Nitropyridin-2-yl)acetonitrile|CAS 123846-65-1. Benchchem. 5

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. 2

Sources

Application

Application Note &amp; Protocol: A Guide to the Laboratory-Scale Synthesis of 2-(3-Nitropyridin-2-yl)ethanol and Key Considerations for Scale-Up

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3-Nitropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. While a validated, public-domain...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3-Nitropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. While a validated, public-domain protocol for the multi-kilogram scale-up of this specific molecule is not available due to its proprietary nature, this guide establishes a robust, research-scale procedure. It further bridges the gap between laboratory practice and pilot-plant production by detailing the critical process safety and engineering principles that must be addressed for successful and safe scale-up. The protocol is designed for researchers, chemists, and process development professionals, emphasizing the rationale behind procedural steps and the inherent hazards associated with nitropyridine chemistry.

Introduction and Significance

2-(3-Nitropyridin-2-yl)ethanol is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a powerful electron-withdrawing group, activates the pyridine ring for various nucleophilic substitution reactions.[1][2] The primary alcohol moiety provides a versatile handle for further chemical modification, such as esterification, etherification, or oxidation. These characteristics make it a valuable building block for the synthesis of complex molecular targets.[3][4]

The direct nitration of pyridine and its derivatives is notoriously challenging due to the deactivation of the ring by protonation of the nitrogen atom in acidic media.[5] Therefore, indirect methods or syntheses from pre-functionalized precursors are typically employed. This guide outlines a plausible and effective two-step synthetic sequence starting from a commercially available precursor.

Synthetic Strategy and Rationale

The proposed synthesis proceeds via a two-step route starting from 2-methyl-3-nitropyridine. This strategy is predicated on the following rationale:

  • Starting Material Availability: 2-Methyl-3-nitropyridine is a readily available starting material.

  • Functional Group Transformation: The core transformation involves the hydroxymethylation of the methyl group at the 2-position. This can be achieved by deprotonation of the acidic methyl protons followed by reaction with an electrophilic source of formaldehyde.

  • Reaction Control: The electron-withdrawing nitro group enhances the acidity of the adjacent methyl protons, facilitating their removal with a suitable base.

The overall reaction scheme is presented below:

Scheme 1: Synthesis of 2-(3-Nitropyridin-2-yl)ethanol

Health and Safety Precautions

Extreme caution must be exercised throughout this procedure.

  • Nitropyridines: These compounds are potentially toxic and can be skin and eye irritants.[6][7][8][9] They may be harmful if swallowed or inhaled.[8][10] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Flammability: The pyridine backbone is flammable.[11] Ensure no ignition sources are present in the vicinity of the experiment.

  • Reagents: Handle all reagents, particularly strong bases and formaldehyde, according to their specific Safety Data Sheet (SDS) guidelines. Formaldehyde is a known carcinogen and sensitizer.

  • Thermal Hazards: The nitration of pyridines is a highly exothermic process.[12] While this protocol does not involve a nitration step, the general thermal instability of nitroaromatic compounds necessitates careful temperature control.

Laboratory-Scale Synthesis Protocol

This protocol is designed for a ~5-10 gram scale. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Methyl-3-nitropyridine≥98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousDriSolv® or equivalentEMD Millipore
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros Organics
ParaformaldehydeReagent GradeFisher Scientific
Ammonium Chloride (NH₄Cl)ACS GradeVWR Chemicals
Ethyl AcetateHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Anhydrous Magnesium SulfateReagent GradeAlfa Aesar
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Low-temperature thermometer

  • Syringes and needles

  • Addition funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add 2-methyl-3-nitropyridine (e.g., 5.0 g, 36.2 mmol) and anhydrous THF (100 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 15.2 mL, 38.0 mmol, 1.05 eq) to the stirred solution via syringe over 20 minutes. Maintain the internal temperature below -70 °C. A deep red or dark brown color should develop, indicating the formation of the anion. Stir the mixture at -78 °C for an additional 30 minutes.

  • Formaldehyde Addition: In a separate, dry flask, gently heat paraformaldehyde (1.2 g, 40.0 mmol, 1.1 eq) under a stream of nitrogen to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a drying tube and into the reaction mixture via a cannula. Alternatively, and more conveniently for lab scale, add freshly dried, powdered paraformaldehyde directly to the cold (-78 °C) reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, allowing it to warm slowly to room temperature overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) to afford 2-(3-Nitropyridin-2-yl)ethanol as a pure compound.

Considerations for Process Scale-Up

Translating a laboratory procedure to a pilot or production scale is a non-trivial task that requires rigorous process development and safety analysis. Simply increasing the quantity of reagents is dangerous and will likely lead to failure or a serious incident. The following points are critical considerations.

Thermal Hazard and Heat Management

The deprotonation with n-BuLi is exothermic. At the laboratory scale, a dry ice/acetone bath provides a near-infinite heat sink. In a large-scale reactor, heat removal is limited by the surface area-to-volume ratio.

  • Problem: Inefficient heat removal can lead to a thermal runaway, rapid temperature and pressure increase, and potential for side reactions or decomposition of the nitro-containing product.

  • Solution: A thorough reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) is mandatory to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for engineering proper heat transfer controls, such as selecting a reactor with an appropriate jacket and setting safe addition rates for the n-BuLi. Continuous flow reactors can also be an effective strategy to manage exotherms by minimizing the volume of reacting material at any given time.[12]

Reagent Handling and Cryogenics
  • n-Butyllithium: Handling large volumes of pyrophoric n-BuLi requires specialized equipment, including transfer lines and metered pumping systems under an inert atmosphere.

  • Cryogenic Temperatures: Maintaining -78 °C in a multi-hundred-liter reactor is a significant engineering challenge. It requires a specialized cryogenic cooling system, which is far more complex than a lab-scale cold bath. Alternative, less hazardous bases that can be used at higher temperatures should be investigated during process development.

Mixing and Mass Transfer

Mixing in a large, baffled reactor is fundamentally different from a magnetic stir bar in a round-bottom flask.

  • Problem: Poor mixing can create localized "hot spots" during n-BuLi addition, leading to side reactions and yield loss. It can also impact the efficiency of the formaldehyde reaction and the quenching step.

  • Solution: The impeller type, agitation speed, and baffle configuration must be designed to ensure efficient heat and mass transfer throughout the reaction volume. Computational Fluid Dynamics (CFD) modeling can be used to simulate and optimize mixing parameters.

Work-up and Purification
  • Quenching: Adding aqueous quench solution to a large volume of residual n-BuLi (if the reaction is incomplete) can be extremely hazardous. The quench must be controlled and the temperature monitored carefully.

  • Purification: Large-scale chromatography is expensive and generates significant waste. The process should be optimized to favor crystallization of the final product. This requires screening various solvent systems to find conditions that provide good yield and high purity.

Visualization of Workflow

The following diagram outlines the logical flow of the laboratory-scale synthesis procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_setup 1. Assemble and Dry Glassware prep_reagents 2. Charge 2-Methyl-3-nitropyridine and Anhydrous THF prep_setup->prep_reagents prep_cool 3. Cool to -78 °C prep_reagents->prep_cool react_deprotonate 4. Slow Addition of n-BuLi (Maintain T < -70 °C) prep_cool->react_deprotonate react_anion Anion Formation (Stir 30 min @ -78 °C) react_deprotonate->react_anion react_formaldehyde 5. Add Paraformaldehyde react_anion->react_formaldehyde react_warm 6. Stir and Warm to RT (Overnight) react_formaldehyde->react_warm workup_quench 7. Quench with Sat. aq. NH₄Cl react_warm->workup_quench workup_extract 8. Extract with Ethyl Acetate workup_quench->workup_extract workup_dry 9. Dry and Concentrate workup_extract->workup_dry workup_purify 10. Flash Column Chromatography workup_dry->workup_purify final_product Pure 2-(3-Nitropyridin-2-yl)ethanol workup_purify->final_product

Sources

Method

Application Note: Divergent Reactivity of 2-(3-Nitropyridin-2-yl)ethanol with Aldehydes

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In medicinal chemistry and drug development, 2-(3-nitropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In medicinal chemistry and drug development, 2-(3-nitropyridin-2-yl)ethanol serves as a highly versatile, bifunctional building block ()[1]. When exposed to electrophilic aldehydes, this scaffold presents two distinct reactive centers: the hard oxygen nucleophile of the primary ethanol appendage, and the soft carbon nucleophile of the highly acidic benzylic methylene group. Because the 3-nitro group and the pyridine nitrogen synergistically withdraw electron density, the C2-alkyl protons are unusually acidic ()[2]. Consequently, the reaction pathway is strictly governed by the choice of catalyst.

This application note provides an authoritative guide to controlling this chemoselectivity, detailing self-validating protocols for both Acid-Catalyzed O-Acetalization and Base-Catalyzed C-Condensation .

Mechanistic Insights & Chemoselectivity

To effectively utilize 2-(3-nitropyridin-2-yl)ethanol, researchers must understand the causality behind its divergent reactivity:

  • Pathway A (Acidic Conditions): Acid catalysis protonates the aldehyde, lowering its LUMO and promoting attack by the primary alcohol to form an acetal or hemiacetal. This is a reversible, thermodynamically controlled process ()[3].

  • Pathway B (Basic Conditions): Amine bases (e.g., piperidine) deprotonate the activated benzylic position. The resulting carbanion attacks the aldehyde, followed by an E1cB dehydration driven by the thermodynamic stability of the resulting conjugated styryl/vinyl system ()[4].

Pathways SM 2-(3-Nitropyridin-2-yl)ethanol + Aldehyde (RCHO) CondA Acidic Conditions (p-TsOH, Toluene, Δ) SM->CondA CondB Basic Conditions (Piperidine, EtOH, Δ) SM->CondB ProdA Pathway A: O-Acetalization (Acetal Formation) CondA->ProdA -H2O (Dean-Stark) ProdB Pathway B: C-Condensation (Vinyl/Styryl Derivative) CondB->ProdB -H2O (E1cB Dehydration)

Fig 1: Chemoselective divergent reactivity of 2-(3-nitropyridin-2-yl)ethanol with aldehydes.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for achieving high chemoselectivity and yield for both pathways.

Reaction PathwayCatalyst/ReagentsSolventTemp (°C)Reaction Time (h)Primary ProductTypical Yield (%)
O-Acetalization p-TsOH (0.1 eq)Toluene110 (Reflux)4 - 6Acetal / Hemiacetal75 - 85
C-Condensation Piperidine (0.2 eq)Ethanol78 (Reflux)2 - 42-Vinyl-3-nitropyridine deriv.65 - 80

Experimental Protocols

Workflow Step1 1. Reagent Mixing Equimolar SM + Aldehyde Step2 2. Catalyst Addition p-TsOH (Acid) OR Piperidine (Base) Step1->Step2 Step3 3. Reflux & Water Removal Dean-Stark (Toluene) or EtOH Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Tracking Step3->Step4 Step5 5. Workup & Purification Aq. Extraction & Flash Chromatography Step4->Step5

Fig 2: Standardized experimental workflow for condensation and acetalization protocols.

Protocol A: Acid-Catalyzed O-Acetalization (Alcohol Protection)

Objective: Mask the primary alcohol or introduce lipophilic groups for prodrug development.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous toluene (0.2 M).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).

    • Causality & Expert Insight: Toluene is non-arbitrary; it forms a minimum-boiling azeotrope with the water byproduct. The physical removal of water via the Dean-Stark trap shifts the Le Chatelier equilibrium entirely toward the acetal, preventing reversible hydrolysis.

  • Reflux: Heat the mixture to a vigorous reflux (110 °C).

    • Self-Validating System: The reaction progress is visually validated by the volumetric accumulation of water in the Dean-Stark trap. Chromatographically, the product will exhibit a significantly higher Rf​ value on normal-phase TLC (Hexanes/EtOAc 7:3) due to the masking of the polar hydroxyl group.

  • Workup: Once water collection ceases (4–6 h), cool to room temperature. Quench immediately with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed C-Condensation (Knoevenagel/Aldol-Type)

Objective: Synthesize highly conjugated 2-vinyl-3-nitropyridine derivatives for fluorescent probes or rigidified pharmacophores.

  • Preparation: Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 equiv) and the target aromatic aldehyde (1.2 equiv) in absolute ethanol (0.5 M).

  • Catalysis: Add piperidine (0.2 equiv) dropwise at room temperature.

    • Causality & Expert Insight: Piperidine serves a dual role. It forms a transient, highly electrophilic iminium ion with the aldehyde, while simultaneously acting as a base to deprotonate the acidic benzylic methylene group. Ethanol is chosen as a polar protic solvent to stabilize the transition states of the resulting carbanion intermediates.

  • Reflux & Dehydration: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Self-Validating System: The formation of the extended conjugated π -system induces a distinct bathochromic shift; expect the reaction mixture to transition from a pale yellow to a deep red or purple. LC-MS will confirm the product mass as [M+H]+=(SM+Aldehyde−18) Da, confirming successful E1cB dehydration.

  • Purification: Concentrate the mixture directly under reduced pressure (avoiding aqueous workup to prevent emulsion formation) and purify via silica gel flash chromatography.

Downstream Applications in Drug Development

The products generated from these reactions are highly valuable precursors. For instance, the nitro group of the resulting acetal or vinyl derivatives can be selectively reduced to an amine (using Pd/C and H₂, or Na₂S₂O₄). The newly formed 3-aminopyridine intermediate can then undergo intramolecular cyclization with the adjacent functional groups, providing direct access to privileged fused heterocyclic scaffolds, such as pyrido[3,2-b][1,4]oxazepines, which are highly sought after in kinase inhibitor design.

References

  • Nikol'skiy, V.; Starosotnikov, A.; Bastrakov, M. "Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles." Chemistry Proceedings, 2020. URL:[Link]

  • Bastrakov, M. A., et al. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules (PMC), 2022. URL:[Link]

  • Ashenhurst, J. "Key Reactions of Aldehydes and Ketones." Master Organic Chemistry, 2019. URL: [Link]

Sources

Application

Application Note: Nitropyridines as Versatile Precursors for Bioactive Compounds

Executive Summary Pyridine is a privileged structural motif in modern drug design, forming the core of countless FDA-approved therapeutics. Within this chemical space, nitropyridines serve as exceptionally versatile, rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine is a privileged structural motif in modern drug design, forming the core of countless FDA-approved therapeutics. Within this chemical space, nitropyridines serve as exceptionally versatile, readily available precursors for the synthesis of complex mono- and polynuclear heterocyclic systems [1]. The nitro group acts as a dual-purpose functional handle: it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a masked amine that can be selectively reduced for subsequent cross-coupling or amide bond formation. This guide details the mechanistic rationale, quantitative data, and validated experimental protocols for utilizing nitropyridines in the development of bioactive molecules, including kinase inhibitors, antimalarials, and CNS agents.

Mechanistic Insights & Synthetic Strategies

The synthetic utility of nitropyridines is rooted in the unique electronic properties imparted by the nitro (-NO₂) group:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group depletes electron density from the pyridine ring, significantly lowering the activation energy for the addition of nucleophiles. In halonitropyridines, the halogen at the ortho or para position relative to the nitro group becomes highly susceptible to displacement by amines, thiols, or alkoxides [2].

  • Controlled Reduction to Aminopyridines: The nitro group can be cleanly reduced to an amino (-NH₂) group. This transformation is critical because direct amination of pyridines is often challenging. The resulting aminopyridines are essential pharmacophores and serve as nucleophiles for Buchwald-Hartwig couplings or amide formations [3].

  • Transition-Metal Cross-Coupling: Halonitropyridines are excellent substrates for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The electron-deficient nature of the ring accelerates the oxidative addition step of the palladium catalytic cycle, allowing for the rapid assembly of biaryl systems and fused heterocycles (e.g., azacinnolines, β-carbolines) [4][5].

G Start Nitropyridine Scaffold Sub1 SNAr Reaction (Nucleophilic Substitution) Start->Sub1 Activated by -NO2 Sub2 Nitro Reduction (Pd/C, H2 or Fe/HCl) Start->Sub2 Direct Reduction Sub3 Cross-Coupling (Suzuki/Buchwald) Start->Sub3 Halogenated Precursor Int1 Substituted Nitropyridine Sub1->Int1 Int2 Aminopyridine Intermediate Sub2->Int2 Int3 Aryl-Nitropyridine Sub3->Int3 Int1->Sub2 Subsequent Reduction Final Bioactive Compound (e.g., Kinase Inhibitors) Int2->Final Amide/Urea Formation Int3->Final Cyclization/Derivatization

Caption: Synthetic logic and pathways utilizing nitropyridines to construct bioactive compounds.

Quantitative Data: Comparison of Reduction Methodologies

Selecting the correct reduction methodology is paramount. While catalytic hydrogenation is highly efficient, chemical reduction is necessary when orthogonal reducible groups (like halogens susceptible to hydrodehalogenation) are present.

SubstrateReagent/CatalystSolventConditionsYieldMechanistic Advantage / CausalityRef
3-Fluoro-4-nitropyridine N-oxide 10% Pd/C, H₂Methanol1 atm H₂, 25°C, 10 minQuantitativeClean reaction, high atom economy. Ideal for substrates without easily reducible halogens.[3]
4-Nitropyridine-N-oxide Fe, HCl (aq)WaterReflux80-85%Avoids over-reduction of sensitive functional groups. Generates 4-pyridone as a minor hydrolysis by-product.[6]
4-Nitropyridine-N-oxide Fe, 25-30% H₂SO₄WaterReflux85-90%Slower reaction kinetics compared to HCl, but suppresses the hydrolysis pathway, leading to higher overall yields.[6]

Experimental Protocols

Protocol A: Regioselective Nitration of 4-Aminopyridine

Scientific Causality: Direct nitration of unsubstituted pyridine is notoriously difficult because the basic nitrogen protonates in strongly acidic nitrating mixtures, forming a highly deactivated pyridinium cation [7]. However, introducing a strongly electron-donating amino group at the 4-position activates the ring via resonance, overcoming the deactivation and directing the electrophilic nitronium ion (NO₂⁺) specifically to the 3-position [8].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL). Maintain the flask in an ice bath to control the exothermic protonation.

  • Electrophilic Addition: While strictly maintaining the internal temperature between 0–10 °C, slowly add fuming nitric acid (2.5 mL) dropwise. Note: Temperature control is critical to prevent thermal runaway and oxidative degradation.

  • Reaction Progression: Stir the mixture at 0–10 °C for 5 hours to allow the formation of the nitramine intermediate.

  • Rearrangement/Heating: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat at 90 °C for 3 hours to drive the rearrangement to the C-nitrated product.

  • Work-up & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the highly acidic solution to pH 7 using aqueous ammonia. A yellow precipitate of 3-amino-4-nitropyridine will crash out.

  • Purification: Collect the solid via vacuum filtration, wash thoroughly with cold distilled water, and dry under reduced pressure.

Protocol B: Catalytic Hydrogenation of Nitropyridines

Scientific Causality: Palladium on carbon (Pd/C) catalyzes the homolytic cleavage of H₂, transferring hydride species to the nitro group. This method is highly chemoselective; for instance, N-oxide functionalities remain surprisingly stable under mild hydrogenation conditions (1 atm, 25°C), allowing for the selective reduction of the -NO₂ group to -NH₂ without deoxygenating the pyridine ring [3].

Workflow Step1 1. Substrate Prep Dissolve in MeOH Step2 2. Catalyst Addition Add 10% Pd/C Step1->Step2 Step3 3. Inerting System Purge with N2/Ar Step2->Step3 Step4 4. Hydrogenation Introduce H2 (1 atm) Step3->Step4 Step5 5. Filtration Filter via Celite Step4->Step5 Step6 6. Isolation Evaporate solvent Step5->Step6

Caption: Step-by-step experimental workflow for the catalytic hydrogenation of nitropyridines.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitropyridine substrate (e.g., 3-amino-4-nitropyridine 1-oxide) in reagent-grade methanol to achieve a concentration of 0.1–0.5 M.

  • Catalyst Loading: Carefully add 10% Palladium on activated carbon (Pd/C) at a 5–10 mol% loading relative to the substrate. Safety Note: Pd/C is pyrophoric when dry; add it to the solvent under an inert atmosphere if possible.

  • Inerting: Seal the reaction flask and purge the system with Nitrogen (N₂) or Argon (Ar) for 5–10 minutes to displace all oxygen.

  • Hydrogenation: Introduce Hydrogen (H₂) gas via a balloon setup (maintaining ~1 atm positive pressure). Stir vigorously at 25 °C. The reaction is typically complete within 10–60 minutes, monitored by TLC or LC-MS.

  • Filtration: Purge the vessel with N₂ to remove excess H₂. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude aminopyridine.

Protocol C: Suzuki-Miyaura Cross-Coupling of Halonitropyridines

Scientific Causality: The palladium catalyst inserts into the C-Cl or C-Br bond of a halonitropyridine via oxidative addition. The strongly electron-withdrawing nitro group lowers the electron density of the carbon-halogen bond, thermodynamically favoring and accelerating this oxidative addition step. Transmetalation with an arylboronic acid followed by reductive elimination yields the biaryl product, keeping the nitro group intact for late-stage reductive cyclizations (e.g., Cadogan reactions) [4].

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave-safe vessel, combine 2-chloro-3-nitropyridine (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Base & Solvent: Add sodium bicarbonate (3.0 equiv) as the base. Suspend the mixture in a 1:1 solvent system of 1,2-dimethoxyethane (DME) and water.

  • Degassing: Purge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv). Seal the vessel.

  • Reaction: Irradiate the mixture in a microwave reactor at 100 °C for 30–45 minutes (or heat conventionally at reflux for 4–6 hours).

  • Work-up: Dilute the cooled mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the target aryl-nitropyridine via silica gel flash chromatography.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (MDPI). URL
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4 (MDPI). URL
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide. URL
  • BenchChem. (2025).
  • Bakke, J. M., et al. (2000). Nitropyridines: Synthesis and reactions.
  • Stockmann, V. (2009).
  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. URL
  • IUCr Journals. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. URL

Sources

Method

Application Notes and Protocols for 2-(3-Nitropyridin-2-yl)ethanol in Coordination Chemistry

Introduction: Unveiling the Potential of a Versatile Pyridine-Based Ligand The functionalization of pyridine rings is a cornerstone of modern medicinal and materials chemistry.[1] Nitropyridines, in particular, serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Pyridine-Based Ligand

The functionalization of pyridine rings is a cornerstone of modern medicinal and materials chemistry.[1] Nitropyridines, in particular, serve as versatile precursors for a wide array of heterocyclic compounds with diverse biological activities and material properties.[2] The introduction of a nitro group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. This application note introduces 2-(3-nitropyridin-2-yl)ethanol, a promising yet underexplored ligand for coordination chemistry. The presence of a pyridine nitrogen, a nitro group, and a hydroxyl group provides multiple potential coordination sites, suggesting a rich and versatile coordination chemistry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 2-(3-nitropyridin-2-yl)ethanol as a ligand in the formation of novel metal complexes. The protocols detailed herein are based on established chemical principles and analogous systems, offering a robust starting point for the exploration of this ligand's coordination behavior and the potential applications of its metal complexes in areas such as catalysis, materials science, and medicinal chemistry.[3][4]

Part 1: Synthesis and Characterization of 2-(3-Nitropyridin-2-yl)ethanol

While the direct synthesis of 2-(3-nitropyridin-2-yl)ethanol is not extensively reported, a plausible synthetic route can be devised based on the known reactivity of nitropyridines. The proposed synthesis involves the nucleophilic substitution of a suitable leaving group on a 2-substituted-3-nitropyridine with a two-carbon nucleophile.

Proposed Synthetic Pathway

A feasible approach involves the reaction of 2-chloro-3-nitropyridine with a protected form of ethylene glycol, followed by deprotection.

G A 2-Chloro-3-nitropyridine C Intermediate Ether A->C Nucleophilic Aromatic Substitution (e.g., in THF, reflux) B Sodium 2-(tert-butoxy)ethoxide B->C D 2-(3-Nitropyridin-2-yloxy)ethanol C->D Deprotection E Acidic Workup (e.g., HCl) E->D G A 2-(3-Nitropyridin-2-yl)ethanol (Ligand) C Reaction Mixture (Solvent, e.g., Ethanol, Methanol) A->C B Metal Salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂) B->C D Stirring/Reflux C->D E Isolation & Purification (Filtration, Washing, Recrystallization) D->E F Metal Complex E->F G cluster_0 Bidentate N,O-Chelation cluster_1 Monodentate N-Coordination cluster_2 Bridging Alkoxide M1 M N1 N M1->N1 O1 O M1->O1 M2 M N2 N M2->N2 M3a M O3 O M3a->O3 M3b M M3b->O3

Sources

Application

Application Note: Preclinical Evaluation and Anticancer Mechanisms of 3-Nitropyridine Analogues

Introduction & Mechanistic Overview In modern drug discovery, the 3-nitropyridine scaffold has evolved from a basic synthetic building block into a highly privileged pharmacophore for oncology. Recent preclinical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In modern drug discovery, the 3-nitropyridine scaffold has evolved from a basic synthetic building block into a highly privileged pharmacophore for oncology. Recent preclinical developments have identified two primary classes of 3-nitropyridine derivatives with distinct, potent anticancer mechanisms: microtubule-targeting agents (MTAs) and Epidermal Growth Factor Receptor (EGFR) inhibitors.

Microtubule Destabilization: Compounds such as 4AZA2891 and 4AZA2996 have undergone rigorous identifying them as novel MTAs[1]. By binding directly to the colchicine site at the interface of α- and β-tubulin subunits, these analogues potently inhibit tubulin polymerization[2]. This structural disruption prevents the formation of a functional mitotic spindle, leading to profound G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells[3].

EGFR Kinase Inhibition: Parallel advancements in 2026 have introduced a new series of (e.g., the MVK8 series)[4]. Molecular docking and in vitro evaluations confirm these analogues exhibit strong binding affinities for both wild-type and mutant EGFR kinase domains, effectively shutting down downstream survival signaling in lung, breast, and liver cancer models[4].

MoA N1 3-Nitropyridine Analogues N2 β-Tubulin (Colchicine Site) N1->N2 4AZA Series N3 EGFR Kinase Domain N1->N3 MVK8 Series N4 Tubulin Polymerization Inhibited N2->N4 N5 Downstream Survival Signaling Blocked N3->N5 N6 Mitotic Spindle Disruption N4->N6 N8 Apoptosis (Cancer Cell Death) N5->N8 N7 G2/M Phase Cell Cycle Arrest N6->N7 N7->N8

Dual anticancer mechanisms of 3-nitropyridine analogues targeting tubulin and EGFR pathways.

Quantitative Data Summary

To guide compound selection for preclinical models, the following table summarizes the target profiles and cytotoxic efficacy of leading 3-nitropyridine analogues based on recent literature[1],[4].

Compound IDPrimary TargetCancer Cell LineIC50 / CC50Key Mechanistic Outcome
4AZA2891 β-Tubulin (Colchicine site)Jurkat, A549, ColonLow nM - µM rangeG2/M arrest, Apoptosis
4AZA2996 β-Tubulin (Colchicine site)Jurkat, A549Low nM rangeMicrotubule destabilization
MVK8-9 EGFR (Wild-type & Mutant)A549 (Lung)2.5 µMKinase inhibition
MVK8-10 EGFR (Wild-type & Mutant)MCF7 (Breast)4.78 µMKinase inhibition
MVK8-3 EGFR (Wild-type & Mutant)HepG2 (Liver)3.712 µMKinase inhibition

Self-Validating Experimental Protocols

Robust assay design requires internal validation to prevent artifactual data. As an Application Scientist, I emphasize that the following protocols are designed as self-validating systems to rigorously evaluate the efficacy and mechanism of 3-nitropyridine analogues.

Workflow W1 Compound Preparation W2 In Vitro Tubulin Polymerization W1->W2 Target Validation W3 MTT Viability Assay W1->W3 Cytotoxicity Screening W4 Flow Cytometry (Annexin V/PI) W3->W4 MoA Profiling W5 In Vivo Murine Xenograft W4->W5 Efficacy Testing

Self-validating experimental workflow for evaluating 3-nitropyridine analogue efficacy.

Protocol A: Cell-Free Tubulin Polymerization Kinetics Assay

Objective: To isolate and quantify the direct target engagement of 3-nitropyridine analogues at the tubulin colchicine site, independent of cellular permeability or efflux mechanisms.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer supplemented with 1 mM GTP and 2 mM MgCl₂.

    • Causality & Rationale: GTP and Mg²⁺ are obligate cofactors for tubulin polymerization. Omitting them prevents microtubule nucleation, serving as an absolute baseline to ensure the reaction is driven by the biochemistry of the assay, not artifacts.

  • Compound Setup & Controls: Prepare a 96-well half-area plate with the 3-nitropyridine test compounds (e.g., 4AZA2891 at 0.1–10 µM). Crucially, include Paclitaxel (10 µM) as a polymerization enhancer control, Vincristine (10 µM) as a polymerization inhibitor control, and 1% DMSO as the vehicle control.

    • Causality & Rationale: This control matrix validates the assay's dynamic range. If Paclitaxel fails to accelerate polymerization or Vincristine fails to inhibit it, the tubulin reagent has lost structural integrity, automatically invalidating the run.

  • Incubation & Kinetic Readout: Add the tubulin mixture to the plate on ice. Transfer immediately to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.

    • Causality & Rationale: Tubulin polymerization is strictly temperature-dependent. Initiating the reaction precisely at 37°C ensures synchronized nucleation. The fluorescent reporter intercalates into the growing microtubule polymer, providing a [3].

Protocol B: Multiparametric Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: To determine whether the cytotoxicity of 3-nitropyridine analogues is mediated by programmed cell death (apoptosis) following G2/M arrest.

  • Cell Treatment & Harvesting: Seed Jurkat or A549 cells and treat with the test compound for 24–48 hours. Collect both the culture supernatant and the adherent cells (via Trypsin-EDTA).

    • Causality & Rationale: Apoptotic cells lose focal adhesions and detach. Discarding the supernatant will selectively wash away the late-apoptotic fraction, yielding a false-negative result.

  • Staining Matrix: Wash cells in cold Annexin V Binding Buffer (containing Ca²⁺). Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

    • Causality & Rationale: Annexin V binding strictly requires calcium; using standard PBS will cause the stain to fail. Annexin V identifies externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Compensation Controls: Prepare four control tubes: Unstained, Annexin V single-stain, PI single-stain, and a Staurosporine-treated positive control.

    • Causality & Rationale: Single-color controls are mandatory for spectral compensation. Without them, fluorescence spillover between the FITC and PI channels will artificially inflate the double-positive (late apoptotic) population, destroying the trustworthiness of the data.

Protocol C: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: To establish precise IC50 values across diverse cancer cell lines.

  • Cell Seeding: Seed cells in 96-well plates and allow 24 hours for adherence.

  • Compound Exposure: Treat with a serial dilution of 3-nitropyridine analogues (0.01 µM to 100 µM) for 72 hours. Include a cell-free blank well containing only media and the highest concentration of the test compound.

    • Causality & Rationale: 3-nitropyridine derivatives are inherently chromophoric (often yellow/orange). The cell-free blank corrects for the compound's auto-absorbance, which would otherwise mask cell death and [5].

  • MTT Reduction: Add MTT reagent (5 mg/mL) and incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality & Rationale: Only metabolically active cells possess the mitochondrial reductases necessary to convert soluble MTT into insoluble formazan, providing a direct, quantitative proxy for cell viability.

In Vivo Translation

Following robust in vitro validation, compounds like 4AZA2891 have successfully transitioned to in vivo models. In of colon cancer, intravenous administration demonstrated significant tumor growth inhibition without the severe myelotoxicity typically associated with classical MTAs[6],[2].

References

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. (2024). "3-nitropyridine analogues as novel microtubule-targeting agents." PLoS ONE 19(11): e0307153.[Link]

  • Kendre MV, et al. (2026). "Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives." Chemistry & Biodiversity.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Nitropyridine-Based Microtubule-Targeting Agents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Microtubule-Targeting Therapy Microtubule-targeting agents are a cornerstone of cancer chemotherapy, effec...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Microtubule-Targeting Therapy

Microtubule-targeting agents are a cornerstone of cancer chemotherapy, effectively disrupting cell division and inducing apoptosis in rapidly proliferating cancer cells.[1][2] These agents are broadly categorized as stabilizers or destabilizers of microtubules.[1] A significant challenge with current microtubule-targeting drugs is the development of resistance and dose-limiting toxicities, particularly neurotoxicity and myelosuppression.[1][2] This has spurred the search for novel agents with improved therapeutic profiles.

Recently, a promising class of 3-nitropyridine analogues has emerged as potent microtubule-destabilizing agents.[1][2] These compounds have been shown to bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][2] Notably, some of these analogues exhibit potent anti-cancer activity both in vitro and in vivo and have shown a encouraging selectivity for cancer cells over healthy, non-dividing cells.[1] While neurotoxicity can still be a concern, certain 3-nitropyridine compounds have demonstrated a lack of myelotoxicity at therapeutic doses, a significant advantage over existing therapies.[1][2]

This technical guide provides a detailed overview of the synthesis of potent 3-nitropyridine-based microtubule-targeting agents, with a focus on the key 3-nitropyridine-2,6-diamine scaffold. While the specific starting material, 2-(3-nitropyridin-2-yl)ethanol, is not a direct precursor to the most potent analogues reported to date, the principles and synthetic strategies outlined herein are broadly applicable to the synthesis of a diverse library of 3-nitropyridine derivatives for screening and development as microtubule-targeting agents.

Mechanism of Action: Disrupting the Cellular Scaffolding

The 3-nitropyridine analogues exert their anti-cancer effects by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1] X-ray crystallography studies have confirmed that these compounds bind to the colchicine-binding site at the interface between α- and β-tubulin subunits.[1][2] This binding event prevents the conformational changes required for tubulin dimers to polymerize into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1]

Microtubule_Targeting_Mechanism Mechanism of Action of 3-Nitropyridine Analogues cluster_0 Cellular Environment cluster_1 Cellular Processes 3_Nitropyridine 3-Nitropyridine Analogue Tubulin αβ-Tubulin Dimers 3_Nitropyridine->Tubulin Binds to Colchicine Site Polymerization Polymerization 3_Nitropyridine->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Polymerization->Microtubule Polymerization->Mitotic_Spindle Depolymerization->Tubulin Cell_Division Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of 3-nitropyridine microtubule-targeting agents.

Synthetic Pathways to 3-Nitropyridine-2,6-diamine Scaffolds

The core of the most potent 3-nitropyridine microtubule inhibitors is a 2,6-diamino-3-nitropyridine scaffold, which is then further functionalized. A common and efficient strategy to access this core involves the sequential nucleophilic aromatic substitution (SNAr) of a di-halogenated nitropyridine precursor.

I. Preparation of the Key Intermediate: 2,6-Dichloro-3-nitropyridine

The synthesis typically commences with the nitration of a commercially available di-halogenated pyridine, such as 2,6-dichloropyridine. This step is crucial for activating the pyridine ring for subsequent nucleophilic substitutions.

Synthesis_Step1 Step 1: Nitration of 2,6-Dichloropyridine Start 2,6-Dichloropyridine Product 2,6-Dichloro-3-nitropyridine Start->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product

Caption: Synthesis of the key intermediate.

Protocol 1: Nitration of 2,6-Dichloropyridine

Parameter Value
Starting Material 2,6-Dichloropyridine
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with ice, neutralization, extraction
Purification Recrystallization or column chromatography
Typical Yield 70-85%

Detailed Steps:

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2,6-dichloropyridine, maintaining the temperature below 10°C.

  • Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

II. Sequential Nucleophilic Aromatic Substitution (SNAr)

With the activated 2,6-dichloro-3-nitropyridine in hand, the two chlorine atoms can be sequentially displaced by different amines to introduce the desired side chains. The chlorine at the 2-position is generally more reactive towards nucleophilic attack due to the electronic-withdrawing effect of the adjacent nitro group. This regioselectivity allows for a controlled, stepwise introduction of different amino substituents.

Synthesis_Step2 Step 2: Sequential SₙAr Reactions Start 2,6-Dichloro-3-nitropyridine Intermediate 2-Amino-6-chloro-3-nitropyridine derivative Start->Intermediate First SₙAr Amine1 Amine 1 (R¹-NH₂) Amine1->Intermediate Product N²,N⁶-Disubstituted-3-nitropyridine-2,6-diamine Intermediate->Product Second SₙAr Amine2 Amine 2 (R²-NH₂) Amine2->Product

Caption: Stepwise synthesis of the final product.

Protocol 2: Synthesis of a Representative N²,N⁶-Disubstituted-3-nitropyridine-2,6-diamine

This protocol describes a general procedure for the synthesis of a disubstituted 3-nitropyridine-2,6-diamine, analogous to potent microtubule inhibitors.

A. First Substitution (Introduction of the C2-substituent)

Parameter Value
Starting Material 2,6-Dichloro-3-nitropyridine
Nucleophile Primary or secondary amine (e.g., 2-morpholinoethan-1-amine)
Solvent Ethanol, Isopropanol, or DMF
Base Triethylamine or DIPEA
Temperature Room temperature to 80°C
Reaction Time 2-12 hours
Work-up Precipitation with water, filtration
Purification Recrystallization or column chromatography
Typical Yield 80-95%

Detailed Steps:

  • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).

  • Add the first amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product if necessary.

B. Second Substitution (Introduction of the C6-substituent)

Parameter Value
Starting Material 2-Amino-6-chloro-3-nitropyridine derivative
Nucleophile Primary or secondary amine (e.g., 4-methylpyridin-2-amine)
Solvent 2-Propanol, Dioxane, or NMP
Base Triethylamine or DIPEA (optional, depending on the nucleophile)
Temperature 80°C to 150°C (can be performed under microwave irradiation)
Reaction Time 4-24 hours
Work-up Dilution with water, extraction with an organic solvent
Purification Silica gel column chromatography
Typical Yield 50-80%

Detailed Steps:

  • To a solution of the 2-amino-6-chloro-3-nitropyridine intermediate in a high-boiling solvent (e.g., 2-propanol or dioxane), add the second amine (1.2-2.0 equivalents).

  • If the amine is used as its hydrochloride salt, add a base to liberate the free amine.

  • Heat the reaction mixture to reflux or use microwave irradiation to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain the desired N²,N⁶-disubstituted-3-nitropyridine-2,6-diamine.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

Once synthesized and purified, the novel 3-nitropyridine analogues should be evaluated for their biological activity.

Protocol 3: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Parameter Description
Principle The polymerization of purified tubulin is monitored by the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.
Materials Purified tubulin, GTP, fluorescence reporter (e.g., DAPI), assay buffer, test compounds, positive control (e.g., colchicine), negative control (DMSO).
Instrumentation Fluorescence plate reader.
Procedure 1. Incubate tubulin with the test compound at various concentrations. 2. Initiate polymerization by adding GTP and warming the mixture to 37°C. 3. Monitor the fluorescence intensity over time.
Data Analysis Compare the rate and extent of polymerization in the presence of the test compound to the controls to determine the IC₅₀ value.

Protocol 4: Cell-Based Assays

  • Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo): To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI₅₀ or IC₅₀).

  • Cell Cycle Analysis (by Flow Cytometry): To determine if the compound induces cell cycle arrest at the G2/M phase. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.

  • Apoptosis Assay (e.g., Annexin V/PI staining): To confirm that the compound induces programmed cell death.

Conclusion and Future Perspectives

The 3-nitropyridine scaffold represents a versatile platform for the development of novel microtubule-targeting agents with the potential for an improved therapeutic window compared to existing drugs. The synthetic protocols outlined in this guide provide a robust framework for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. While 2-(3-nitropyridin-2-yl)ethanol may not be the most direct precursor for the currently reported potent inhibitors, its functional groups offer opportunities for the synthesis of other novel nitropyridine derivatives. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their efficacy and further reduce potential toxicities, with the ultimate goal of translating these promising preclinical findings into new cancer therapies.

References

  • Herman, J., Vanstreels, E., Bardiot, D., Prota, A.E., Gaillard, N., Gao, L.J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153. [Link]

  • Herman, J., Vanstreels, E., Bardiot, D., Prota, A.E., Gaillard, N., Gao, L.J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed, 39509402. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3-Nitropyridin-2-yl)ethanol Synthesis

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) . As a highly versatile synthetic intermediate in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) . As a highly versatile synthetic intermediate in medicinal chemistry and materials science[1], optimizing its yield requires precise control over reaction kinetics.

This guide provides researchers and drug development professionals with mechanistic insights, diagnostic FAQs, and a self-validating standard operating procedure (SOP) to overcome common synthetic bottlenecks such as thermal dehydration and poly-methylolation.

Mechanistic Overview & Reaction Causality

The synthesis of 2-(3-nitropyridin-2-yl)ethanol relies on a base-catalyzed aldol-type condensation between 2-methyl-3-nitropyridine and formaldehyde[2]. The strongly electron-withdrawing nitro group at the 3-position, combined with the electronegative pyridine nitrogen, synergistically lowers the pKa of the 2-methyl protons[1]. This allows mild organic bases to abstract a proton, forming a reactive aza-enolate intermediate that attacks the electrophilic carbonyl carbon of formaldehyde.

G SM 2-Methyl-3-nitropyridine (Starting Material) Base Organic Base (e.g., DABCO) Proton Abstraction SM->Base Acidic methyl protons Enolate Aza-Enolate Intermediate (Nucleophilic Carbon) Base->Enolate Deprotonation Product 2-(3-Nitropyridin-2-yl)ethanol (Target Product) Enolate->Product Aldol condensation HCHO Paraformaldehyde (Electrophile) HCHO->Product Controlled addition Side1 Over-addition Byproducts (Diol/Triol Formation) Product->Side1 Excess HCHO / Strong Base Side2 Thermal Dehydration (2-Vinyl-3-nitropyridine) Product->Side2 Temp >150°C

Mechanistic pathway and common side reactions in 2-(3-Nitropyridin-2-yl)ethanol synthesis.

Troubleshooting Diagnostics (FAQ)

Q1: My GC/LC-MS shows a massive peak for 2-vinyl-3-nitropyridine instead of the target alcohol. How do I prevent this? A: You are observing thermal dehydration. 2-Pyridineethanols are highly prone to dehydrating into vinylpyridines when subjected to temperatures exceeding 150 °C[3].

  • Causality: High thermal energy provides the activation energy required for the elimination of water (E1cB mechanism), driven by the formation of a highly conjugated vinyl-pyridine system.

  • Solution: Cap your maximum reaction temperature at 135 °C–140 °C. If utilizing an autoclave, ensure the internal thermocouple is precisely calibrated to prevent thermal overshoots during the exothermic phase of the reaction.

Q2: I am seeing multiple higher-molecular-weight impurities (e.g., M+30, M+60). What is causing this? A: This indicates poly-methylolation (over-addition). The newly formed 2-(3-nitropyridin-2-yl)ethanol still possesses acidic protons at the benzylic carbon, which can react with excess formaldehyde to form propane-1,3-diol or trimethylol derivatives[3].

  • Causality: Strong inorganic bases (like NaOH) indiscriminately deprotonate the product, while a high concentration of dissolved formaldehyde drives sequential aldol additions.

  • Solution: Shift to sterically hindered organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or Triethylamine (TEA)[4]. Furthermore, replace aqueous formalin with solid paraformaldehyde; its slow thermal depolymerization keeps the in-situ concentration of monomeric formaldehyde low, favoring mono-addition.

Q3: The conversion of 2-methyl-3-nitropyridine is stalling at 40%. How can I drive the reaction to completion? A: Stalled conversion is typically caused by the loss of formaldehyde via volatilization or the Cannizzaro reaction.

  • Causality: At atmospheric reflux, formaldehyde rapidly escapes the liquid phase.

  • Solution: Conduct the reaction in a sealed pressure vessel (autoclave) at 2–5 MPa[4]. This pressure forces the formaldehyde to remain dissolved in the solvent matrix, ensuring it is available for the enolate nucleophile.

Empirical Data & Parameter Optimization

To highlight the causality between reaction parameters and product selectivity, review the empirical optimization data below. The use of organic bases under pressurized conditions drastically improves the yield of the mono-addition product[3],[4].

Base CatalystTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Primary Byproduct Identified
NaOH (Inorganic)1000.1 (Reflux)8540Propane-1,3-diol derivatives
Triethylamine1403.0 (Autoclave)9285Trace 2-Vinyl-3-nitropyridine
DABCO 135 4.0 (Autoclave) 98 94 None (Optimal Conditions)
DABCO1604.5 (Autoclave)99602-Vinyl-3-nitropyridine (Major)

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating, pressurized system to synthesize 2-(3-Nitropyridin-2-yl)ethanol with >90% selectivity[4].

Equipment Required: 1 L Stainless Steel Autoclave with internal thermocouple and sampling dip-tube.

Step 1: Reactor Preparation & Loading

  • Charge the autoclave with 2-methyl-3-nitropyridine (1.0 eq, 138 g, 1.0 mol).

  • Add paraformaldehyde (1.3 eq, 39 g). Rationale: A slight excess ensures complete conversion, while the polymeric form prevents rapid over-addition.

  • Add DABCO (0.1 eq, 11.2 g) as the organic base. Rationale: DABCO provides optimal basicity without triggering the Cannizzaro reaction.

Step 2: Solvent Addition

  • Add a solvent mixture of Deionized Water (150 mL) and Ethanol (150 mL). Rationale: The biphasic mixture will homogenize upon heating, dissolving both the polar formaldehyde and the lipophilic pyridine derivative.

Step 3: Pressurization & Heating

  • Seal the autoclave and purge the headspace with N₂ gas three times to remove oxygen.

  • Initiate stirring at 600 rpm and heat the mixture to an internal temperature of 135 °C .

  • Note: The autogenous pressure will naturally rise to approximately 3.0 - 4.0 MPa. Maintain these conditions for 8 hours.

Step 4: In-Process Monitoring (Self-Validation)

  • At t = 4 hours and t = 8 hours, carefully withdraw a 1 mL aliquot via the sampling dip-tube.

  • Quench the sample in cold ethyl acetate and analyze via HPLC.

  • Validation Check: The reaction is deemed complete when starting material is <2%. If the 2-vinyl-3-nitropyridine peak exceeds 1%, immediately initiate the cooling sequence to prevent further thermal degradation.

Step 5: Quenching & Workup

  • Cool the reactor rapidly to 25 °C using the internal cooling coil. Safely vent the residual pressure.

  • Transfer the aqueous ethanolic mixture to a separatory funnel and extract with Ethyl Acetate (3 x 200 mL).

Step 6: Purification

  • Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Critical: Keep the rotary evaporator water bath below 50 °C to prevent late-stage dehydration. Purify the crude oil via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-(3-Nitropyridin-2-yl)ethanol.

References

  • Method of producing pyridine ethanol derivative (JP2010270008A). Google Patents.
  • 2-(2-Hydroxyethyl)pyridine | CID 7675 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis method of 2-hydroxyethyl pyridine (CN111995566B). Google Patents.

Sources

Optimization

Technical Support Center: 2-(3-Nitropyridin-2-yl)ethanol Chromatography Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of highly functionalized N-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of highly functionalized N-heterocycles. The compound 2-(3-Nitropyridin-2-yl)ethanol presents a classic chromatographic challenge[1]. It features a basic pyridine nitrogen, a strongly electron-withdrawing nitro group, and a hydrogen-bonding ethanol appendage[2]. This unique triad of functional groups often leads to severe peak tailing, irreversible adsorption, and poor recovery on standard normal-phase silica gel[3].

This guide provides a self-validating, field-proven protocol to troubleshoot and optimize the column chromatography of this specific compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(3-Nitropyridin-2-yl)ethanol streak or tail so severely on standard silica gel? A: The root cause is a dual-retention mechanism. Standard silica gel surfaces are heavily populated with free, slightly acidic silanol (-SiOH) groups[4]. While the nitro group primarily interacts via standard dipole-dipole forces, the basic pyridine nitrogen and the hydroxyl group of the ethanol appendage engage in strong acid-base interactions and hydrogen bonding with these silanols[5]. This heterogeneous binding landscape causes the molecules to elute at vastly different rates, manifesting as severe streaking on Thin Layer Chromatography (TLC) and broad, tailing peaks during column elution[6].

Q2: How can I modify my mobile phase to prevent this irreversible adsorption? A: The most effective strategy is the addition of a sacrificial basic modifier, such as Triethylamine (TEA), at a concentration of 1-2% (v/v). TEA is a tertiary amine with a pKa of ~10.75, making it significantly more basic than the pyridine ring[7]. When added to the mobile phase, TEA competitively binds to the acidic silanol groups, capping them as triethylammonium silanolate ion pairs[4]. This masks the active acidic sites, forcing the 2-(3-Nitropyridin-2-yl)ethanol to partition based purely on its inherent polarity rather than destructive acid-base interactions[8].

Q3: What is the recommended solvent system for normal-phase purification? A: A Dichloromethane (DCM) and Methanol (MeOH) gradient is highly recommended. Start with 99:1 DCM:MeOH containing 1% TEA, and gradually increase the MeOH concentration to 5-10% depending on your TLC retention factor (Rf). The DCM provides excellent solubility for the nitro-aromatic system, while MeOH disrupts the hydrogen bonding of the ethanol group[3].

Q4: If TEA-modified silica fails, what are the alternative stationary phases? A: If recovery remains low, the stationary phase itself must be changed[3]:

  • Amine-Functionalized Silica (NH2-Silica): The silanols are covalently bonded to aminopropyl groups, permanently neutralizing the surface.

  • Neutral or Basic Alumina: Lacks the highly acidic silanols of silica gel, making it ideal for basic N-heterocycles[8].

Part 2: Chromatographic Performance Data

To establish a self-validating system, compare your initial TLC and column results against the expected performance metrics outlined below.

Mobile Phase SystemStationary PhaseAdditiveExpected RfTailing FactorResolution Quality
Hexane / EtOAc (1:1)Standard SilicaNone0.15 - 0.25> 2.5 (Severe)Poor (Streaking)
DCM / MeOH (95:5)Standard SilicaNone0.30 - 0.401.8 - 2.2Moderate
DCM / MeOH (95:5)Standard Silica1% TEA0.45 - 0.551.0 - 1.2Excellent (Sharp)
Hexane / EtOAc (1:2)NH2-SilicaNone0.40 - 0.501.0 - 1.1Excellent

Part 3: Standard Operating Procedure (SOP)

Protocol: Triethylamine-Deactivated Silica Gel Column Chromatography

Objective: To purify 2-(3-Nitropyridin-2-yl)ethanol while completely suppressing silanol-induced tailing.

Step 1: Column Deactivation and Slurry Preparation

  • Measure the required amount of standard silica gel (40-63 μm particle size) to achieve a 30:1 to 50:1 silica-to-crude mass ratio.

  • Prepare the initial mobile phase: 99% DCM / 1% MeOH / 1% TEA (v/v).

  • In an Erlenmeyer flask, combine the silica gel with the mobile phase to form a uniform slurry. The TEA in the solvent will immediately begin neutralizing the acidic silanols[8].

  • Pour the slurry into the glass column and allow it to pack under gentle air pressure. Pass at least two column volumes of the TEA-containing solvent through the bed to ensure complete deactivation.

Step 2: Sample Loading (Dry Loading Method) Causality Note: Due to the high polarity of the target compound, wet loading in pure DCM may lead to poor band formation. Dry loading ensures a narrow initial injection band.

  • Dissolve the crude 2-(3-Nitropyridin-2-yl)ethanol in a minimal amount of a volatile solvent (e.g., DCM or Acetone).

  • Add a small amount of deactivated silica gel (approx. 2-3 times the crude mass) to the solution.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained[8].

  • Carefully apply this powder evenly to the top of the packed column bed and cover with a thin layer of clean sand.

Step 3: Elution and Fraction Collection

  • Begin elution with the initial mobile phase (99:1 DCM:MeOH + 1% TEA).

  • Monitor the elution using TLC (UV detection at 254 nm, as the nitro-pyridine chromophore is highly UV-active).

  • If the compound elutes too slowly, incrementally increase the MeOH concentration (e.g., to 95:5 DCM:MeOH + 1% TEA). Do not exceed 10% MeOH, as this may begin to dissolve the silica gel.

Step 4: Post-Column Processing (TEA Removal)

  • Pool the fractions containing the pure 2-(3-Nitropyridin-2-yl)ethanol.

  • Concentrate under reduced pressure.

  • Crucial Step: TEA (boiling point 89°C) can leave residual traces. To remove it completely, co-evaporate the residue with toluene (2-3 times) or place the flask under high vacuum (<0.1 Torr) for 12-24 hours[7].

Part 4: Visualized Workflows

Workflow Start Analyze TLC of 2-(3-Nitropyridin-2-yl)ethanol Tailing Severe Tailing / Streaking? Start->Tailing Yes Yes Tailing->Yes No No Tailing->No AddTEA Add 1-2% TEA to Mobile Phase & Pre-treat Column Yes->AddTEA Proceed Proceed with Standard DCM:MeOH Elution No->Proceed StillTailing Still Tailing? AddTEA->StillTailing Success Collect Fractions (UV 254 nm) Proceed->Success StillTailing->Proceed No SwitchPhase Switch to NH2-Silica or C18 Reverse Phase StillTailing->SwitchPhase Yes SwitchPhase->Success

Troubleshooting workflow for resolving peak tailing in basic N-heterocycle chromatography.

Mechanism Silica Free Silanol Groups (-Si-OH) Interaction Strong H-Bonding & Acid-Base Interaction Silica->Interaction No Additive Capped TEA-Capped Silanols (-Si-O⁻ HN⁺Et3) Silica->Capped TEA Pre-treatment Compound 2-(3-Nitropyridin-2-yl)ethanol (Basic N, -OH) Compound->Interaction Result2 Weakened Interaction: Sharp Elution Bands Compound->Result2 Elutes freely Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 TEA Triethylamine (TEA) Modifier TEA->Capped Capped->Result2

Mechanistic comparison of silica gel interactions with and without Triethylamine (TEA) capping.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4095814". PubChem. URL: [Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC". Pharma Growth Hub. URL:[Link]

  • Hawach Scientific. "Reasons for Peak Tailing of HPLC Column". Hawach HPLC Column. URL:[Link]

  • Organic Syntheses. "Flash Column Chromatography". Org. Syn. URL: [Link]

  • ResearchGate Community. "Tailing in TLC - can anyone help?". ResearchGate. URL:[Link]

  • BDMAEE. "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis". BDMAEE. URL:[Link]

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation". Organomation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(3-Nitropyridin-2-yl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(3-Nitropyridin-2-yl)ethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(3-Nitropyridin-2-yl)ethanol .

This molecule presents a unique triad of functional groups: a basic pyridine nitrogen, a strongly electron-withdrawing and polar nitro group, and a flexible, hydrogen-bond-donating ethanol appendage. These features often lead to high solubility in polar solvents and a frustrating tendency to "oil out" rather than form an ordered crystal lattice[1][2]. This guide provides a self-validating methodology, rooted in thermodynamic principles, to ensure high-purity crystalline recovery.

Part 1: Solvent Selection Matrix

Choosing the correct solvent is the most critical parameter for successful recrystallization. The ideal solvent must dissolve the compound sparingly at room temperature but completely at its boiling point, creating a steep solubility curve[3].

Solvent SystemPolarity ProfileBoiling Point (°C)Suitability & Mechanistic Rationale
Ethanol (EtOH) Polar Protic78Excellent. Forms strong H-bonds with the pyridine ring and hydroxyl group. A standard, highly effective single-solvent choice for nitropyridines[4].
Ethyl Acetate / Hexane Moderate / Non-polar77 / 69Highly Recommended. EtOAc acts as the "good" solvent to dissolve the crude mass, while Hexane acts as the anti-solvent to selectively drive precipitation[1].
Acetone Polar Aprotic56Moderate. Dissolves the compound well, but its high solubilizing power even at cold temperatures can drastically reduce your final yield[1][2].
Water Highly Polar100Poor. The high boiling point requires excessive heating, risking thermal degradation of the nitro group. Often leads to oiling out[3].
Part 2: Validated Standard Operating Procedure (SOP)

This protocol utilizes the Ethyl Acetate / Hexane dual-solvent system, which provides the highest degree of control over the supersaturation kinetics.

Step 1: Saturation at Elevated Temperature Place the crude 2-(3-Nitropyridin-2-yl)ethanol in an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (EtOAc) dropwise while swirling on a hot plate. Causality: The pyridine ring and hydroxyl group create a strong crystalline lattice via intermolecular hydrogen bonding. Heating provides the kinetic energy required to break these lattice interactions, allowing the polar aprotic solvent to solvate the molecule[1].

Step 2: Hot Gravity Filtration If insoluble dark particulates remain once the target compound is fully dissolved, perform a rapid hot gravity filtration using fluted filter paper. Causality: Synthetic routes to nitropyridines often leave behind polymeric or inorganic insoluble byproducts. Removing these while the target molecule is fully solvated prevents them from acting as impure nucleation sites during cooling[3].

Step 3: Anti-Solvent Addition While the filtered EtOAc solution is still hot, add hot Hexane dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add 1-2 drops of hot EtOAc just until the turbidity clears. Causality: The dropwise addition of non-polar hexane reduces the dielectric constant of the medium, selectively decreasing the solubility of the polar nitropyridine derivative and priming the system for precipitation[1][2].

Step 4: Controlled Nucleation (Cooling) Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath for 15 minutes. Causality: Rapid cooling forces the compound to crash out, trapping solvent molecules and impurities within the crystal matrix. Slow cooling ensures thermodynamic control, favoring the formation of a highly ordered, pure crystal lattice[2].

Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane.

Part 3: Process Logic & Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 2-(3-Nitropyridin-2-yl)ethanol Dissolve Dissolve in minimal hot EtOAc Start->Dissolve Filter Hot Gravity Filtration (Remove insolubles) Dissolve->Filter Cooling Slow Cooling to RT Filter->Cooling Check Did crystals form? Cooling->Check OilOut Oiling Out Occurred? Check->OilOut No Collect Vacuum Filtration & Cold Hexane Wash Check->Collect Yes Reheat Reheat & Add EtOAc or Seed Crystal OilOut->Reheat Yes OilOut->Reheat No (Supersaturated) Reheat->Cooling Success Pure Crystalline Product Collect->Success

Figure 1: Decision tree and troubleshooting workflow for the recrystallization process.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization? A1: Oiling out is a frequent challenge with functionalized pyridines[2]. It occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture[3]. The flexible ethanol appendage on 2-(3-Nitropyridin-2-yl)ethanol exacerbates this by disrupting rigid lattice packing. Resolution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (EtOAc or EtOH) to lower the saturation temperature below the melting point[2]. Allow it to cool extremely slowly. If available, introduce a pure seed crystal when the solution is just slightly above room temperature to bypass the energy barrier for nucleation[2].

Q2: The solution cooled to 0°C, but no crystals formed. Is my product lost? A2: No. The solution has likely entered a supersaturated state, where the activation energy for nucleation hasn't been overcome[2]. Resolution: First, try scratching the inner wall of the glass flask with a glass stirring rod; the micro-abrasions provide a high-energy surface for nucleation[2]. If this fails, the solution is too dilute (often caused by using too much solvent initially). Boil off 20-30% of the solvent volume to increase the concentration gradient, then repeat the cooling process[2][3].

Q3: Can I use pure water as a recrystallization solvent since the compound has an ethanol group? A3: It is highly discouraged. While the hydroxyl group provides some aqueous solubility, the hydrophobic pyridine ring and the high boiling point of water (100°C) require prolonged heating. Prolonged thermal stress can degrade nitroaromatics. Furthermore, the high boiling point of water almost guarantees oiling out, because the saturation point is reached at a temperature where the organic compound is still molten[3].

References
  • Benchchem. Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Retrieved from 1

  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Retrieved from 2

  • University of Calgary. RECRYSTALLISATION. Retrieved from

  • National Center for Biotechnology Information (PMC). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from4

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from 3

Sources

Optimization

Identifying byproducts in 2-(3-Nitropyridin-2-yl)ethanol synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the synthesis of 2-(3-Nitropyridin-2-yl)ethanol , a critical intermediate frequently utilized in the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the synthesis of 2-(3-Nitropyridin-2-yl)ethanol , a critical intermediate frequently utilized in the preparation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds[1].

Below, we dissect the mechanistic pitfalls of this aldol-type hydroxymethylation, provide a self-validating experimental protocol, and address the most common byproduct formations encountered during scale-up.

Mechanistic Causality: Why Byproducts Form

The synthesis relies on the deprotonation of the C2-methyl group of 2-methyl-3-nitropyridine. The protons on this methyl group are highly acidic due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-nitro group[2].

When a base is introduced, a resonance-stabilized carbanion is generated. This nucleophile attacks the carbonyl carbon of formaldehyde (generated in situ from paraformaldehyde depolymerization)[3]. However, the resulting product, 2-(3-nitropyridin-2-yl)ethanol, retains an acidic proton at the benzylic position, making it susceptible to further reactions. The high reactivity of the intermediate is the root cause of the three primary byproducts: over-alkylation (diol formation) , dehydration (vinyl formation) , and reagent depletion (Cannizzaro reaction) .

Mechanism SM 2-Methyl-3-nitropyridine (SM) Enolate Carbanion Intermediate SM->Enolate Base (-H+) Product 2-(3-Nitropyridin-2-yl)ethanol (Target) Enolate->Product + CH2O Diol Diol Byproduct (Over-alkylation) Product->Diol + CH2O / Base Vinyl Vinyl Byproduct (Dehydration) Product->Vinyl Heat (-H2O)

Reaction pathway showing target synthesis and primary byproduct divergence.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a mass of +30 Da relative to the product. What is it, and how do I prevent it? A: This is 2-(3-nitropyridin-2-yl)propane-1,3-diol (m/z 199.07). It occurs via over-alkylation. Because the target product still possesses an acidic proton on the carbon adjacent to the pyridine ring, it can undergo a second hydroxymethylation if excess formaldehyde is present. Fix: Strictly control the equivalents of paraformaldehyde (1.1 to 1.2 eq max). Add the paraformaldehyde in portions rather than all at once to keep the steady-state concentration of the electrophile low.

Q2: I am observing a peak at m/z 151.05 ([M-H2O]+). Is my product degrading during analysis or in the reactor? A: You are observing 2-vinyl-3-nitropyridine . The beta-hydroxy group of your product is highly susceptible to E1cB elimination due to the electron-withdrawing nitro group. This dehydration typically happens in the reactor if the temperature exceeds 50°C, or during an overly acidic/basic aqueous workup[4]. Fix: Maintain the reaction temperature below 40°C. Quench the reaction with cold water and avoid using strong acids (like HCl) or strong bases (like NaOH) during the extraction phase.

Q3: The reaction stalls at 50% conversion, and I recover unreacted starting material alongside formate salts. What happened? A: Your formaldehyde is being consumed by the Cannizzaro reaction . Under strongly basic conditions, formaldehyde disproportionates into formate and methanol, depleting the electrophile before it can react with your pyridine substrate. Fix: Switch from a nucleophilic inorganic base (e.g., KOH, NaOH) to a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU efficiently deprotonates the starting material without triggering the Cannizzaro disproportionation.

Quantitative Data & Troubleshooting Matrix

Use the following analytical matrix to rapidly identify the root cause of your reaction failures based on LC-MS and TLC data.

Compound / IssueLC-MS (m/z)[M+H]+TLC Rf (1:1 EtOAc/Hex)Mechanistic Root CausePreventive Action
Target Product 169.06~0.35Aldol-type condensationN/A
Diol Byproduct 199.07~0.15Over-alkylation (excess CH₂O)Limit paraformaldehyde to 1.2 eq; add in portions.
Vinyl Byproduct 151.05~0.70E1cB DehydrationKeep reaction temp < 40°C; avoid harsh workups.
Unreacted SM 139.05~0.60Reagent depletion (Cannizzaro)Use non-nucleophilic base (DBU) instead of NaOH.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Visual and thermal checkpoints are embedded to confirm mechanistic milestones in real-time.

Reagents:

  • 2-Methyl-3-nitropyridine: 1.0 eq (10 mmol, 1.38 g)

  • Paraformaldehyde: 1.2 eq (12 mmol, 0.36 g)

  • DBU: 0.2 eq (2 mmol, 0.30 mL)

  • Anhydrous DMSO: 20 mL

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-methyl-3-nitropyridine in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.

    • Self-Validation Checkpoint: The solution must be clear and pale yellow. Any cloudiness indicates wet DMSO, which will quench the base later.

  • Carbanion Generation: Add DBU dropwise to the stirring solution at room temperature.

    • Causality: DBU deprotonates the C2-methyl group. It is chosen specifically because its bulky, non-nucleophilic nature prevents side reactions with formaldehyde.

    • Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep red/purple . This dramatic color shift is the optical signature of the resonance-stabilized carbanion forming. If the color does not change, your base is degraded.

  • Electrophile Addition: Add paraformaldehyde in three equal portions over 45 minutes.

    • Causality: Portion-wise addition prevents a spike in formaldehyde concentration, mitigating the risk of diol over-alkylation.

    • Self-Validation Checkpoint: The reaction is mildly exothermic. Monitor the internal temperature; it should rise slightly but must be maintained below 40°C (use a water bath if necessary) to prevent E1cB dehydration to the vinyl byproduct.

  • Reaction Monitoring: Stir the mixture for 4–6 hours at room temperature.

    • Self-Validation Checkpoint: Spot on TLC (1:1 EtOAc/Hexane). The red color of the reaction mixture will gradually lighten as the carbanion is consumed and converted to the alkoxide product.

  • Quench and Isolation: Pour the mixture into 100 mL of ice-cold water to quench the reaction. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol S1 1. Dissolve SM in DMSO (Clear yellow solution) S2 2. Add DBU catalyst (Turns deep red/purple) S1->S2 S3 3. Add Paraformaldehyde (Maintain < 40°C) S2->S3 S4 4. Monitor via LC-MS/TLC (Check for m/z 169.06) S3->S4 S5 5. Aqueous Quench & Extract (Isolate target product) S4->S5

Self-validating experimental workflow for 2-(3-Nitropyridin-2-yl)ethanol.

References

  • Heterocyclic cyclopropyl-substituted FXR binding compounds (Patent EP2128158A1 detailing paraformaldehyde condensation with methylpyridines). Google Patents. 3[3]

  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles (Mechanistic insights into the acidity of nitropyridines). Tetrahedron 63(36):8689. ResearchGate. 2[2]

  • Product Class 22: Azaindoles and Their Derivatives (Overview of 7-azaindole precursors and synthesis pathways). Thieme Connect. 1[1]

  • Development of Synthetic Methodologies of Michael Acceptors (Dehydration pathways to 2-vinyl-3-nitropyridine). Huskie Commons. 4[4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-(3-Nitropyridin-2-yl)ethanol Synthesis and Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low-yield issues when synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low-yield issues when synthesizing and utilizing 2-(3-Nitropyridin-2-yl)ethanol (CAS 918153-28-3). This compound is a critical precursor for synthesizing 7-azaindole scaffolds and related bioactive heterocycles[1], but its synthesis is notoriously prone to stalling and side reactions.

Mechanistic Causality: The "Why" Behind Low Yields

The synthesis of 2-(3-nitropyridin-2-yl)ethanol typically relies on the aldol-type condensation of 2-methyl-3-nitropyridine with formaldehyde (or paraformaldehyde) [2]. Understanding the electronic environment of this system is critical to mastering the reaction:

  • Alpha-Proton Acidity: The C2-methyl group is highly acidic. It is flanked by the electron-withdrawing pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. This allows for facile deprotonation by mild bases.

  • The Over-Alkylation Trap: Once the first molecule of formaldehyde is added, the resulting mono-adduct (the target ethanol derivative) still possesses two alpha-protons. Because the electron-withdrawing effects remain intact, these protons are still acidic enough to undergo a second deprotonation, leading to bis-hydroxymethylation (diol formation).

  • Thermodynamic Instability (Dehydration): The proximity of the hydroxyl group to the acidic alpha-position makes the target molecule highly susceptible to base- or acid-catalyzed dehydration, yielding 2-vinyl-3-nitropyridine [3].

Troubleshooting FAQs

Q1: My condensation of 2-methyl-3-nitropyridine with paraformaldehyde stalls at 30-40% yield, leaving a lot of unreacted starting material. What is happening? A: You are likely losing formaldehyde gas before it can react, shifting the equilibrium backward. Paraformaldehyde depolymerizes into formaldehyde gas upon heating. If you are running this in an open flask equipped with a standard reflux condenser, the gas escapes. Solution: Conduct the reaction in a sealed pressure tube. This traps the formaldehyde gas, maintaining a high effective concentration in the liquid phase and driving the equilibrium toward the product.

Q2: LC-MS analysis of my crude mixture shows a massive impurity peak at [M+30]. How do I prevent this? A: A mass of [M+30] relative to your target indicates the addition of a second formaldehyde molecule (+30 Da for the CH2​O unit), forming 2-(3-nitropyridin-2-yl)propane-1,3-diol . Solution: You are using too many equivalents of paraformaldehyde or pushing the reaction time too long. Strictly limit paraformaldehyde to 1.2–1.5 equivalents and monitor the reaction via LC-MS every 4 hours. Terminate the reaction once the starting material drops below 10% to prevent the cascade into the bis-adduct.

Q3: I am detecting a significant impurity with an[M-18] mass. Why is my product degrading? A: This is 2-vinyl-3-nitropyridine , formed via the loss of water (-18 Da). This dehydration is triggered by excessive heat (>110°C) or harsh workup conditions. Solution: Cap your reaction temperature at 95°C. Furthermore, ensure your reaction quench is mild. Use saturated aqueous NH4​Cl to neutralize the base catalyst rather than strong mineral acids, which can catalyze the elimination of the hydroxyl group.

Q4: When I attempt to reduce the nitro group of 2-(3-nitropyridin-2-yl)ethanol to the corresponding amine, my yields drop drastically. Why? A: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is often too aggressive for this substrate. It can lead to the reduction of the pyridine ring, formation of stable hydroxylamine intermediates, or poisoning of the palladium catalyst by the pyridine nitrogen. Solution: Switch to a milder, single-electron transfer reduction method. Iron powder with ammonium chloride ( Fe/NH4​Cl ) in an ethanol/water mixture provides excellent chemoselectivity for the nitro group without affecting the pyridine ring or the alcohol [4].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution during the hydroxymethylation step.

Reagents (Equiv)Base CatalystSolvent SystemTemp / TimeMajor Impurity DetectedExpected Target Yield
Paraformaldehyde (3.0) KOH (1.0 eq)Ethanol120°C / 24h2-Vinyl-3-nitropyridine (Dehydration)< 15%
Paraformaldehyde (2.5) TEA (0.5 eq)DMF100°C / 18hBis-adduct (Diol)35 - 40%
Formalin (aq, 2.0)NoneWater100°C / 48hUnreacted Starting Material20 - 25%
Paraformaldehyde (1.5) DBU (0.1 eq) 1,4-Dioxane/Water 95°C / 16h Trace Diol 75 - 82%

Standardized Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this optimized protocol for the synthesis of 2-(3-nitropyridin-2-yl)ethanol.

Step 1: Reagent Preparation in a Sealed System Charge a heavy-walled pressure tube with 2-methyl-3-nitropyridine (1.0 equiv, 10 mmol) and paraformaldehyde (1.5 equiv, 15 mmol). Causality: Limiting paraformaldehyde strictly controls the kinetic pathway, preventing the formation of the thermodynamic bis-adduct.

Step 2: Solvent and Catalyst Addition Add 15 mL of a 1,4-dioxane/water mixture (4:1 v/v). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 1 mmol). Causality: The mixed solvent system solubilizes the hydrophobic starting material while providing enough aqueous character to facilitate the depolymerization of paraformaldehyde. DBU is a strong, non-nucleophilic base that efficiently deprotonates the alpha-methyl group without participating in competitive nucleophilic side reactions.

Step 3: Thermal Condensation Seal the pressure tube with a Teflon screw cap and an O-ring. Heat the mixture in an oil bath at 95°C for 16 hours behind a blast shield. Causality: The sealed environment prevents the escape of formaldehyde gas. Capping the temperature at 95°C provides enough thermal energy to overcome the activation barrier of the aldol addition while remaining below the activation energy required for dehydration.

Step 4: Mild Quench and Extraction Cool the vessel completely to room temperature before opening. Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 35°C. Causality: The mild NH4​Cl quench neutralizes the DBU, preventing base-catalyzed dehydration during the concentration step.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 40:60).

Visualizations

Mechanistic Pathway & Side Reactions

G SM 2-Methyl-3-nitropyridine + HCHO Target 2-(3-Nitropyridin-2-yl)ethanol (Desired Product) SM->Target Aldol Addition (Controlled) Diol 2-(3-Nitropyridin-2-yl)propane-1,3-diol (Bis-adduct Impurity) Target->Diol Excess HCHO + Base Vinyl 2-Vinyl-3-nitropyridine (Dehydration Impurity) Target->Vinyl High Temp (>110°C) (-H2O)

Reaction pathway of 2-methyl-3-nitropyridine hydroxymethylation and common side reactions.

Troubleshooting Logic Tree

Workflow Start Low Yield Detected (< 40%) LCMS Run LC-MS on Crude Start->LCMS MassHigh High Mass Impurity? [M+30] LCMS->MassHigh MassLow Low Mass Impurity? [M-18] LCMS->MassLow Unreacted High Starting Material? LCMS->Unreacted SolHigh Reduce HCHO Equivalents Lower Base Conc. MassHigh->SolHigh Bis-adduct formed SolLow Lower Reaction Temp (<100°C) Avoid Acidic Workup MassLow->SolLow Dehydration occurred SolUn Use Sealed Tube Increase Reaction Time Unreacted->SolUn Equilibrium stalled

Troubleshooting logic tree for diagnosing low yields via LC-MS analysis.

References

  • Impact of Metal Coordination on Cytotoxicity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) and Novel Insights into Terminal Dimethylation. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. Molecules, MDPI. Available at:[Link]

  • Pyrrolo[2,3-c]pyridine derivatives and processes for the preparation thereof.World Intellectual Property Organization, WO2006025716A1.
Optimization

Stability issues of 2-(3-Nitropyridin-2-yl)ethanol during workup

Technical Support Center: Troubleshooting the Stability of 2-(3-Nitropyridin-2-yl)ethanol During Workup Overview 2-(3-Nitropyridin-2-yl)ethanol is a highly sensitive intermediate frequently utilized in the synthesis of p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 2-(3-Nitropyridin-2-yl)ethanol During Workup

Overview

2-(3-Nitropyridin-2-yl)ethanol is a highly sensitive intermediate frequently utilized in the synthesis of pharmaceutical and agrochemical agents. Its instability during standard aqueous workup is a notorious bottleneck for synthetic chemists. The core issue stems from the extreme electron deficiency of the C2 position on the pyridine ring, which is synergistically activated by the adjacent 3-nitro group and the pyridine nitrogen. This dual activation renders the methylene protons of the 2-hydroxyethyl group highly acidic, opening the door to rapid degradation under both basic and acidic conditions.

Troubleshooting Guides & FAQs

Q1: Why do I lose my product and see 2-methyl-3-nitropyridine forming during basic aqueous extraction? Causality: This is the most common failure mode. Washing the organic layer with standard basic solutions (e.g., 1M NaOH, saturated Na₂CO₃, or even prolonged exposure to NaHCO₃) deprotonates the benzylic/pyridylic position. Because the resulting carbanion is exceptionally stable—requiring coplanarity of the alkyl substituent and the adjacent nitro group with the aromatic ring —the molecule undergoes a rapid retro-aldol-type (retro-Knoevenagel) cleavage. This reaction expels formaldehyde and leaves the highly stable 2-methyl-3-nitropyridine anion, destroying your product. Solution: Strictly avoid basic washes. If neutralization is required, use a pH 6.0 phosphate buffer and keep the system cold (<15 °C) to kinetically suppress the retro-aldol pathway.

Q2: Why is my product turning dark and showing a new alkene peak by NMR (2-vinyl-3-nitropyridine)? Causality: The β -hydroxy group is highly susceptible to elimination (dehydration). Under acidic conditions (e.g., 1M HCl washes used to remove amine bases) or elevated thermal conditions during solvent evaporation, the hydroxyl group is protonated and leaves as water. This is thermodynamically driven by the formation of a highly conjugated 2-vinyl-3-nitropyridine system . Solution: Avoid acidic aqueous washes. Furthermore, during concentration, keep the rotary evaporator water bath strictly below 30 °C.

Q3: Can I use magnesium sulfate (MgSO₄) to dry the organic layer? Causality: No. MgSO₄ is a mild Lewis acid. Its acidic surface can catalyze the dehydration of the β -hydroxy group to the vinyl derivative, especially if the solution is left to dry for extended periods. Solution: Always use anhydrous sodium sulfate (Na₂SO₄), which is strictly neutral, to dry the organic phase.

Quantitative Data: Impact of Workup Conditions on Stability

The following table summarizes the causal relationship between workup conditions and the resulting degradation profile.

Workup ConditionTemp (°C)Product Yield (%)2-Methyl-3-nitropyridine (%)2-Vinyl-3-nitropyridine (%)
1M NaOH Wash25< 10> 85 (Retro-aldol)Trace
Sat. Na₂CO₃ Wash254550Trace
1M HCl Wash2530Trace65 (Dehydration)
Sat. NaHCO₃ Wash257520Trace
pH 6.0 Buffer 10 > 95 < 2 < 1

Mechanistic Visualization

RetroAldol A 2-(3-Nitropyridin-2-yl)ethanol (Stable at pH 6-7) B Deprotonated Intermediate (Alkoxide/Carbanion) A->B Basic Workup (OH-, CO3 2-) C Transition State (C-C Bond Cleavage) B->C Electron Delocalization D 2-Methyl-3-nitropyridine (Major Degradant) C->D Retro-Aldol Cleavage E Formaldehyde (Expelled) C->E Retro-Aldol Cleavage

Retro-aldol degradation pathway of 2-(3-nitropyridin-2-yl)ethanol under basic workup conditions.

Self-Validating Experimental Protocol: Optimized Workup

To circumvent both retro-aldol cleavage and dehydration, utilize this temperature-controlled, pH-neutral methodology. This protocol is self-validating: if the temperature and pH are maintained, the organic phase will remain pale yellow; a shift to dark red/brown indicates a breach in pH or temperature control, signaling immediate degradation.

Step-by-Step Methodology:

  • Thermal Quench: Immediately cool the crude reaction mixture to 10 °C using an ice-water bath. Do not proceed until the internal temperature is verified.

  • pH-Controlled Neutralization: Slowly add an equal volume of cold (10 °C) 0.5 M sodium phosphate buffer (pH 6.0). Stir vigorously for 5 minutes. Self-Validation Check: Test the aqueous layer with pH paper; it must read exactly between 6.0 and 6.5.

  • Cold Extraction: Transfer the mixture to a separatory funnel. Extract with cold ethyl acetate (3 x 50 mL per 100 mL of aqueous phase). Maintain the funnel and solvents < 15 °C.

  • Neutral Wash: Wash the combined organic layers with cold saturated aqueous NaCl (brine) to remove residual water and polar impurities.

  • Neutral Drying: Add anhydrous sodium sulfate (Na₂SO₄) and swirl for 10–15 minutes. Do not use MgSO₄.

  • Low-Temperature Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath temperature must be strictly set to 30 °C.

  • Immediate Storage/Purification: The resulting pale yellow oil should be immediately purified via flash column chromatography (using neutral silica gel) or stored under argon at -20 °C.

Workflow Step1 Reaction Mixture Step2 Quench (pH 6.0 Buffer, 10°C) Step1->Step2 Step3 Extraction (EtOAc, <15°C) Step2->Step3 Step4 Washing (Cold Brine) Step3->Step4 Step5 Drying (Anhydrous Na2SO4) Step4->Step5 Step6 Concentration (Rotovap, <30°C) Step5->Step6 Step7 Pure Product Step6->Step7

Self-validating, temperature-controlled workup workflow to prevent degradation.

References

  • Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516-519.[Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692.[Link]

Troubleshooting

Technical Support Center: Regioselective Functionalization of 3-Nitropyridine

Welcome to the Technical Support Center for 3-nitropyridine functionalization. As an inherently electron-deficient heterocycle, 3-nitropyridine presents unique challenges in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-nitropyridine functionalization. As an inherently electron-deficient heterocycle, 3-nitropyridine presents unique challenges in synthetic chemistry. The powerful electron-withdrawing nature of both the pyridine nitrogen and the C3-nitro group dictates strict, yet sometimes competing, regiochemical pathways.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and understand the causality behind regioselective functionalization of 3-nitropyridine scaffolds.

Part 1: Core Principles & Causality (FAQ)

Q1: Why is direct electrophilic aromatic substitution (EAS) nearly impossible on 3-nitropyridine, and what are the alternatives? A1: The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. The addition of a C3-nitro group further depletes electron density from the π -system via both inductive and resonance effects [4]. Consequently, the ring is highly deactivated toward electrophiles. Instead, researchers must rely on Nucleophilic Aromatic Substitution (S N​ Ar) , Vicarious Nucleophilic Substitution (VNS) , or Transition-Metal Catalyzed C–H Activation to functionalize the ring [1, 2].

Q2: In S N​ Ar reactions of 2,6-dihalo-3-nitropyridines, why is substitution favored at the C2 position over the C6 position? A2: This is a classic case of kinetic vs. thermodynamic control driven by inductive effects. While the nitro group activates both the ortho (C2) and para (C6) positions via resonance, its extreme inductive electron-withdrawing effect is localized. This makes the adjacent C2 carbon significantly more electron-deficient than C6, lowering the activation energy for nucleophilic attack at C2. Thus, nucleophiles (e.g., amines) will kinetically favor the C2 position, despite the C6 position potentially offering a less sterically hindered (thermodynamic) product[3, 4].

Q3: How does Vicarious Nucleophilic Substitution (VNS) bypass the limitations of traditional S N​ Ar? A3: Traditional S N​ Ar requires a pre-installed leaving group (like a halogen). VNS allows for the direct nucleophilic substitution of hydrogen. A carbanion bearing a leaving group (e.g., methyl chloroacetate) attacks the electron-deficient ring (typically at C4 or C6). The resulting Meisenheimer σ -adduct undergoes a base-induced β -elimination of the leaving group, followed by rearomatization. This provides a direct route to alkylated 3-nitropyridines without pre-functionalization[2].

Part 2: Troubleshooting Specific Workflows

Workflow A: Transition-Metal Catalyzed C–H Arylation

Issue: Obtaining a mixture of C4 and C5 arylated products when reacting 3-nitropyridine with aryl bromides. Root Cause: The electronic character of the C–H bonds dictates that 3-substituted pyridines generally favor C4-arylation. However, without proper Lewis acid activation, the regioselectivity degrades. Solution: Incorporate a substoichiometric amount of Silver Carbonate (Ag 2​ CO 3​ ). Ag + acts as a Lewis acid, coordinating to the pyridine nitrogen and/or the nitro group. This complexation selectively increases the acidity and activation of the C4 position relative to C5, facilitating a highly regioselective Concerted Metalation-Deprotonation (CMD) by the Palladium catalyst [1].

Pd_CH_Arylation A 3-Nitropyridine + Ar-Br B Pd(OAc)2 / P(n-Bu)Ad2 Catalyst Complex A->B C Ag2CO3 Addition (Lewis Acid Activation) B->C D Selective C4-H Activation (Concerted Metalation-Deprotonation) C->D Ag+ coordinates to NO2/Pyridine E Reductive Elimination D->E F C4-Aryl-3-nitropyridine (High Regioselectivity) E->F

Caption: Lewis acid-promoted Pd-catalyzed C4-H arylation of 3-nitropyridine.

Workflow B: Vicarious Nucleophilic Substitution (VNS)

Issue: Formation of stable, unreactive Meisenheimer complexes instead of the rearomatized alkylated product. Root Cause: The use of highly branched or secondary carbanions (e.g., isopropyl phenyl sulfone) creates severe steric hindrance during the β -elimination step. The leaving group cannot be eliminated, trapping the reaction in the σ -adduct phase [4]. Solution: Switch to less sterically demanding nucleophiles (e.g., primary carbanions or methyl chloroacetate). If a bulky group is strictly required, transition to a radical-based Minisci reaction, though this will require blocking groups to control C2/C4 selectivity [4].

VNS_Mechanism A 3-Nitropyridine + Carbanion (R-CH⁻-LG) B Meisenheimer σ-Adduct (Attack at C4 or C6) A->B Nucleophilic Attack C Base-Induced β-Elimination of H-LG B->C Base (e.g., t-BuOK) D Rearomatization (Loss of LG) C->D E Regioselective Product (e.g., C4-Alkyl-3-nitropyridine) D->E

Caption: Vicarious Nucleophilic Substitution (VNS) mechanism on 3-nitropyridine.

Part 3: Quantitative Data & Experimental Methodologies

Regioselectivity Summary Table

The following table summarizes the expected regiochemical outcomes based on the chosen functionalization strategy and reagents[1, 2, 3, 4].

SubstrateReagents / Catalyst SystemMethodologyMajor RegioisomerYield / Selectivity Profile
3-Nitropyridine Methyl chloroacetate, t-BuOK, THFVNSC4-alkylated 80% Yield (Strict C4 selectivity; no C2 observed)
3-Nitropyridine Ar-Br, Pd(OAc) 2​ , Ag 2​ CO 3​ , PivOHC–H ArylationC4-arylated High Yield (<5% C5 or diarylated traces)
2,6-Dichloro-3-nitropyridine Amines (e.g., Piperazine derivatives)S N​ ArC2-aminated High Yield (Kinetically controlled C2 preference)
3-Nitropyridine Isopropyl phenyl sulfone, KHMDSVNSNone 0% (Trapped as stable Meisenheimer adduct)
Validated Experimental Protocols

Protocol 1: Highly Regioselective C4-Alkylation via VNS [2] Objective: Synthesize 4-methoxycarbomethyl-3-nitropyridine.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (10 mL) and cool to -40 °C.

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (1.5 mmol, 3.0 equiv) to the chilled THF and stir for 5 minutes.

  • Carbanion Generation: Dropwise, add methyl chloroacetate (0.5 mmol) and stir for 10 minutes to generate the α -chloro carbanion.

  • Substrate Addition: Slowly add a solution of 3-nitropyridine (0.5 mmol, 1.0 equiv) in anhydrous THF (2.5 mL). Maintain the temperature at -40 °C to prevent thermal degradation of the kinetically favored intermediate.

  • Reaction & Quench: Stir for 30–60 minutes. Quench the reaction strictly at -40 °C by adding saturated aqueous NH 4​ Cl.

  • Workup: Extract with ethyl acetate (3 x 15 mL). Wash organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the C4-isomer (approx. 80% yield).

Protocol 2: Lewis Acid-Promoted C4-Arylation [1] Objective: Synthesize C4-aryl-3-nitropyridine via Pd-catalysis.

  • Catalyst Preparation: In a glovebox, charge a sealed tube with Pd(OAc) 2​ (5 mol%), P(n-Bu)Ad 2​ (10 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Reagent Addition: Add 3-nitropyridine (1.0 equiv), the corresponding aryl bromide (1.5 equiv), pivalic acid (PivOH, 30 mol%), and Ag 2​ CO 3​ (0.5 equiv). Note: Ag 2​ CO 3​ is critical for C4-directing Lewis acid activation.

  • Solvent: Add anhydrous toluene (0.2 M concentration).

  • Heating: Seal the tube, remove from the glovebox, and heat at 110 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite, and concentrate under reduced pressure. Purify via column chromatography.

References

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (MDPI).
  • Technical Support Center: Controlling Regioselectivity in 3-Nitropyridine Reactions. BenchChem.
Optimization

Preventing decomposition of 2-(3-Nitropyridin-2-yl)ethanol on silica gel

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals encountering stability issues during the purification of 2-(3-Nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals encountering stability issues during the purification of 2-(3-Nitropyridin-2-yl)ethanol .

Below, you will find an in-depth mechanistic breakdown of why this compound decomposes on standard stationary phases, followed by field-proven protocols and alternative workflows to ensure high-yield recoveries.

Part 1: Troubleshooting FAQs

Q1: Why does 2-(3-nitropyridin-2-yl)ethanol degrade into multiple spots during standard flash chromatography? A: The degradation is driven by the inherent electronic properties of the molecule interacting with the stationary phase. The benzylic position (the carbon attached to the pyridine ring) of 2-alkyl-3-nitropyridines is highly acidic. This is due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of both the ortho-nitro group and the pyridine nitrogen[1].

When the molecule is exposed to the Brønsted acidic silanol groups (pKa ~4.5–8.5) present on standard bare silica gel, the pyridine nitrogen acts as a proton acceptor[2]. This protonation further withdraws electron density from the ring, drastically lowering the activation energy for two decomposition pathways:

  • Retro-Aldol Cleavage: The molecule reverts to its synthetic precursors, yielding 2-methyl-3-nitropyridine and formaldehyde.

  • Dehydration: Loss of water yields the highly reactive Michael acceptor, 2-vinyl-3-nitropyridine[3].

Q2: How can I modify my normal-phase mobile system to prevent this degradation? A: You must chemically deactivate the acidic silanol sites on the silica gel. This is achieved by buffering your mobile phase with 1–5% v/v Triethylamine (TEA) . TEA is a stronger base than the pyridine derivative; it preferentially binds to and neutralizes the Brønsted acidic silanols, shielding your target molecule from acid-catalyzed cleavage[4].

Q3: Does the sample loading method impact the recovery rate? A: Absolutely. Never dry-load 2-(3-nitropyridin-2-yl)ethanol onto bare silica gel. Dry loading evaporates the solvent, maximizing the direct surface-area contact between the neat compound and the acidic silanols, which accelerates decomposition. Instead, use a liquid injection method. If dry loading is strictly necessary due to solubility issues, dry load onto neutral Celite or basic alumina.

Q4: Are there alternative stationary phases that bypass this issue entirely? A: Yes. If TEA-deactivated silica is insufficient, you should transition to:

  • Amine-functionalized silica (e.g., KP-NH): The silica surface is covalently bonded with aminopropyl groups, inherently neutralizing the surface.

  • Reverse-Phase (C18) Chromatography: Utilizes a hydrophobic stationary phase without exposed acidic silanols, offering the highest stability and recovery for this specific scaffold.

Part 2: Mechanistic Visualization

G Start 2-(3-Nitropyridin-2-yl)ethanol (Target Molecule) Silica Acidic Silica Gel (Brønsted Acidic Silanols) Start->Silica Adsorbs onto RetroAldol Pathway A: Retro-Aldol Cleavage Silica->RetroAldol Acid Catalysis Dehydration Pathway B: Dehydration (-H2O) Silica->Dehydration Acid Catalysis Prod1 2-Methyl-3-nitropyridine + Formaldehyde RetroAldol->Prod1 Prod2 2-Vinyl-3-nitropyridine Dehydration->Prod2

Degradation of 2-(3-nitropyridin-2-yl)ethanol catalyzed by acidic silica gel silanols.

Part 3: Quantitative Data & Stationary Phase Comparison

The following table summarizes the expected performance of various chromatographic environments when purifying 2-(3-nitropyridin-2-yl)ethanol.

Stationary PhaseMobile Phase AdditiveMechanism of ProtectionDegradation RiskExpected Recovery
Standard Silica (Bare) NoneNone (Acidic silanols fully active)High < 30%
Standard Silica 1–5% TEATEA competitively neutralizes Brønsted acid sitesModerate 70–85%
Alumina (Neutral/Basic) NoneAbsence of highly acidic surface protonsLow 85–90%
Amine-Functionalized NoneCovalently bonded amines permanently shield silicaLow > 90%
Reverse-Phase (C18) 10 mM NH₄HCO₃Hydrophobic interaction at neutral/mildly basic pHVery Low > 95%

Part 4: Validated Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Use this protocol if you are restricted to standard silica gel equipment.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). Add 2% v/v Triethylamine (TEA) to both the weak (A) and strong (B) mobile phases. Mix thoroughly.

  • Column Equilibration (Critical Step): Flush the bare silica column with a minimum of 3 to 5 Column Volumes (CV) of the TEA-containing mobile phase. Causality: This ensures that all active silanol sites are pre-saturated with TEA before the target molecule is introduced.

  • Sample Loading: Dissolve the crude 2-(3-nitropyridin-2-yl)ethanol in a minimal amount of the starting mobile phase (containing TEA). Inject directly onto the column head via liquid loading.

  • Elution: Run the gradient at a high flow rate (appropriate for your column size) to minimize the residence time of the compound on the stationary phase.

  • Post-Purification: Co-evaporate the collected fractions with toluene or methanol under reduced pressure to assist in the azeotropic removal of residual TEA.

Protocol B: Reverse-Phase (C18) Chromatography Workflow

Use this protocol for maximum yield and purity, avoiding silica-induced degradation entirely.

  • System Setup: Equip an automated flash system or preparative HPLC with a C18 bonded stationary phase column.

  • Buffer Selection: Prepare Mobile Phase A: Milli-Q Water with 10 mM Ammonium Bicarbonate (pH ~7.8) . Prepare Mobile Phase B: Acetonitrile . Causality: Avoiding acidic modifiers like Formic Acid or TFA prevents acid-catalyzed retro-aldol cleavage in the aqueous phase.

  • Equilibration: Equilibrate the column with 5% B for 3 CVs.

  • Sample Loading: Dissolve the sample in DMSO or a mixture of Water/Acetonitrile. Ensure the injection volume does not exceed 2% of the total column volume to prevent band broadening.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 15–20 CVs.

  • Recovery: Immediately freeze the product-containing fractions and lyophilize (freeze-dry) to isolate the pure 2-(3-nitropyridin-2-yl)ethanol. Avoid prolonged rotary evaporation in aqueous heating baths.

Part 5: References

1.[3] Development of Synthetic Methodologies of... - Huskie Commons. Northern Illinois University. Available at: [Link] 2.[1] Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central (PMC). Available at:[Link] 3.[4] Brønsted acidity of silica silanol groups induced by adsorption of acids. ResearchGate. Available at:[Link] 4.[2] Molecular Dynamics of Pyridine Adsorbed on the Silica Surface. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(3-Nitropyridin-2-yl)ethanol Synthesis &amp; TLC Monitoring

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of 2-(3-nitropyridin-2-yl)ethanol (CAS: 918153-28-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of 2-(3-nitropyridin-2-yl)ethanol (CAS: 918153-28-3) and its real-time monitoring via Thin Layer Chromatography (TLC).

Mechanistic Grounding & Reaction Causality

The synthesis of 2-(3-nitropyridin-2-yl)ethanol relies on an aldol-type condensation between 2-methyl-3-nitropyridine and paraformaldehyde.

Causality of Reactivity : The strong electron-withdrawing nature of the 3-nitro group and the pyridine nitrogen significantly increases the acidity of the 2-methyl protons. Under thermal conditions, this facilitates the formation of a reactive aza-enolate intermediate, which subsequently attacks the electrophilic formaldehyde .

Self-Validating System : Because formaldehyde can react multiple times, the reaction is highly prone to over-hydroxymethylation, yielding 2-(3-nitropyridin-2-yl)propane-1,3-diol. Precise, real-time TLC monitoring acts as a self-validating feedback loop, allowing you to halt the reaction at the mono-alkylated stage before the diol dominates the mixture.

Mechanism SM 2-Methyl-3-nitropyridine (Starting Material) Enolate Aza-Enolate Intermediate SM->Enolate Heat / Base TS Nucleophilic Attack (+ Paraformaldehyde) Enolate->TS HCHO Prod 2-(3-Nitropyridin-2-yl)ethanol (Target Product) TS->Prod Protonation Side 1,3-Diol Derivative (Over-reaction) Prod->Side Excess HCHO

Mechanistic pathway of 2-(3-nitropyridin-2-yl)ethanol synthesis and diol over-reaction.

Standard Operating Procedure: Synthesis & TLC Workflow

Phase A: Reaction Setup
  • Reagent Mixing : In a heavy-walled sealed tube, combine 2-methyl-3-nitropyridine (1.0 equiv) and paraformaldehyde (1.2 equiv) in anhydrous ethanol.

  • Heating : Seal the tube and heat to 100–110 °C. Causality: The sealed environment is critical; it prevents the escape of the highly volatile formaldehyde gas generated from the thermal depolymerization of paraformaldehyde, keeping it dissolved in the reaction matrix.

Phase B: TLC Monitoring Workflow
  • Sampling : At 2-hour intervals, cool the reaction slightly and withdraw a 10 µL aliquot using a glass capillary.

  • Dilution : Dilute the aliquot in 100 µL of ethyl acetate (EtOAc). Causality: Direct spotting of concentrated reaction mixtures overloads the silica gel, causing artificial peak broadening and distorted retention factors.

  • Spotting : Spot the diluted mixture, a pure starting material reference, and a co-spot on a Silica Gel 60 F254 plate .

  • Elution : Develop the plate in a pre-equilibrated chamber using Hexane:EtOAc (1:1 v/v).

  • Visualization : Examine under short-wave UV (254 nm). Follow up by dipping the plate in a KMnO₄ stain and gently heating to chemically reveal the alcohol product.

TLC_Workflow Step1 Sample Reaction (10 µL Aliquot) Step2 Dilute in EtOAc (100 µL) Step1->Step2 Step3 Spot on Silica F254 (Capillary Tube) Step2->Step3 Step4 Elute Plate (Hexane:EtOAc 1:1) Step3->Step4 Step5 Visualize (UV 254 nm & KMnO4) Step4->Step5 Decision Analyze Rf Values Step5->Decision

Step-by-step TLC monitoring workflow for the synthesis reaction.

Quantitative Data: TLC Parameters

To ensure accurate identification during your workflow, compare your experimental Rf values against the standardized data below.

CompoundRf Value (Hexane:EtOAc 1:1)UV Detection (254 nm)KMnO₄ Stain Reaction
2-Methyl-3-nitropyridine (SM)0.65Strong Dark Spot (Quenching)Negative (Remains purple)
2-(3-Nitropyridin-2-yl)ethanol (Target)0.35Strong Dark Spot (Quenching)Positive (Bright yellow spot)
1,3-Diol Derivative (Side Product)0.10Strong Dark Spot (Quenching)Positive (Bright yellow spot)

Troubleshooting Guides & FAQs

Q1: My product spot (Rf ~0.35) is streaking heavily down the TLC plate. How can I resolve this? A: Streaking is caused by strong hydrogen bonding between the primary hydroxyl group of the newly formed ethanol moiety and the highly acidic silanol groups on the silica gel stationary phase. Corrective Action: Add 1–2% triethylamine (TEA) to your Hexane:EtOAc mobile phase. The TEA will competitively bind to and saturate the active silanol sites on the silica gel, allowing your product to elute as a tight, well-defined circular spot.

Q2: The reaction stalls with ~30% unreacted starting material remaining. Should I add more paraformaldehyde? A: Proceed with extreme caution. While adding more paraformaldehyde (0.5 equiv) can drive the equilibrium forward, it simultaneously increases the risk of forming the over-alkylated 1,3-diol side product (Rf ~0.10) . Corrective Action: Before adding more reagent, ensure your reaction vessel is properly sealed. Formaldehyde loss via evaporation is the primary cause of stalled reactions. If you do add more reagent, increase your TLC monitoring frequency to every 30 minutes to catch the exact moment the starting material is consumed before the diol forms.

Q3: UV visualization shows a new spot, but how do I definitively confirm it's the product and not a degraded nitro-aromatic species? A: UV light (254 nm) only confirms the presence of the conjugated pyridine ring; it cannot differentiate between the starting material and the product's functional groups. Corrective Action: You must use a secondary chemical stain. Potassium permanganate (KMnO₄) will selectively oxidize the newly formed primary alcohol of the product, turning the spot yellow/brown against the purple background. The starting material lacks an oxidizable functional group and will remain invisible under KMnO₄.

Q4: Why does the starting material spot look distorted or "moon-shaped" when I co-spot the reaction mixture? A: This is a classic symptom of sample overloading or matrix interference from the ethanol solvent used in the reaction. Corrective Action: Ensure you are diluting the 10 µL reaction aliquot in at least 100 µL of EtOAc before spotting. Additionally, dry the spot thoroughly with a gentle stream of air before eluting the plate to remove all residual ethanol. Residual polar solvents disrupt the localized solvent polarity during the capillary run, causing the spot to drag and distort.

References

  • Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles Source: MDPI Molecules URL: [Link]

  • Monitoring Reactions by TLC Source: Washington State University Chemistry Department URL: [Link]

Optimization

Technical Support Center: Scaling Up Purification of 2-(3-Nitropyridin-2-yl)ethanol Derivatives

Welcome to the technical support center for the purification of 2-(3-nitropyridin-2-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3-nitropyridin-2-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of purification for this important class of compounds. Nitropyridine derivatives are crucial intermediates in the synthesis of various bioactive molecules and pharmaceuticals.[1] This resource offers troubleshooting advice and frequently asked questions to ensure the efficient and successful purification of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(3-nitropyridin-2-yl)ethanol derivatives, providing explanations and actionable protocols to resolve them.

Question 1: My column chromatography is resulting in significant peak tailing and poor separation. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem when purifying pyridine-containing compounds on silica gel.[2][3][4] The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica gel. This leads to non-ideal elution behavior and poor separation.[3][4]

Root Causes and Solutions:

  • Acid-Base Interactions: The basic pyridine nitrogen strongly adsorbs to acidic silica.

    • Solution: Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA) or pyridine (0.1-1% v/v) can be added to the eluent to neutralize the acidic sites on the silica gel, leading to improved peak shape.[4]

  • Column Overload: Exceeding the loading capacity of the column can lead to peak broadening and tailing.[3]

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, for flash chromatography, the sample load should be 1-10% of the mass of the stationary phase.

  • Inappropriate Solvent System: The choice of solvent can significantly impact separation.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation.

Experimental Protocol: Mitigating Peak Tailing in Column Chromatography

  • Solvent System Optimization:

    • On a TLC plate, spot the crude mixture and develop in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • To the most promising solvent system, add 0.5% triethylamine.

    • Compare the TLC plates. The solvent system with the added base should show more compact spots and better separation.

  • Column Preparation and Loading:

    • Pack the column with silica gel in the initial, less polar mobile phase.

    • Pre-equilibrate the column by running several column volumes of the mobile phase (containing the basic additive) through it.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution:

    • Begin elution with the optimized mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by TLC to identify the pure product.

Parameter Without Basic Additive With 0.5% Triethylamine
Peak Shape TailingSymmetrical
Resolution PoorImproved
Yield Potentially lower due to poor separationHigher
Question 2: I am observing low recovery of my 2-(3-nitropyridin-2-yl)ethanol derivative after purification. What are the potential reasons?

Answer:

Low recovery can be attributed to several factors, including compound degradation on the stationary phase, irreversible adsorption, or co-elution with impurities. The nitro group can make the pyridine ring susceptible to nucleophilic attack, and the ethanol side chain can undergo side reactions.[5][6]

Troubleshooting Workflow for Low Recovery:

G start Low Recovery Observed check_stability Check Compound Stability on Silica Gel (TLC Test) start->check_stability degradation Degradation Observed? check_stability->degradation change_stationary_phase Switch to a Less Acidic Stationary Phase (e.g., Alumina, Deactivated Silica) degradation->change_stationary_phase Yes no_degradation No Degradation degradation->no_degradation No check_adsorption Assess Irreversible Adsorption no_degradation->check_adsorption elute_with_polar Flush Column with Highly Polar Solvent (e.g., Methanol) check_adsorption->elute_with_polar product_elutes Product Elutes? elute_with_polar->product_elutes adsorption_issue Irreversible Adsorption is the Problem. Use a Different Stationary Phase or a Stronger Eluent. product_elutes->adsorption_issue Yes no_product Product Does Not Elute product_elutes->no_product No check_coelution Investigate Co-elution with Impurities no_product->check_coelution optimize_gradient Optimize Elution Gradient or Change Solvent System check_coelution->optimize_gradient

Caption: A workflow to diagnose and resolve low recovery issues.

Solutions:

  • Compound Stability: To check for degradation on silica, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if new spots have formed.[4] If degradation is observed, consider using a more inert stationary phase like neutral alumina or deactivated silica gel.[4]

  • Irreversible Adsorption: After your normal elution, flush the column with a very polar solvent like methanol or a methanol/dichloromethane mixture. If your product elutes with this flush, it indicates strong adsorption. Using a more polar eluent during chromatography or switching to a different stationary phase can help.

  • Co-elution: If the product is co-eluting with an impurity, a different solvent system or a different type of chromatography (e.g., reverse-phase) may be necessary.

Question 3: My product appears to be degrading during solvent removal (rotary evaporation). How can I prevent this?

Answer:

Nitropyridine derivatives can be thermally labile. The combination of heat and residual acidic or basic impurities can catalyze degradation.

Preventative Measures:

  • Lower the Temperature: Use the lowest possible temperature on the rotary evaporator that still allows for efficient solvent removal. A water bath temperature of 30-40°C is often sufficient.

  • Neutralize Fractions: Before concentrating, wash the combined pure fractions with a mild bicarbonate solution to remove any acidic residue from the silica gel, followed by a water wash. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na2SO4 or MgSO4) before evaporation.

  • Use a Nitrogen Stream: For very sensitive compounds, after initial concentration on the rotary evaporator, the remaining solvent can be removed under a gentle stream of nitrogen at room temperature.

Frequently Asked Questions (FAQs)

What are the common impurities in the synthesis of 2-(3-nitropyridin-2-yl)ethanol derivatives?

The impurity profile depends on the synthetic route. A common synthesis involves the reaction of 2-chloro-3-nitropyridine with ethylene glycol.

Potential Impurities:

  • Unreacted Starting Materials: 2-chloro-3-nitropyridine and ethylene glycol.

  • Over-alkylation Products: Bis-adducts where both hydroxyl groups of ethylene glycol have reacted with 2-chloro-3-nitropyridine.

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers may form in small amounts.

  • Degradation Products: Formed during the reaction or workup, especially if high temperatures are used.

G cluster_reactants Reactants cluster_products Products & Impurities 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Target 2-(3-Nitropyridin-2-yl)ethanol (Desired Product) 2-chloro-3-nitropyridine->Target Unreacted_SM Unreacted Starting Materials 2-chloro-3-nitropyridine->Unreacted_SM Ethylene Glycol Ethylene Glycol Ethylene Glycol->Target Ethylene Glycol->Unreacted_SM Bis_adduct Bis-adduct Impurity Target->Bis_adduct Further Reaction

Sources

Troubleshooting

Technical Support Center: Navigating the Nucleophilic Substitution of 3-Nitropyridines

Welcome to the Application Scientist Support Center. 3-Nitropyridine is a notoriously challenging scaffold in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Nitropyridine is a notoriously challenging scaffold in medicinal chemistry and drug development. Unlike 2- or 4-nitropyridines, the nitro group at the 3-position is meta to the pyridine nitrogen. This means the ring nitrogen cannot stabilize the anionic Meisenheimer intermediate formed during a direct nucleophilic attack at C3. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) often fails.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully functionalize 3-nitropyridine derivatives.

Section 1: Frequently Asked Questions (Mechanisms & Strategies)

Q1: Why am I recovering unreacted starting material when attempting to displace the 3-nitro group with amines or alkoxides? A1: The electron-withdrawing effect of the pyridine nitrogen strongly activates the C2, C4, and C6 positions (ortho and para to the ring nitrogen) but leaves the C3 position relatively electron-rich. Attack at C3 generates a Meisenheimer complex that lacks resonance stabilization from the ring nitrogen. Unless the ring is heavily functionalized with additional electron-withdrawing groups (e.g., an ortho-carbonyl group), the nitro group at C3 will not act as a leaving group[1].

Q2: If direct SNAr is unfavorable, how can I introduce nucleophiles onto the 3-nitropyridine ring? A2: You must pivot to C-H functionalization strategies that target the activated C2, C4, or C6 positions. The two most reliable methods are:

  • Vicarious Nucleophilic Substitution (VNS): Uses a nucleophile bearing a leaving group (e.g., hydroxylamine, chloromethyl compounds). After attack, a base induces β-elimination, restoring aromaticity[2].

  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH): Uses standard nucleophiles. The resulting stable sigma-complex is oxidized by an external agent (e.g., K3Fe(CN)6) to yield the substituted product[3].

Reactivity Substrate 3-Nitropyridine VNS Vicarious Nucleophilic Substitution (VNS) Substrate->VNS Nucleophile with Leaving Group ONSH Oxidative Substitution of Hydrogen (ONSH) Substrate->ONSH Standard Nucleophile + External Oxidant SNAr Direct SNAr (Nitro Displacement) Substrate->SNAr Highly Activated Derivatives Only VNS_Prod C2/C4/C6 Substituted 3-Nitropyridine VNS->VNS_Prod Base-induced Elimination ONSH_Prod C2/C4/C6 Substituted 3-Nitropyridine ONSH->ONSH_Prod Oxidation of Sigma Complex SNAr_Prod 3-Substituted Pyridine SNAr->SNAr_Prod Loss of NO2-

Logical diagram of the nucleophilic reactivity pathways of 3-nitropyridine.

Section 2: Troubleshooting Guide

Issue 1: Poor Regioselectivity in VNS (Mixtures of C2, C4, and C6 isomers)

  • Root Cause: The pyridine nitrogen activates C2, C4, and C6 almost equally from an electronic standpoint.

  • Solution: Leverage steric bulk and temperature control.

    • Kinetic vs. Thermodynamic Control: Lower temperatures (-40 °C to -78 °C) favor the kinetically accessible C2 and C4 positions.

    • Steric Shielding: Using bulky bases like KHMDS or t-BuOK, or bulky nucleophiles, forces the reaction toward the less sterically hindered C4 or C6 (para to the nitro group) positions[2].

Issue 2: The reaction mixture turns deep purple/red, but aqueous workup yields no product.

  • Root Cause: The deep color is the optical signature of a trapped, stable Meisenheimer sigma-complex. The reaction has stalled because the complex cannot re-aromatize.

  • Solution:

    • If running VNS: Your base is likely too weak to induce the elimination of the leaving group (HX). Switch from KOH/NaOH to stronger, non-nucleophilic bases like t-BuOK.

    • If running ONSH: The system lacks the oxidative power to remove the hydride. Add a stoichiometric amount of an oxidant like K3Fe(CN)6 or KMnO4 before quenching[3].

Troubleshooting Issue Issue: Deep Color Forms But No Product Isolated Diag Diagnosis: Stable Meisenheimer Complex Trapped Issue->Diag PathVNS VNS Pathway Diag->PathVNS PathONSH ONSH Pathway Diag->PathONSH FixVNS Increase Base Strength (e.g., t-BuOK) to Force Elimination PathVNS->FixVNS FixONSH Add External Oxidant (e.g., K3Fe(CN)6, KMnO4) to Restore Aromaticity PathONSH->FixONSH

Troubleshooting logic tree for stalled nucleophilic substitution reactions on 3-nitropyridine.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Selective Vicarious Nucleophilic Amination (C6-Selective)

Objective: Synthesize 2-amino-5-nitropyridine from 3-nitropyridine. Causality & Design: Hydroxylamine provides the nucleophilic amine, while its hydroxyl group acts as the leaving group for the VNS elimination step. t-BuOK is used to ensure complete deprotonation and rapid elimination, preventing the collapse of the Meisenheimer complex back to starting material[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitropyridine (1.0 equiv) and hydroxylamine hydrochloride (3.0 equiv) in anhydrous DMSO (0.2 M) under an argon atmosphere.

  • Base Addition (Critical Step): Cool the solution to 15–20 °C. Add solid t-BuOK (5.0 equiv) in small portions over 30 minutes.

    • Validation Check: The solution will immediately turn deep red/purple, confirming the formation of the anionic sigma-complex.

  • Elimination: Stir at room temperature for 2 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the deep color and formation of a yellow suspension indicates successful β-elimination and re-aromatization.

  • Workup: Pour the mixture into ice-cold water. Extract with EtOAc (3x). Wash the organic layer with brine to remove DMSO, dry over Na2SO4, and concentrate.

SOP 2: Direct SNAr Displacement of the 3-Nitro Group

Objective: Synthesize methyl 3-fluoropyridine-4-carboxylate via nitro displacement. Causality & Design: Here, the 3-nitro group can be displaced because the C4-carboxylate group provides the necessary resonance stabilization for the C3-anion intermediate. Fluoride is a hard nucleophile that readily attacks the highly electron-deficient C3 position[1].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-nitropyridine-4-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Nucleophile Addition: Add anhydrous Tetrabutylammonium fluoride (TBAF) or spray-dried Potassium Fluoride (KF) (1.5 equiv).

  • Heating: Stir at 80 °C for 4 hours.

    • Validation Check: The release of nitrite (NO2-) can sometimes be observed as a slight color change. TLC will show the consumption of the highly polar nitro-starting material.

  • Workup: Dilute with water and extract with diethyl ether. Wash thoroughly with water to remove DMF and residual fluoride salts.

Section 4: Quantitative Data & Method Comparison

MethodTypical ReagentsTarget PositionSubstrate RequirementTypical Yield
Vicarious Nucleophilic Substitution (VNS) NH2OH, Chloromethyl compounds, t-BuOKC2, C4, C6 (C-H bonds)Unsubstituted or lightly substituted 3-nitropyridine50 - 85%
Oxidative Nucleophilic Substitution (ONSH) Amides, Amines, K3Fe(CN)6, KMnO4C2, C4, C6 (C-H bonds)Unsubstituted 3-nitropyridine40 - 75%
Direct SNAr (Nitro Displacement) TBAF, Amines, AlkoxidesC3 (C-NO2 bond)Requires strong ortho/para electron-withdrawing group (e.g., -CO2Me)35 - 70%

References

  • Source: MDPI (Molecules)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Synthesis of Amides by Nucleophilic Substitution of Hydrogen in 3-Nitropyridine Source: Russian Journal of Organic Chemistry URL
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of 2-(3-Nitropyridin-2-yl)ethanol: A Comparative Guide to Benchtop vs. High-Field Systems

Introduction and Mechanistic Insights The structural verification of functionalized heterocycles like 2-(3-Nitropyridin-2-yl)ethanol is a critical checkpoint in pharmaceutical development. This molecule presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The structural verification of functionalized heterocycles like 2-(3-Nitropyridin-2-yl)ethanol is a critical checkpoint in pharmaceutical development. This molecule presents a unique analytical profile due to the interplay between its electron-deficient pyridine core, the strongly electron-withdrawing nitro group, and the flexible aliphatic ethanol side chain.

When conducting ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of instrumentation fundamentally alters the data's interpretability. The recent democratization of NMR technology has introduced cryogen-free benchtop systems (e.g., 80 MHz) into synthetic laboratories, posing a direct alternative to traditional high-field superconducting systems (e.g., 400 MHz) [1].

The Causality of Chemical Shifts

Understanding the spectrum requires analyzing the electronic environment of the molecule:

  • Aromatic Deshielding: The nitro group at the 3-position exerts powerful inductive and resonance electron-withdrawing effects [2]. This drastically decreases the electron density at the ortho (H-4) and para (H-6) positions of the pyridine ring, shifting their resonance signals significantly downfield (~8.3 ppm and ~8.7 ppm, respectively).

  • Aliphatic Spin Systems: The 2-hydroxyethyl group (-CH₂-CH₂-OH) attached to the C-2 position forms a classic A₂X₂ (or AA'BB') spin system. The methylene protons adjacent to the electronegative oxygen appear further downfield (~3.9 ppm) compared to the benzylic-type protons adjacent to the pyridine ring (~3.3 ppm).

Electronic_Effects Nitro 3-Nitro Group (-NO2) Strong Electron Withdrawing Pyridine Pyridine Ring Electron Deficient Core Nitro->Pyridine Inductive & Resonance H4_H6 H-4 & H-6 Protons Deshielded (Downfield Shift) ~8.3 - 8.8 ppm Pyridine->H4_H6 Decreased Electron Density Ethanol 2-Hydroxyethyl Group Aliphatic Signals ~3.3 - 4.0 ppm Pyridine->Ethanol Mild Deshielding at C-2

Caption: Causality of chemical shifts: Electronic effects of the 3-nitro group on the pyridine ring.

Product Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz)

The primary distinction between benchtop and high-field NMR lies in the Larmor frequency and the resulting spectral dispersion [3]. Because the scalar coupling constant (J) is independent of the magnetic field strength, the ratio of Δν (chemical shift difference in Hz) to J decreases at lower fields.

Performance Analysis
  • High-Field (400 MHz): Provides baseline resolution. The aromatic protons (H-4, H-5, H-6) appear as distinct, first-order doublets of doublets (dd). The large Δν/J ratio ensures that multiplet structures are easily interpretable for exact J-coupling extraction.

  • Benchtop (80 MHz): While highly efficient for rapid, in-lab verification, the reduced dispersion often leads to second-order effects ("roofing") in the aromatic region. The H-4 and H-6 signals may present as broadened doublets or overlapping multiplets, requiring chemometric deconvolution for precise structural assignment.

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR performance and signal resolution for 2-(3-Nitropyridin-2-yl)ethanol in CDCl₃ across both platforms.

Proton AssignmentExpected Shift (ppm)High-Field (400 MHz) Multiplicity & ResolutionBenchtop (80 MHz) Multiplicity & Resolution
H-6 (Pyridine) 8.75dd , J = 4.8, 1.5 Hz (Baseline resolved)br d , Overlapping fine structure
H-4 (Pyridine) 8.30dd , J = 8.2, 1.5 Hz (Baseline resolved)br d , Second-order roofing
H-5 (Pyridine) 7.45dd , J = 8.2, 4.8 Hz (Baseline resolved)m , Complex multiplet
-CH₂-OH 3.95t , J = 6.5 Hz (Clear triplet)t , J = 6.5 Hz (Resolved)
Py-CH₂- 3.35t , J = 6.5 Hz (Clear triplet)t , J = 6.5 Hz (Resolved)
-OH 4.50br s (Exchangeable)br s (Exchangeable)

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and trustworthiness, the following methodology establishes a self-validating workflow. Every step includes a causality statement explaining why the action is necessary, ensuring the resulting spectra are artifact-free.

Step 1: High-Fidelity Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 2-(3-Nitropyridin-2-yl)ethanol.

    • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for a single-scan 400 MHz acquisition or a 16-scan 80 MHz acquisition without causing concentration-dependent chemical shift drifting of the exchangeable -OH proton.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a low-viscosity environment for sharp line widths, while TMS serves as an internal standard at exactly 0.00 ppm [4].

  • Transfer: Transfer the homogenous solution to a standard 5 mm Wilmad precision NMR tube.

    • Causality: High-precision tubes ensure radial symmetry, which is critical for optimal magnetic field shimming.

Step 2: Instrument Acquisition & Validation
  • Tuning and Matching (ATM): Insert the sample and perform automatic tuning and matching for the ¹H nucleus.

    • Causality: Matches the probe's impedance to the sample, maximizing RF power transfer and preventing signal degradation.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) until the Z1 and Z2 gradients stabilize.

    • Self-Validation Checkpoint: Measure the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be ≤ 0.8 Hz . If the peak is broader or asymmetrical, the magnetic field is inhomogeneous, and shimming must be repeated.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds. Acquire 16 scans.

    • Causality: A 2.0s delay ensures complete T₁ relaxation of all protons between RF pulses, allowing for accurate, quantitative integration of the aliphatic versus aromatic signals.

Step 3: Data Processing
  • Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation.

  • Perform manual phase correction (zero-order and first-order) to ensure all peaks are purely absorptive.

  • Apply a polynomial baseline correction to ensure accurate integration values.

NMR_Workflow Start Sample Prep: 15 mg in 0.6 mL CDCl3 (0.03% TMS) Validation FWHM ≤ 0.8 Hz? Start->Validation Shim & Lock Validation->Start No (Re-shim) Split Choose Platform Validation->Split Yes Benchtop Benchtop NMR (80 MHz) - Permanent Magnet - 16 to 64 Scans Split->Benchtop HighField High-Field NMR (400 MHz) - Superconducting Magnet - 1 to 16 Scans Split->HighField BenchData Result: Rapid screening, second-order overlap in aromatic region Benchtop->BenchData HighData Result: High resolution, first-order multiplets, exact J-coupling HighField->HighData

Caption: Workflow comparison for NMR analysis of 2-(3-Nitropyridin-2-yl)ethanol.

References

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Retrieved from:[Link]

  • Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. Retrieved from:[Link]

  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Retrieved from:[Link]

Comparative

A Comparative Guide to the 13C NMR Characterization of 2-(3-Nitropyridin-2-yl)ethanol

This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Nitropyridin-2-yl)ethanol. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Nitropyridin-2-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into predicted spectral data, comparative analysis with analogous structures, and a detailed experimental protocol for acquiring a high-quality, quantitative 13C NMR spectrum. Our objective is to provide a robust framework for the structural elucidation and verification of this important synthetic intermediate.

Introduction: The Structural Significance of 2-(3-Nitropyridin-2-yl)ethanol

2-(3-Nitropyridin-2-yl)ethanol is a key heterocyclic building block in medicinal chemistry. The precise arrangement of its substituents—a nitro group at the 3-position and an ethanol group at the 2-position of the pyridine ring—governs its reactivity and potential biological activity. Unambiguous structural confirmation is therefore paramount, and 13C NMR spectroscopy stands as a definitive analytical technique for this purpose. The greater chemical shift dispersion of 13C NMR, typically spanning 0-220 ppm, offers superior signal resolution compared to ¹H NMR, enabling the precise identification of each unique carbon environment within the molecule.[1]

This guide will navigate the expected 13C NMR spectrum of the title compound through a combination of predictive modeling and comparison with empirically determined data from structurally related molecules.

Predicted 13C NMR Chemical Shifts: A Comparative Analysis

In the absence of a publicly available experimental spectrum for 2-(3-Nitropyridin-2-yl)ethanol, we turn to predictive methodologies to forecast the chemical shifts. This approach, which combines data from computational models and empirical databases, provides a reliable estimate of the expected spectrum.[2][3] We will compare predictions from several online tools with expected values derived from known substituent effects on the pyridine ring.

For clarity, the carbon atoms of 2-(3-Nitropyridin-2-yl)ethanol are numbered as follows:

Caption: Molecular structure and atom numbering for 2-(3-Nitropyridin-2-yl)ethanol.

Carbon AtomPredicted Shift (ppm) - nmrdb.orgPredicted Shift (ppm) - ChemDrawExpected Range based on Analogs (ppm)Rationale for Expected Range
C2 158.9160.2155-165The C2 carbon is attached to both the electronegative nitrogen and the electron-donating ethanol group. Its chemical shift will be significantly downfield.
C3 134.5135.8130-140The C3 carbon is directly attached to the electron-withdrawing nitro group, causing a downfield shift.
C4 136.1137.4135-145The C4 carbon is in the para position relative to the nitrogen and is influenced by the nitro group, leading to a downfield shift.
C5 123.8124.5120-130The C5 carbon is least affected by the substituents and is expected to have a chemical shift similar to that of pyridine.
C6 151.7152.9148-155The C6 carbon is adjacent to the ring nitrogen, resulting in a significant downfield shift.
**Cα (CH₂) **38.539.135-45This benzylic-type carbon is shifted downfield due to its attachment to the aromatic ring.
Cβ (CH₂OH) 61.262.558-65The Cβ carbon is directly bonded to the electronegative oxygen atom, causing a significant downfield shift, typical for a primary alcohol.[4][5]

Causality Behind Expected Chemical Shifts: A Deeper Look

The predicted chemical shifts are governed by a combination of factors:

  • Hybridization: The sp² hybridized carbons of the pyridine ring resonate at a lower field (higher ppm) than the sp³ hybridized carbons of the ethanol side chain.[6]

  • Electronegativity: The highly electronegative nitrogen atom in the pyridine ring and the oxygen atom in the hydroxyl group deshield the adjacent carbon nuclei, shifting their signals downfield.[6] The nitro group is strongly electron-withdrawing, which also results in significant deshielding of the attached (C3) and nearby carbons (C2, C4).

  • Substituent Effects: The position of the substituents on the pyridine ring has a predictable impact on the chemical shifts of the ring carbons. The ethanol group at C2 is electron-donating, while the nitro group at C3 is strongly electron-withdrawing. These opposing effects create a distinct electronic environment for each carbon atom.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality, quantitative 13C NMR spectrum of 2-(3-Nitropyridin-2-yl)ethanol, the following protocol is recommended. This protocol is designed to ensure accurate integration and high signal-to-noise by suppressing the Nuclear Overhauser Effect (NOE) and allowing for complete T₁ relaxation.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Quantitative) cluster_proc Data Processing prep1 1. Accurately weigh 15-30 mg of the sample. prep2 2. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 3. Add a relaxation agent (e.g., Cr(acac)₃) for quantitative analysis. prep2->prep3 prep4 4. Filter the solution into a 5 mm NMR tube. prep3->prep4 acq1 Instrument: 400 MHz (or higher) NMR spectrometer acq2 Pulse Sequence: Inverse-gated decoupling (e.g., zgig30 on Bruker systems) acq1->acq2 acq3 Relaxation Delay (d1): 5 x T₁ of the slowest relaxing carbon (typically 10-30s) acq2->acq3 acq4 Acquisition Time (aq): 1-2 seconds acq3->acq4 acq5 Number of Scans (ns): 1024 or more for good signal-to-noise acq4->acq5 proc1 1. Apply an exponential window function (line broadening of 1-2 Hz). proc2 2. Fourier transform the FID. proc1->proc2 proc3 3. Manually phase the spectrum. proc2->proc3 proc4 4. Perform baseline correction. proc3->proc4 proc5 5. Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm). proc4->proc5

Sources

Validation

Comprehensive Mass Spectrometry Analysis and Platform Comparison: 2-(3-Nitropyridin-2-yl)ethanol

Executive Summary & Analytical Objective The structural elucidation and quantification of functionalized nitropyridines are critical bottlenecks in early-stage drug discovery and materials science. 2-(3-Nitropyridin-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Objective

The structural elucidation and quantification of functionalized nitropyridines are critical bottlenecks in early-stage drug discovery and materials science. 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) is a highly versatile synthetic intermediate, featuring an electron-withdrawing nitro group at the 3-position and an ethanol side chain at the 2-position[1].

This guide provides an objective comparison of mass spectrometry (MS) platforms for the analysis of this compound, contrasting Electrospray Ionization (ESI-LC-MS/MS) with Electron Ionization (EI-GC-MS). Furthermore, it compares the fragmentation behavior of 2-(3-Nitropyridin-2-yl)ethanol against its structural alternatives (e.g., 5-nitro isomers) to highlight the diagnostic ortho-effect —a proximity-driven fragmentation pathway that serves as a definitive structural fingerprint.

Analytical Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the correct analytical platform is paramount when analyzing nitroaromatic compounds, as they exhibit unique thermodynamic instabilities in the gas phase.

  • GC-EI-MS (Hard Ionization): While traditional EI (70 eV) provides a wealth of structural information via extensive ring cleavage, nitroaromatics are notoriously susceptible to thermal degradation in the GC inlet (e.g., thermal decarboxylation or reduction)[2]. The hard ionization process often results in a vanishingly small molecular ion ( M+∙ ), making intact mass confirmation difficult[3].

  • LC-ESI-MS/MS (Soft Ionization): ESI is the superior alternative for 2-(3-Nitropyridin-2-yl)ethanol. By operating at lower source temperatures and utilizing protonation in the liquid phase, ESI preserves the intact pseudo-molecular ion [M+H]+ at m/z 169.06. Subsequent Collision-Induced Dissociation (CID) allows for controlled, reproducible fragmentation[2], which is essential for developing robust Multiple Reaction Monitoring (MRM) assays in pharmacokinetic studies.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure high-fidelity data, the following protocol is designed as a self-validating system . It incorporates internal standardization to correct for matrix effects and a system suitability test (SST) to rule out carryover.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve 2-(3-Nitropyridin-2-yl)ethanol in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL. Spike the solution with 1 µg/mL of 2-methyl-3-nitropyridine to serve as the Internal Standard (IS).

  • Causality: The IS controls for variations in electrospray ionization efficiency and autosampler volumetric errors. The 50:50 organic-aqueous diluent matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") at the column head.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: Formic acid acts as a crucial proton source, ensuring the pyridine nitrogen is fully protonated to [M+H]+ prior to entering the MS source[2]. The elevated column temperature reduces mobile phase viscosity, sharpening the chromatographic peaks and improving the signal-to-noise ratio.

Step 3: Mass Spectrometry (ESI-QqQ)
  • Action: Operate in Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Perform CID using Argon gas, ramping the Collision Energy (CE) from 10 to 30 eV.

  • Causality: Nitroaromatics can undergo premature thermal cleavage. A desolvation temperature of 350°C provides optimal droplet evaporation without inducing thermal degradation of the labile −NO2​ group[3]. Ramping the CE captures both low-energy neutral losses (e.g., H2​O ) and high-energy core cleavages.

Step 4: System Suitability & Carryover Check
  • Action: Inject a solvent blank (Methanol:Water 50:50) immediately following the highest calibration standard.

  • Causality: This validates that the observed fragmentation is strictly from the current injection and not an artifact of autosampler needle carryover or quadrupole memory effects.

Comparative Mass Spectrometry Data: Isomeric Differentiation

A key challenge in drug development is differentiating structural isomers. The table below objectively compares the ESI-MS/MS performance of 2-(3-Nitropyridin-2-yl)ethanol against a para-like alternative,.

The data highlights how the spatial proximity of the nitro group to the ethanol chain in the 3-nitro isomer drives unique fragmentation (the ortho-effect ), whereas the 5-nitro isomer defaults to standard nitroaromatic cleavage[2].

Product Ion (m/z)Neutral Loss3-Nitro Isomer Abundance (Target)5-Nitro Isomer Abundance (Alternative)Mechanistic Driver
151.05 −H2​O (18 Da)High (Optimal CE: 15 eV)Medium (Optimal CE: 15 eV)Cleavage of the hydroxyl group from the ethanol side chain.
152.06 −OH∙ (17 Da)Medium (Optimal CE: 20 eV)Not ObservedOrtho-Effect: Proximity of the 3-nitro oxygen to the ethanol chain allows for a cyclic transition state, expelling an OH radical.
123.05 −NO2∙​ (46 Da)Medium (Optimal CE: 25 eV)Very High (Optimal CE: 20 eV)Direct cleavage of the nitro group. Dominant in the 5-nitro isomer due to the lack of ortho-stabilization[4].
105.05 −H2​O−NO2∙​ Low (Optimal CE: 30 eV)Low (Optimal CE: 30 eV)Consecutive high-energy cleavage of both functional groups.

Mechanistic Fragmentation Pathways

To visually map the causality of the data presented above, the following diagram illustrates the self-validating fragmentation pathways of 2-(3-Nitropyridin-2-yl)ethanol. Notice the distinct divergence between standard neutral losses and the proximity-driven ortho-effect.

Fragmentation M [M+H]+ m/z 169.06 2-(3-Nitropyridin-2-yl)ethanol H2O_loss [M+H - H2O]+ m/z 151.05 M->H2O_loss - H2O (18 Da) NO2_loss [M+H - NO2]+ m/z 123.05 M->NO2_loss - NO2 (46 Da) OH_loss [M+H - OH]+ m/z 152.06 (Ortho-Effect) M->OH_loss - OH (17 Da) Combined [M+H - H2O - NO2]+ m/z 105.05 H2O_loss->Combined - NO2 (46 Da) NO2_loss->Combined - H2O (18 Da)

ESI-MS/MS fragmentation pathways of 2-(3-Nitropyridin-2-yl)ethanol highlighting the ortho-effect.

References

  • Schmidt, A.-C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-2302 (2006). Available at:[Link]

Sources

Comparative

Comparing synthesis methods for 2-(3-Nitropyridin-2-yl)ethanol

Comprehensive Synthesis Comparison Guide: 2-(3-Nitropyridin-2-yl)ethanol Executive Summary 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) 1 is a critical bifunctional building block utilized in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis Comparison Guide: 2-(3-Nitropyridin-2-yl)ethanol

Executive Summary

2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) 1 is a critical bifunctional building block utilized in the synthesis of complex aza-heterocycles, advanced pharmaceutical intermediates, and potential inhibitors of the SARS-CoV-2 papain-like protease 2. The presence of the strongly electron-withdrawing nitro group at the 3-position significantly alters the electronic landscape of the pyridine ring. This presents unique synthetic opportunities—such as enhanced electrophilicity at C2—but also introduces challenges, primarily the molecule's sensitivity to strong reducing agents. This guide objectively compares the three primary synthetic routes to this molecule, providing researchers with the mechanistic causality and validated protocols necessary for successful scale-up.

Comparative Analysis of Synthesis Routes

Route A: Direct Aldol-Type Condensation (The Atom-Economic Approach)

This method leverages the vinylogous acidity of 2-methyl-3-nitropyridine. The synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group lower the pKa of the C2-methyl protons. Condensation with paraformaldehyde yields the target alcohol directly. While highly atom-economical, the reaction suffers from poor thermodynamic control, often leading to over-alkylation (forming diols) or dehydration to 2-vinyl-3-nitropyridine.

Route B: Malonate SNAr & Selective Reduction (The High-Fidelity Approach)

This three-step sequence begins with a Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-3-nitropyridine using diethyl malonate 3. The intermediate is hydrolyzed and decarboxylated to 2-(3-nitropyridin-2-yl)acetic acid 4. Finally, the carboxylic acid is selectively reduced to the primary alcohol using Borane-THF. This route is heavily favored in drug development due to its exceptional regioselectivity and the complete avoidance of over-alkylation 5.

Route C: Palladium-Catalyzed Vinylation & Hydroboration (The Cross-Coupling Approach)

A modern alternative involving the Stille coupling of 2-chloro-3-nitropyridine with tributyl(vinyl)tin, followed by anti-Markovnikov hydroboration-oxidation. While high-yielding, the toxicity of organotin reagents and the cost of palladium catalysts limit its utility for large-scale pharmaceutical manufacturing.

Quantitative Performance Data

Synthesis MethodOverall YieldRegioselectivityAtom EconomyReagent CostScalabilityKey Safety Consideration
A: Direct Aldol Condensation 45–55%ModerateHighLowModerateExothermic polymerization risk
B: Malonate SNAr & Reduction 65–75%ExcellentLowModerateHighHydrogen gas evolution (BH₃)
C: Pd-Catalyzed Vinylation 50–60%ExcellentModerateHighLowHeavy metal (Sn/Pd) toxicity

Mechanistic Workflow Visualization

Pathway SM1 2-Methyl-3-nitropyridine Product 2-(3-Nitropyridin-2-yl)ethanol SM1->Product Route A: Paraformaldehyde (Aldol Condensation) SM2 2-Chloro-3-nitropyridine Int1 Diethyl 2-(3-nitropyridin-2-yl)malonate SM2->Int1 Route B1: Diethyl Malonate, Cs2CO3 (SNAr) Int3 2-Vinyl-3-nitropyridine SM2->Int3 Route C1: Vinyl-SnBu3, Pd(0) (Stille Coupling) Int2 2-(3-Nitropyridin-2-yl)acetic acid Int1->Int2 Route B2: H2SO4, Heat (Decarboxylation) Int2->Product Route B3: BH3·THF (Selective Reduction) Int3->Product Route C2: 1. BH3  2. H2O2/NaOH (Hydroboration)

Synthetic pathways for 2-(3-Nitropyridin-2-yl)ethanol highlighting Routes A, B, and C.

Validated Experimental Protocols

Protocol 1: Route B - Malonate SNAr & Selective Reduction (Recommended)

Step 1: SNAr with Diethyl Malonate

  • Causality: Cesium carbonate (Cs₂CO₃) is selected over Sodium Hydride (NaH) because the heavy cesium cation weakly coordinates the malonate enolate, increasing its nucleophilicity (the "cesium effect") while preventing unwanted single-electron transfer (SET) reduction of the sensitive nitro group.

  • Procedure: To a flame-dried flask under argon, add 2-chloro-3-nitropyridine (1.0 eq), diethyl malonate (1.5 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene (0.5 M). Heat to 90 °C for 12 hours.

  • Self-Validation: The reaction mixture transitions from a pale yellow suspension to a deep crimson solution upon formation of the intermediate Meisenheimer complex. Complete consumption of the starting material is validated via TLC (Hexane:EtOAc 3:1, UV 254 nm), where the highly UV-active 2-chloro-3-nitropyridine spot (Rf = 0.6) is replaced by the product spot (Rf = 0.4).

Step 2: Hydrolysis & Decarboxylation

  • Causality: Utilizing 30% aqueous H₂SO₄ provides the necessary hydronium concentration to hydrolyze the sterically hindered diethyl ester while simultaneously providing the thermal threshold (125 °C) required to drive the decarboxylation of the resulting unstable malonic acid derivative.

  • Procedure: Concentrate the Step 1 organic layer in vacuo. Dissolve the crude oil in 30% H₂SO₄ (10 mL/g) and reflux at 125 °C for 8 hours. Cool to 0 °C and adjust the pH to 4.0 using 10 M NaOH to precipitate the acid.

  • Self-Validation: The successful decarboxylation is confirmed by the vigorous evolution of CO₂ gas upon reaching reflux temperatures. The final precipitation at pH 4.0 is self-indicating; the zwitterionic nature of the product ensures it crashes out of solution exclusively at its isoelectric point.

Step 3: Selective Reduction with BH₃·THF

  • Causality: Borane (BH₃) is an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, reducing it rapidly to the primary alcohol. It strictly avoids the nitro group, which would otherwise be reduced to an azo or amine derivative by nucleophilic hydrides like LiAlH₄.

  • Procedure: Dissolve 2-(3-nitropyridin-2-yl)acetic acid (1.0 eq) in anhydrous THF at 0 °C. Dropwise, add BH₃·THF (1.0 M, 2.5 eq). Stir at room temperature for 4 hours. Quench carefully with methanol.

  • Self-Validation: The addition of BH₃·THF triggers immediate, vigorous evolution of hydrogen gas (H₂), visually confirming the formation of the triacyloxyborane intermediate. The cessation of gas evolution indicates complete activation. Post-reaction, the product exhibits a characteristic broad O-H stretch at ~3300 cm⁻¹ via FT-IR, with the complete disappearance of the C=O stretch at 1710 cm⁻¹.

Protocol 2: Route A - Direct Formaldehyde Condensation
  • Causality: Operating solvent-free or in a highly concentrated sealed tube forces the equilibrium toward the aldol product. No external base is used to prevent the Cannizzaro reaction of formaldehyde and to limit the polymerization of the resulting 2-vinyl side-product.

  • Procedure: Combine 2-methyl-3-nitropyridine (1.0 eq) and paraformaldehyde (3.0 eq) in a heavy-walled pressure tube. Seal and heat to 130 °C for 16 hours. Purify via flash chromatography.

  • Self-Validation: The solid paraformaldehyde gradually depolymerizes and dissolves into the reaction matrix at 130 °C, turning the mixture into a homogenous dark amber melt. Reaction progress is validated by taking aliquots for LC-MS; the target mass [M+H]⁺ 169.1 will dominate, and the reaction must be manually quenched when the over-alkylated diol mass[M+H]⁺ 199.1 exceeds 5% relative abundance.

References

  • PMC. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules".[Link]

  • Arabian Journal of Chemistry. "Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles".[Link]

  • Google Patents. "US5869676A - Process for the synthesis of ribonucleotide reductase inhibitors 3-AP and 3-AMP".
  • MDPI. "De Novo Drug Design of Potential Inhibitors of SARS-CoV-2 Papain-like Protease".[Link]

Sources

Validation

A Comparative Analysis of Reactivity: 2-(3-Nitropyridin-2-yl)ethanol vs. 2-(5-Nitropyridin-2-yl)ethanol

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, nitropyridine derivatives serve as versatile building blocks, prized for their tunable electr...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, nitropyridine derivatives serve as versatile building blocks, prized for their tunable electronic properties and diverse reactivity. The position of the potent electron-withdrawing nitro group on the pyridine ring fundamentally dictates the molecule's behavior in chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 2-(3-Nitropyridin-2-yl)ethanol and 2-(5-Nitropyridin-2-yl)ethanol. By examining the electronic and steric influences of the nitro group's placement, we aim to equip researchers with the predictive insights and practical methodologies necessary for leveraging these synthons in their work.

Electronic Landscape: The Decisive Role of Nitro Group Positioning

The reactivity of the pyridine ring and its substituents is profoundly influenced by the strong electron-withdrawing nature of the nitro group (-NO₂). This effect, a combination of negative inductive (-I) and negative resonance (-R) effects, renders the pyridine ring electron-deficient.[1] This electron deficiency deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2][3]

The key difference between the two isomers lies in the position of the nitro group relative to the ethanol substituent and the ring nitrogen.

  • 2-(5-Nitropyridin-2-yl)ethanol: The nitro group is in the 5-position, which is para to the C2 position bearing the ethanol group. This para relationship allows for maximal resonance stabilization of a negative charge on the pyridine ring, particularly at the C2 and C6 positions. This strong activation makes the C2 position highly susceptible to nucleophilic attack if a suitable leaving group were present. The nitro group at the 5-position also significantly influences the reactivity of the ethanol side chain through the aromatic system.

  • 2-(3-Nitropyridin-2-yl)ethanol: The nitro group is at the 3-position, which is ortho to the ethanol-bearing C2 position. This ortho placement results in a strong inductive electron withdrawal from the C2 position. While resonance effects are also at play, the proximity of the nitro group can introduce steric hindrance for reactions involving the ethanol side chain or the C2 position of the ring.

This fundamental electronic difference is the primary driver for the divergent reactivity profiles of these two isomers.

Comparative Reactivity Analysis

We will now explore the anticipated and experimentally supported reactivity of these isomers in three key transformations: nucleophilic aromatic substitution, reduction of the nitro group, and oxidation of the ethanol side chain.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitropyridine ring makes it a prime substrate for SNAr reactions.[4] In this context, we will consider reactions where a nucleophile might displace a leaving group on the ring, or in some cases, the nitro group itself.

In 2-(5-Nitropyridin-2-yl)ethanol , the nitro group strongly activates the C2 and C6 positions towards nucleophilic attack. Should a leaving group be present at the C2 position instead of the ethanol group (e.g., in 2-chloro-5-nitropyridine), it would be readily displaced by nucleophiles. The rate of substitution at C2 in the 5-nitro isomer is expected to be significantly faster than in the 3-nitro isomer due to the direct para-relationship, which allows for effective delocalization of the negative charge in the Meisenheimer intermediate.[4][5]

For 2-(3-Nitropyridin-2-yl)ethanol , the nitro group at the 3-position activates the C2 and C4 positions. While the C2 position is activated, the ortho relationship may lead to slightly lower activation compared to the para activation in the 5-nitro isomer. More interestingly, in some cases, the 3-nitro group itself can act as a leaving group in the presence of strong nucleophiles.[6]

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerPosition of Nucleophilic AttackPredicted Relative ReactivityRationale
2-(5-Nitropyridin-2-yl)ethanolC2 (with a leaving group)HigherStrong para activation by the nitro group, leading to greater stabilization of the Meisenheimer intermediate.[4][5]
2-(3-Nitropyridin-2-yl)ethanolC2 (with a leaving group)LowerOrtho activation by the nitro group, which is generally less pronounced than para activation. Potential for steric hindrance.
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and synthetically valuable transformation. This reaction is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like iron in acidic media.[2][7]

The electronic environment around the nitro group can influence the rate of reduction. For both isomers, the reduction is expected to proceed efficiently. However, subtle differences may arise. The greater electron deficiency at the 5-position in 2-(5-Nitropyridin-2-yl)ethanol might make the nitro group slightly more electrophilic and thus, potentially more susceptible to reduction compared to the 3-nitro isomer under certain conditions.

Table 2: Comparison of Nitro Group Reduction

IsomerProductCommon Reducing AgentsAnticipated Ease of Reduction
2-(5-Nitropyridin-2-yl)ethanol2-(5-Aminopyridin-2-yl)ethanolPd/C, H₂; Fe/HClHigh
2-(3-Nitropyridin-2-yl)ethanol2-(3-Aminopyridin-2-yl)ethanolPd/C, H₂; Fe/HClHigh
Oxidation of the Ethanol Side Chain

The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The electronic nature of the nitropyridine ring can influence the susceptibility of the alcohol to oxidation.

The electron-withdrawing nitro group, by pulling electron density from the ring and subsequently from the benzylic-like position of the ethanol side chain, can make the hydroxyl group more acidic and potentially facilitate oxidation. This effect is expected to be more pronounced in 2-(5-Nitropyridin-2-yl)ethanol due to the direct electronic communication between the para nitro group and the C2 substituent. In 2-(3-Nitropyridin-2-yl)ethanol , the ortho nitro group will also exert a strong inductive pull, but potential steric hindrance from the adjacent nitro group might influence the approach of bulky oxidizing agents.

Table 3: Predicted Reactivity in Side-Chain Oxidation

IsomerProduct (Aldehyde)Product (Carboxylic Acid)Predicted Relative ReactivityRationale
2-(5-Nitropyridin-2-yl)ethanol2-(5-Nitropyridin-2-yl)acetaldehyde2-(5-Nitropyridin-2-yl)acetic acidPotentially HigherStronger electron-withdrawing effect at the C2 position due to the para nitro group, potentially making the alcohol more susceptible to oxidation.
2-(3-Nitropyridin-2-yl)ethanol2-(3-Nitropyridin-2-yl)acetaldehyde2-(3-Nitropyridin-2-yl)acetic acidPotentially LowerStrong inductive withdrawal, but potential for steric hindrance from the ortho nitro group with bulky reagents.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations, adapted from established procedures for structurally related compounds.

General Protocol for Nucleophilic Aromatic Substitution on a Halogenated Precursor

This protocol is based on the reaction of 2-chloro-5-nitropyridine with an aliphatic amine and can be adapted for similar substrates.[3]

SNAr_Workflow A 1. Dissolve 2-halo-nitropyridine in anhydrous ethanol B 2. Add aliphatic amine (1.1 equiv) and triethylamine (1.2 equiv) A->B C 3. Heat to reflux for 2-4 hours B->C D 4. Monitor by TLC C->D E 5. Cool and concentrate D->E Reaction complete F 6. Extract with ethyl acetate E->F G 7. Dry and purify (column chromatography) F->G H Final Product G->H

Caption: Workflow for a typical SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halo-nitropyridine derivative (1.0 equivalent).

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M). Add the aliphatic amine (1.1 equivalents) followed by triethylamine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol is adapted from the reduction of a substituted nitropyridine derivative.[2]

Reduction_Workflow A 1. Dissolve nitropyridine in methanol B 2. Add 10% Pd/C catalyst (5-10 mol%) A->B C 3. Purge with inert gas B->C D 4. Introduce H₂ gas (e.g., balloon) C->D E 5. Stir at room temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Filter through Celite® F->G Reaction complete H 8. Evaporate solvent G->H I Final Product H->I

Caption: Workflow for nitro group reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitropyridine derivative (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% relative to the substrate).

  • Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel (a hydrogen-filled balloon is suitable for atmospheric pressure reactions).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with additional methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude aminopyridine derivative. Purification can be performed by recrystallization or column chromatography if necessary.

General Protocol for the Oxidation of the Ethanol Side Chain to a Carboxylic Acid

This protocol is a general method for the oxidation of primary alcohols to carboxylic acids and would require optimization for the specific substrates.

Oxidation_Workflow A 1. Dissolve alcohol in a suitable solvent (e.g., acetone) B 2. Cool to 0 °C A->B C 3. Add Jones reagent (CrO₃/H₂SO₄) dropwise B->C D 4. Stir at 0 °C to RT C->D E 5. Monitor by TLC D->E F 6. Quench with isopropanol E->F Reaction complete G 7. Extract with ethyl acetate F->G H 8. Dry and purify G->H I Final Product H->I

Caption: Workflow for alcohol oxidation.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 2-(nitropyridin-2-yl)ethanol isomer (1.0 equivalent) in a suitable solvent such as acetone in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a period and then warm to room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the careful addition of isopropanol to consume excess oxidant.

  • Work-up and Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting carboxylic acid by recrystallization or column chromatography.

Conclusion

The positional isomerism of the nitro group in 2-(3-Nitropyridin-2-yl)ethanol and 2-(5-Nitropyridin-2-yl)ethanol establishes a distinct paradigm of reactivity for each molecule. The para-positioning of the nitro group in the 5-nitro isomer leads to a more pronounced electronic activation of the C2 position for nucleophilic substitution and may enhance the reactivity of the ethanol side chain through extended conjugation. Conversely, the ortho-disposed nitro group in the 3-nitro isomer exerts a strong inductive effect, while also introducing potential steric considerations that must be factored into synthetic planning.

A thorough understanding of these electronic and steric nuances is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides a foundational framework for researchers to anticipate the reactivity of these valuable building blocks and to select and adapt appropriate experimental conditions to achieve their desired synthetic outcomes.

References

  • Brainly.com. Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? June 02, 2021. Available at: [Link]

  • Nikol'skiy, V., et al. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. 2022, 27(17), 5692. Available at: [Link]

  • Kaczmarek, Ł., et al. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Poloniae Pharmaceutica. 1992, 49(1-2), pp. 29-31. Available at: [Link]

  • Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 2-(3-Nitropyridin-2-yl)ethanol Derivatives

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. X-ray crystallography remains the gold standard for providing unambiguous structural elucidation at the atomic level. This guide offers an in-depth technical comparison of the application of X-ray crystallography to 2-(3-nitropyridin-2-yl)ethanol derivatives, a class of compounds with significant potential in medicinal chemistry due to their versatile chemical functionalities.

The strategic placement of a nitro group on the pyridine ring dramatically influences its electronic properties, making it a key scaffold for synthetic modifications. The ethanol substituent further provides a locus for derivatization, allowing for the fine-tuning of a molecule's physicochemical properties. Understanding the precise spatial arrangement of these functional groups through X-ray crystallography is paramount for predicting intermolecular interactions, guiding lead optimization, and ultimately designing more efficacious drugs.

This guide will delve into the practical and theoretical aspects of X-ray crystallography as it applies to these derivatives, compare it with alternative analytical techniques, and provide the necessary experimental insights to empower researchers in their structural biology endeavors.

The Decisive Edge: X-ray Crystallography vs. Other Analytical Techniques

While a suite of analytical techniques is available for molecular characterization, single-crystal X-ray diffraction provides an unparalleled level of detail. A comparative analysis highlights its unique advantages:

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Phase Solid (single crystal)Liquid (solution)Gas or liquid
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.[1]Connectivity, relative stereochemistry, conformational dynamics in solution.[2][3][4]Molecular weight, elemental composition, fragmentation patterns.
Resolution Atomic resolutionLower resolution, provides an average structure in solution.Does not provide 3D structural information.
Limitations Requires the growth of a suitable single crystal, which can be a significant bottleneck. Provides a static picture of the molecule in the solid state.May not be suitable for insoluble compounds. Interpretation can be complex for large molecules.Does not provide information on stereochemistry or conformation.

The unequivocal data from X-ray crystallography on bond lengths, angles, and the conformation of the ethanol side chain relative to the nitropyridine ring is crucial for understanding potential binding modes with biological targets.

The Art and Science of Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis. The choice of crystallization method is highly dependent on the physicochemical properties of the specific 2-(3-nitropyridin-2-yl)ethanol derivative.

Common Crystallization Techniques

Several methods are commonly employed for the crystallization of pyridine derivatives:

  • Slow Evaporation: This is often the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

  • Vapor Diffusion: This technique is particularly useful for sensitive compounds or when only small amounts of material are available. A concentrated solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The selection of an appropriate solvent system is crucial. For polar pyridine derivatives, polar solvents are generally a good starting point, adhering to the "like dissolves like" principle.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes) to identify a solvent in which the 2-(3-nitropyridin-2-yl)ethanol derivative has moderate solubility.

  • Solution Preparation: Dissolve the compound in the chosen solvent to create a solution that is just below its saturation point at room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel, such as a small vial, to remove any particulate matter.

  • Evaporation Control: Cover the vial with a cap or parafilm with a few pinholes to slow down the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Illuminating the Molecular Architecture: A Workflow for X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure involves a standardized workflow.

G

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.[5]

  • Data Processing: The collected raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors. This iterative process refines the atomic coordinates, and thermal parameters.

  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Structural Analysis: Insights from Related Molecules

While a definitive crystal structure for 2-(3-nitropyridin-2-yl)ethanol is not publicly available as of this guide's publication, we can infer key structural features and draw comparisons with closely related, structurally characterized molecules.

Hypothetical Crystal Data for a 2-(3-Nitropyridin-2-yl)ethanol Derivative

Based on known structures of nitropyridine and pyridine-ethanol derivatives, a hypothetical set of crystallographic parameters for a derivative of 2-(3-nitropyridin-2-yl)ethanol is presented below for illustrative purposes.

ParameterHypothetical Derivative2-Chloro-3-nitropyridine[6]2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol[7]
Formula C₇H₈N₂O₃C₅H₃ClN₂O₂C₁₁H₁₃N₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) ~ 8.07.613(1)10.345(2)
b (Å) ~ 12.512.232(2)5.893(1)
c (Å) ~ 7.57.716(1)17.021(3)
β (°) ** ~ 115118.485(2)105.87(3)
V (ų) **~ 680631.5(2)997.8(3)
Z 444

Key Structural Considerations:

  • Torsion Angle of the Nitro Group: In many nitropyridine structures, the nitro group is twisted out of the plane of the pyridine ring. For example, in 2-chloro-3-nitropyridine, this torsion angle is 38.5(2)°.[6] A similar non-planar arrangement would be expected for 2-(3-nitropyridin-2-yl)ethanol derivatives, which has implications for the molecule's electronic properties and potential for intermolecular interactions.

  • Conformation of the Ethanol Side Chain: The torsion angles involving the C-C-O-H bonds of the ethanol substituent will determine its spatial orientation relative to the pyridine ring. This conformation is crucial for hydrogen bonding and interactions with target macromolecules.

  • Intermolecular Interactions: The presence of the nitro group and the hydroxyl group provides opportunities for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which will dictate the crystal packing.

Caption: The molecular structure of 2-(3-Nitropyridin-2-yl)ethanol.

Conclusion

X-ray crystallography provides the most definitive and high-resolution structural data for 2-(3-nitropyridin-2-yl)ethanol derivatives, which is indispensable for modern drug discovery and development. The detailed insights into molecular geometry, conformation, and intermolecular interactions offered by this technique are crucial for understanding structure-activity relationships and for the rational design of more potent and selective therapeutic agents. While the crystallization process can be a hurdle, the wealth of information obtained from a successful crystallographic analysis is invaluable. This guide provides a foundational understanding and practical framework for researchers embarking on the structural elucidation of this important class of compounds.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information.[Link]

  • X-ray diffraction. The Royal Society of Chemistry.[Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI.[Link]

  • XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to. ResearchGate.[Link]

  • Crystallographic and Spectroscopic Characterization of 2-[(7. DSpace Repository.[Link]

  • 2-((3-nitropyrazolo(1,5-a)pyridin-2-yl)oxy)ethanol. PubChemLite.[Link]

  • Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com.[Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit.[Link]

  • (PDF) 2-Chloro-3-nitropyridine. ResearchGate.[Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.[Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]

  • Spectroscopic and Crystallographic Characterization of (σ>2>-terpyridyl)Re(CO)>3>Cl. 2D-NMR Evidence for a Linkage Isomerization Reaction. Northern Arizona University.[Link]

  • (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate.[Link]

  • Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. MDPI.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information.[Link]

  • Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate.[Link]

  • (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate.[Link]3-nitropyridine)

Sources

Validation

Purity Assessment of Synthesized 2-(3-Nitropyridin-2-yl)ethanol: A Comparative HPLC Guide

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to compounds like 2-(3-Nitropyridin-2-yl)ethanol becomes paramount. This molecule—characterized by a bas...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to compounds like 2-(3-Nitropyridin-2-yl)ethanol becomes paramount. This molecule—characterized by a basic pyridine nitrogen, an electron-withdrawing nitro group, and a polar ethanol side chain—presents distinct chromatographic challenges.

This guide provides an objective, data-backed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized 2-(3-Nitropyridin-2-yl)ethanol, moving beyond basic protocols to explore the mechanistic causality behind method optimization.

Mechanistic Insight: The Tailing Problem in Basic Aromatics

When analyzing basic aromatic compounds via reversed-phase HPLC (RP-HPLC), the most pervasive issue is peak tailing. The basic pyridine nitrogen in 2-(3-Nitropyridin-2-yl)ethanol readily protonates. If standard "Type-A" silica columns are used, this protonated amine engages in secondary ion-exchange interactions with residual, ionized silanol groups ( Si−O− ) on the silica surface[1].

This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes the analyte molecules to desorb at different rates, resulting in an asymmetrical, tailing peak. Tailing obscures closely eluting impurities, artificially inflating or deflating purity calculations.

To achieve a self-validating and robust method, we must disrupt this causality. This is achieved by:

  • Steric Shielding : Utilizing ultra-pure, end-capped "Type-B" silica to physically block access to residual silanols[2].

  • Ion Suppression : Lowering the mobile phase pH below 3.0 to protonate the silanols (pKa ~ 3.5–4.5), rendering them neutral and eliminating the ion-exchange pathway[1].

G A 2-(3-Nitropyridin-2-yl)ethanol (Basic Pyridine Nitrogen) B Type-A Silica (Active Silanols) A->B Unoptimized E Type-B Silica (End-capped) A->E Optimized F Low pH Mobile Phase (pH < 3.0) A->F C Secondary Ion-Exchange Interaction B->C D Severe Peak Tailing (As > 2.0) C->D G Suppressed Silanol Ionization E->G F->G H Symmetrical Peak (As 1.0 - 1.2) G->H

Logical relationship between silanol interactions, mitigation strategies, and peak shape.

Comparative Evaluation of HPLC Methodologies

To objectively determine the optimal approach for 2-(3-Nitropyridin-2-yl)ethanol, we compare three distinct chromatographic strategies.

Method A: Unoptimized RP-HPLC (Neutral pH)

Using a standard C18 column with a water/methanol gradient at neutral pH. While simple, the lack of pH control allows maximal silanol ionization, leading to severe tailing and poor resolution of positional isomers (e.g., 4-nitro derivatives).

Method B: Optimized RP-HPLC (Low pH + End-capped C18)

The industry standard. By employing a highly inert, end-capped C18 column and buffering the aqueous phase with 0.1% Formic Acid or Phosphate buffer (pH 2.5), silanol interactions are suppressed. This method provides excellent theoretical plates and reliable quantitation[3].

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Because the nitro and ethanol groups impart significant polarity, HILIC offers an orthogonal separation mechanism. Using a bare silica or zwitterionic stationary phase with a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC partitions the analyte into a water-enriched layer on the stationary phase[4]. This completely bypasses traditional hydrophobic tailing issues and is ideal if highly polar synthetic impurities are present.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three methods when assessing a synthesized batch of 2-(3-Nitropyridin-2-yl)ethanol spiked with a known 1% isomer impurity.

ParameterMethod A: Unoptimized RP-HPLCMethod B: Optimized RP-HPLCMethod C: HILIC
Stationary Phase Legacy C18 (Type-A)End-capped C18 (Type-B)Zwitterionic (ZIC-HILIC)
Mobile Phase Water / Methanol0.1% Formic Acid(aq) / ACN10mM NH4Ac(aq) / 90% ACN
Retention Time (tR) 8.4 min6.2 min11.5 min
Asymmetry Factor (As) 2.45 (Severe Tailing)1.12 (Excellent)1.08 (Excellent)
Theoretical Plates (N) 3,20014,50012,800
Resolution (Rs) 0.9 (Co-elution)3.4 (Baseline Separation)4.1 (Orthogonal Selectivity)

Self-Validating Experimental Protocol: Optimized RP-HPLC

A protocol is only as reliable as its internal controls. The following workflow incorporates System Suitability Testing (SST) to ensure the instrument and column are performing optimally before any sample is analyzed.

Workflow S1 Sample Preparation S2 Column Equilibration S1->S2 S3 System Suitability Testing (SST) S2->S3 S4 Sample Injection S3->S4 S5 Data Acquisition & Integration S4->S5 S6 Purity Calculation S5->S6

Step-by-step HPLC analytical workflow for purity assessment of synthesized compounds.

Step 1: Reagent & Mobile Phase Preparation

Causality: Particulate matter and dissolved gases cause pump cavitation and baseline noise, destroying the limit of detection (LOD).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Degas both phases ultrasonically for 15 minutes.

Step 2: Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics, improving reproducibility).

  • Detection: UV at 254 nm (Optimal for the conjugated nitropyridine chromophore).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 95% B

    • 12–15 min: Hold at 95% B

    • 15–20 min: Re-equilibrate at 5% B

Step 3: System Suitability Testing (SST)

Inject a reference standard of 2-(3-Nitropyridin-2-yl)ethanol (100 µg/mL) six consecutive times. The system is validated and ready for sample analysis only if :

  • Retention Time Relative Standard Deviation (RSD) 1.0%.

  • Peak Area RSD 2.0%.

  • Asymmetry Factor (As) 1.5.

  • Theoretical Plates (N) 5,000.

Step 4: Sample Preparation & Analysis
  • Accurately weigh 10.0 mg of the synthesized 2-(3-Nitropyridin-2-yl)ethanol.

  • Dissolve in 10 mL of initial mobile phase (5% Acetonitrile/95% Water) to prevent solvent-mismatch peak distortion.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter.

  • Inject 10 µL of the sample into the HPLC system.

  • Purity Calculation: Integrate all peaks. Calculate the relative purity using the area normalization method: %Purity=(AreaAPI​/Total Area)×100 . Ignore blank peaks.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Hub. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Lab Solutions Knowledge Base. Available at:[Link]

  • Marinkovic, V., et al. "Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis." ResearchGate. Available at:[Link]

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Comparative

A Comparative Guide to the Structural Validation of 2-(3-Nitropyridin-2-yl)ethanol Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The compound 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The compound 2-(3-Nitropyridin-2-yl)ethanol presents a versatile starting material, featuring a reactive hydroxyl group and a nitropyridine core amenable to various transformations. This guide provides an in-depth comparison of the primary reaction pathways of this substrate and a rigorous analysis of the analytical techniques required to validate the structures of the resulting products. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers navigating the synthesis and characterization of novel pyridine derivatives.

Introduction to the Reactivity of 2-(3-Nitropyridin-2-yl)ethanol

The chemical behavior of 2-(3-Nitropyridin-2-yl)ethanol is governed by two key functional groups: the primary alcohol and the 3-nitropyridine ring. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[1] The primary alcohol, conversely, is readily susceptible to a range of classical transformations, including oxidation and substitution reactions.

This guide will focus on two principal reaction pathways originating from the ethanol substituent:

  • Substitution of the Hydroxyl Group: Conversion of the alcohol to a more labile leaving group, such as a halide, opens the door for subsequent nucleophilic substitution or cyclization reactions.

  • Intramolecular Cyclization: Following activation of the hydroxyl group, intramolecular cyclization can lead to the formation of fused heterocyclic systems, a common strategy in the synthesis of biologically active molecules.

The unambiguous structural elucidation of the products from these reactions is paramount for establishing structure-activity relationships and ensuring the integrity of subsequent research.

Reaction Pathways and Product Comparison

Pathway 1: Halogenation of the Hydroxyl Group

A common and effective method for activating the hydroxyl group for nucleophilic substitution is its conversion to an alkyl halide. Two of the most widely used reagents for this transformation on primary and secondary alcohols are thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.[2] These reagents are generally preferred over hydrohalic acids (HCl or HBr) as they minimize the risk of carbocation rearrangements.[1]

Reaction with Thionyl Chloride (SOCl₂):

The reaction of 2-(3-Nitropyridin-2-yl)ethanol with thionyl chloride in the presence of a base like pyridine is expected to yield 2-(3-nitropyridin-2-yl)ethyl chloride . The reaction proceeds via an SN2 mechanism, which involves the formation of a chlorosulfite intermediate. The subsequent backside attack by the chloride ion results in an inversion of stereochemistry at the carbon center.[2]

Reaction with Phosphorus Tribromide (PBr₃):

Similarly, treatment with phosphorus tribromide will convert the alcohol to 2-(3-nitropyridin-2-yl)ethyl bromide . This reaction also follows an SN2 pathway, with the alcohol oxygen attacking the phosphorus atom to form a good leaving group, which is then displaced by a bromide ion.[1]

Pathway 2: Intramolecular Cyclization

The introduction of a leaving group on the ethyl side chain sets the stage for a potential intramolecular cyclization. The nitrogen atom of the pyridine ring or the oxygen of the nitro group can act as an internal nucleophile. However, given the electron-withdrawing nature of the nitro group, the pyridine nitrogen is less nucleophilic. A more plausible scenario involves the displacement of the halide by the hydroxyl group of a reduced nitro group or an external nucleophile that subsequently enables cyclization.

A significant potential cyclization product is the formation of a pyrido[2,3-b][3][4]oxazine ring system. This can be envisioned to occur via an intramolecular nucleophilic aromatic substitution, where the alkoxide generated from the ethanol side chain attacks the pyridine ring, displacing the nitro group. This type of reaction, often a Smiles rearrangement, is a known method for the synthesis of similar heterocyclic structures.[3][5] The expected product from such a cyclization would be 2,3-dihydro-[3][4]oxazino[3,2-b]pyridine .

Comparative Structural Validation

A multi-faceted analytical approach is essential for the unambiguous structural determination of the reaction products. This section compares the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the validation of the halogenated and cyclized products.

Analytical Techniques: A Head-to-Head Comparison
Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Provides information on the proton environment, including chemical shift, multiplicity, and coupling constants, revealing the connectivity of protons in the molecule.Non-destructive; provides detailed information on the immediate electronic environment of each proton.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Spectroscopy Reveals the number and electronic environment of carbon atoms in the molecule.Provides a clear count of non-equivalent carbons; sensitive to subtle changes in molecular structure.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity; provides definitive molecular weight and can help elucidate structural features through fragmentation analysis.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.Quick and simple method for confirming the presence or absence of key functional groups.Can be ambiguous for complex molecules with many functional groups.
Expected Spectroscopic Data for Reaction Products

The following tables summarize the predicted spectroscopic data for the primary reaction products. This data is crucial for comparison with experimentally obtained spectra to confirm the identity of the synthesized compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
2-(3-nitropyridin-2-yl)ethyl chloride Pyridine protons: ~7.5-8.8 ppm (3H, m); -CH₂-Cl: ~3.8-4.0 ppm (2H, t); -CH₂-Ar: ~3.3-3.5 ppm (2H, t)Pyridine carbons: ~120-155 ppm; -CH₂-Cl: ~40-45 ppm; -CH₂-Ar: ~35-40 ppm
2-(3-nitropyridin-2-yl)ethyl bromide Pyridine protons: ~7.5-8.8 ppm (3H, m); -CH₂-Br: ~3.6-3.8 ppm (2H, t); -CH₂-Ar: ~3.4-3.6 ppm (2H, t)Pyridine carbons: ~120-155 ppm; -CH₂-Br: ~30-35 ppm; -CH₂-Ar: ~35-40 ppm
2,3-dihydro-[3][4]oxazino[3,2-b]pyridine Pyridine protons: ~6.5-8.0 ppm (3H, m); -O-CH₂-: ~4.4-4.6 ppm (2H, t); -N-CH₂-: ~3.5-3.7 ppm (2H, t)Pyridine carbons: ~110-150 ppm; -O-CH₂-: ~65-70 ppm; -N-CH₂-: ~40-45 ppm

Table 2: Expected Mass Spectrometry and Infrared Spectroscopy Data

Compound Mass Spectrometry (Expected m/z) Infrared Spectroscopy (Expected Key Peaks, cm⁻¹)
2-(3-nitropyridin-2-yl)ethyl chloride Molecular Ion [M]⁺: ~186/188 (Cl isotope pattern); Fragmentation: loss of Cl, NO₂~1530 & 1350 (NO₂ stretch); ~750 (C-Cl stretch)
2-(3-nitropyridin-2-yl)ethyl bromide Molecular Ion [M]⁺: ~230/232 (Br isotope pattern); Fragmentation: loss of Br, NO₂~1530 & 1350 (NO₂ stretch); ~650 (C-Br stretch)
2,3-dihydro-[3][4]oxazino[3,2-b]pyridine Molecular Ion [M]⁺: ~136; Fragmentation: loss of CH₂O, HCN~3300 (N-H stretch, if present); ~1600 (C=N stretch); ~1250 (C-O-C stretch)

Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions and analytical procedures.

Synthesis of 2-(3-nitropyridin-2-yl)ethyl chloride
  • To a stirred solution of 2-(3-Nitropyridin-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Intramolecular Cyclization to 2,3-dihydro-[3][4]oxazino[3,2-b]pyridine
  • To a solution of 2-(3-nitropyridin-2-yl)ethyl chloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

Visualizing Reaction and Validation Workflows

The following diagrams illustrate the key reaction pathways and the general workflow for structural validation.

Reaction_Pathways A 2-(3-Nitropyridin-2-yl)ethanol B 2-(3-nitropyridin-2-yl)ethyl chloride A->B SOCl₂, Pyridine C 2-(3-nitropyridin-2-yl)ethyl bromide A->C PBr₃ D 2,3-dihydro-[1,4]oxazino[3,2-b]pyridine B->D Base (e.g., NaH) Intramolecular Cyclization

Caption: Reaction pathways of 2-(3-Nitropyridin-2-yl)ethanol.

Validation_Workflow Start Purified Reaction Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR IR Spectroscopy Start->IR Analysis Data Analysis & Comparison with Predicted Spectra NMR->Analysis MS->Analysis IR->Analysis Structure Structure Confirmed/Elucidated Analysis->Structure Data Consistent Revise Structure Revision/ Further Experiments Analysis->Revise Data Inconsistent

Caption: General workflow for structural validation.

Conclusion and Future Directions

The structural validation of reaction products derived from 2-(3-Nitropyridin-2-yl)ethanol is a critical step in the development of novel chemical entities. This guide has outlined the primary reaction pathways—halogenation and intramolecular cyclization—and provided a comparative framework for the analytical techniques essential for their characterization. By combining predictive spectroscopic data with robust experimental protocols, researchers can confidently identify their target molecules.

Future work should focus on exploring the breadth of nucleophiles that can be employed in the substitution of the halogenated intermediates, as well as investigating alternative cyclization strategies to access a wider range of fused heterocyclic systems. The continued development of efficient synthetic routes and reliable characterization methods will undoubtedly accelerate the discovery of new molecules with significant therapeutic and material applications.

References

  • Cho, S.-D., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][3][4]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]

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  • Wang, H., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(52), 33948–33952. [Link]

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Validation

Comparison of 2-(3-Nitropyridin-2-yl)ethanol with other pyridine building blocks

Strategic Evaluation of 2-(3-Nitropyridin-2-yl)ethanol in Heterocyclic Synthesis: A Comparative Guide As a Senior Application Scientist evaluating building blocks for drug discovery and materials science, I prioritize sc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Evaluation of 2-(3-Nitropyridin-2-yl)ethanol in Heterocyclic Synthesis: A Comparative Guide

As a Senior Application Scientist evaluating building blocks for drug discovery and materials science, I prioritize scaffolds that offer high step-economy, predictable reactivity, and thermodynamic reliability. 2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) is a highly specialized, bifunctional building block that perfectly exemplifies these traits.

By pre-installing a 2-hydroxyethyl (ethanol) chain ortho to a strongly electron-withdrawing nitro group, this molecule bypasses the sterically hindered cross-coupling reactions typically required to functionalize the 2-position of a pyridine ring. This guide objectively compares its performance against alternative pyridine precursors and provides a self-validating protocol for its most valuable application: the synthesis of fused bicyclic scaffolds like 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (7-azaindoline derivatives), which are heavily utilized in the development of antitumor and antiviral agents ()[1].

Structural Causality & Reactivity Profile

The strategic value of 2-(3-nitropyridin-2-yl)ethanol lies in the synergistic causality of its functional groups:

  • The Nitro Group (Position 3): Acts as a powerful electron-withdrawing group (EWG) that stabilizes the electron-rich pyridine ring against unwanted electrophilic oxidation during storage. More importantly, it serves as a "masked" primary amine. By keeping the nitrogen in its highest oxidation state until the final step, we prevent premature polymerization or degradation.

  • The Ethanol Appendage (Position 2): Provides a flexible, oxidation-state-versatile two-carbon tether. Because it is pre-installed, chemists avoid the need for complex Sonogashira or Stille couplings on 2-halo-3-nitropyridines, which often suffer from poor yields due to the deactivating nature of the adjacent nitro group ()[2].

Objective Comparison of Pyridine Building Blocks

To justify the selection of 2-(3-nitropyridin-2-yl)ethanol, we must compare it against standard commercial alternatives. The data below summarizes the synthetic utility of each scaffold when targeting fused azaindole or naphthyridine systems.

Table 1: Comparative Analysis of Pyridine Building Blocks

Building BlockCAS NumberPrimary Synthetic UtilityStep-Economy (to Fused Bicycles)Storage Stability
2-(3-Nitropyridin-2-yl)ethanol 918153-28-3Direct precursor to pyrrolo-pyridinesHigh (Pre-installed tether)Excellent (Nitro group stabilizes)
2-Chloro-3-nitropyridine 5470-18-8SNAr or Cross-Coupling substrateLow (Requires separate C-C coupling)Excellent
2-Methyl-3-nitropyridine 18699-87-1Condensation precursorModerate (Requires harsh oxidation)Excellent
2-(3-Aminopyridin-2-yl)ethanol 111409-33-3Immediate cyclization substrateOptimal (0 steps to cyclization)Poor (Prone to rapid air-oxidation)

Insight: While 2-(3-aminopyridin-2-yl)ethanol appears more direct, its electron-rich aminopyridine core is highly susceptible to air oxidation, leading to dark, tarry degradation products over time. 2-(3-Nitropyridin-2-yl)ethanol provides the perfect balance: indefinite shelf-life and immediate readiness for reductive cyclization.

Self-Validating Experimental Protocol: Reductive Cyclization

The following workflow details the conversion of 2-(3-nitropyridin-2-yl)ethanol into a 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold. Every step is designed as a self-validating system, ensuring that researchers can verify success through immediate analytical feedback.

Step 1: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without cleaving the pendant alcohol.

  • Preparation: Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 eq) in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Causality: Methanol solubilizes the polar nitro-alcohol while facilitating rapid hydrogen transfer. Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to strictly avoid acidic conditions that could promote intermolecular etherification of the primary alcohol.

  • Reaction: Purge the vessel with H₂ gas (1 atm) and stir at room temperature for 4 hours.

  • Self-Validation:

    • Visual: The starting solution is pale yellow; successful reduction yields a colorless solution.

    • Analytical: LC-MS must show the complete disappearance of the starting material (m/z 169 [M+H]⁺) and the emergence of the amine intermediate (m/z 139 [M+H]⁺).

Step 2: Intramolecular Mitsunobu Cyclization

Objective: Form the 5-membered pyrroline ring via C-N bond formation.

  • Preparation: Filter the Step 1 mixture through a Celite pad to remove Pd/C, concentrate in vacuo, and redissolve the crude amine in anhydrous THF (0.1 M).

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq) and cool the mixture to 0 °C.

  • Cyclization: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Causality: THF is strictly aprotic, preventing solvent interference during the formation of the critical betaine intermediate. Cooling to 0 °C controls the highly exothermic formation of the PPh₃-DIAD adduct. The primary alcohol is activated into a superior phosphonium leaving group, forcing the adjacent aniline-like amine to undergo an intramolecular nucleophilic attack.

  • Self-Validation:

    • Chromatographic: TLC (EtOAc/Hexane 1:1) will reveal a new, highly UV-active spot.

    • Analytical: LC-MS confirms the final cyclized product mass at m/z 121[M+H]⁺. The presence of triphenylphosphine oxide (m/z 279) in the crude MS trace serves as a stoichiometric confirmation of successful alcohol activation.

Quantitative Data Presentation

Table 2: Reaction Metrics for Reductive Cyclization Workflow

MetricStep 1: Catalytic ReductionStep 2: Mitsunobu Cyclization
Typical Yield >95% (Quantitative)78% - 85%
Atom Economy High (Loss of 2 H₂O)Low (Generates PPh₃O and DIAD-H₂)
Primary Byproducts WaterTriphenylphosphine oxide, Reduced DIAD
Self-Validation Marker m/z shift from 169 → 139m/z shift from 139 → 121

Mechanistic Workflow Visualization

The following diagram maps the structural transformations and logical flow of the described protocol.

G A 2-(3-Nitropyridin-2-yl)ethanol (m/z 169) B Pd/C, H2, MeOH (Reduction) A->B C 2-(3-Aminopyridin-2-yl)ethanol (m/z 139) B->C +3 H2 -2 H2O D PPh3, DIAD, THF (Mitsunobu) C->D E 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine (m/z 121) D->E -H2O

Mechanistic workflow for the reductive cyclization of 2-(3-nitropyridin-2-yl)ethanol.

References

  • MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals 2025, 18(1), 692. Available at:[Link]

  • PubChem. "2-[(4-Methyl-3-nitropyridin-2-yl)amino]ethanol - Structural Analog Reference." National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of 2-(3-Nitropyridin-2-yl)ethanol and Its Precursors: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, functionalized pyridines serve as indispensable scaffolds. Specifically, 2-(3-Nitropyridin-2-yl)ethanol is a highly versatile building block, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalized pyridines serve as indispensable scaffolds. Specifically, 2-(3-Nitropyridin-2-yl)ethanol is a highly versatile building block, frequently utilized in the synthesis of fused heterocycles such as pyrrolo[2,3-b]pyridines and other bioactive pharmacophores[1].

The synthesis of this compound relies on the precise, controlled homologation of 2-methyl-3-nitropyridine using formaldehyde[2]. Because the structural changes during this transformation are localized to the aliphatic side chain, rigorous spectroscopic monitoring (NMR, FT-IR, and MS) is critical to differentiate the product from unreacted precursors and over-alkylated side products. This guide provides an objective, data-driven comparison of these compounds, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Grounding & Synthetic Workflow

To understand the spectroscopic shifts, one must first understand the causality of the reaction. The transformation of 2-methyl-3-nitropyridine into 2-(3-Nitropyridin-2-yl)ethanol is driven by an aldol-type condensation[2].

The Causality of Reactivity: The 2-methyl protons on an unadorned pyridine ring are only weakly acidic. However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the 3-position significantly depletes electron density from the ring via both inductive and resonance effects[3],[4]. This dramatically lowers the pKa​ of the adjacent 2-methyl group, allowing it to be deprotonated by a base (or tautomerize to an enamine-like intermediate). The resulting nucleophilic carbanion attacks the highly electrophilic carbonyl carbon of formaldehyde, forming the new C-C bond.

Workflow P1 2-Methyl-3-nitropyridine (Precursor) Cond Reaction Conditions (Base/Heat, Solvent) P1->Cond P2 Formaldehyde (Electrophile) P2->Cond Prod 2-(3-Nitropyridin-2-yl)ethanol (Target Product) Cond->Prod Aldol-type Condensation

Fig 1: Synthetic workflow for the aldol-type condensation of 2-methyl-3-nitropyridine.

Mechanism Step1 Deprotonation of 2-Methyl Group (Enhanced by 3-NO2) Step2 Formation of Pyridyl Carbanion Step1->Step2 Step3 Nucleophilic Attack on Formaldehyde Step2->Step3 Step4 Alkoxide Protonation Step3->Step4 Step5 2-(3-Nitropyridin-2-yl)ethanol Step4->Step5

Fig 2: Mechanistic pathway highlighting the causality of the base-catalyzed condensation.

Comparative Spectroscopic Analysis

Tracking the conversion of the methyl group to a hydroxyethyl chain requires a multi-modal spectroscopic approach. The data below summarizes the quantitative shifts observed when transitioning from the precursor to the target product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive proof of successful condensation is the alteration of the aliphatic signals in the 1H and 13C NMR spectra[3].

  • Precursor: Exhibits a sharp 3-proton singlet at ~2.85 ppm corresponding to the isolated methyl group.

  • Product: The methyl singlet completely disappears. It is replaced by an A2​B2​ spin system (two distinct 2-proton triplets) representing the new ethyl chain. The CH2​ adjacent to the highly electronegative oxygen atom is strongly deshielded (~4.05 ppm), while the CH2​ adjacent to the pyridine ring appears upfield (~3.30 ppm).

Table 1: 1H and 13C NMR Data Comparison ( CDCl3​ , 400 MHz / 100 MHz)

Nucleus2-Methyl-3-nitropyridine (Precursor)2-(3-Nitropyridin-2-yl)ethanol (Product)Causality / Structural Assignment
1H NMR ~2.85 ppm (s, 3H)Absent2-Methyl group protons
Absent~3.30 ppm (t, 2H)Ar- CH2​
  • protons (deshielded by ring)
Absent~4.05 ppm (t, 2H)- CH2​ -OH protons (deshielded by oxygen)
~7.35 ppm (dd, 1H)~7.40 ppm (dd, 1H)Pyridine H-5 (shifted by side-chain electronics)
~8.25 ppm (dd, 1H)~8.30 ppm (dd, 1H)Pyridine H-4 (ortho to nitro group)
~8.70 ppm (dd, 1H)~8.75 ppm (dd, 1H)Pyridine H-6 (adjacent to heteroatom)
Absent~3.80 ppm (br s, 1H)Hydroxyl (-OH) proton (exchangeable)
13C NMR ~24.0 ppmAbsent2-Methyl carbon
Absent~35.5 ppmAr- CH2​
  • carbon
  • Absent~61.0 ppm- CH2​ -OH carbon
    FT-IR and Mass Spectrometry (MS)

    While NMR provides structural connectivity, FT-IR and MS provide rapid, orthogonal validation of functional group transformations and molecular weight[3].

    Table 2: FT-IR and ESI-MS Data Comparison

    Technique2-Methyl-3-nitropyridine2-(3-Nitropyridin-2-yl)ethanolCausality / Structural Assignment
    FT-IR Absent~3300 cm⁻¹ (broad)O-H stretching vibration (hydrogen-bonded)
    Absent~1050 cm⁻¹ (strong)C-O stretching vibration
    ~1520, 1350 cm⁻¹~1525, 1345 cm⁻¹Asymmetric/Symmetric −NO2​ stretches
    ESI-MS m/z 139.0 [M+H]⁺m/z 169.1 [M+H]⁺Addition of +30 Da ( CH2​O insertion)

    Experimental Protocols (Self-Validating Systems)

    To ensure high scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in checks to verify success before proceeding to the next step.

    Protocol A: Synthesis of 2-(3-Nitropyridin-2-yl)ethanol
    • Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitropyridine (1.0 equiv, 10 mmol) in 1,4-dioxane (20 mL)[1].

    • Reagent Addition: Add paraformaldehyde (3.0 equiv, 30 mmol) and a catalytic amount of an organic base (e.g., DBU, 0.2 equiv) to facilitate the deprotonation of the weakly acidic 2-methyl group[2].

    • Heating & In-Process Validation: Heat the mixture to 100–110 °C.

      • Self-Validation Step: Monitor the reaction via TLC (eluent: 1:1 EtOAc/Hexane; visualize under UV 254 nm). The precursor ( Rf​ ~0.6) will gradually deplete. A new, more polar spot ( Rf​ ~0.3) will emerge, confirming the addition of the polar hydroxyl group.

    • Workup: Once the precursor is consumed, cool the mixture to room temperature, concentrate under reduced pressure, and partition between EtOAc (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate.

    • Purification: Purify the crude residue via silica gel flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to isolate the pure product.

    Protocol B: Spectroscopic Validation Workflow
    • NMR Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl3​ containing 0.03% v/v TMS as an internal reference. Transfer the homogeneous solution to a standard 5 mm NMR tube[3].

    • Acquisition Parameters: Acquire the 1H NMR spectrum (400 MHz, 16 scans, relaxation delay 1.0 s) and 13C NMR spectrum (100 MHz, 256 scans, relaxation delay 2.0 s).

    • Data Cross-Check (Self-Validation):

      • Check 1: Confirm the absolute disappearance of the 3H singlet at ~2.85 ppm. If present, precursor contamination exists.

      • Check 2: Verify the integration of the two new triplets at ~3.30 ppm and ~4.05 ppm. They must integrate to exactly 2H each relative to the 1H signals of the pyridine ring.

    • Orthogonal Confirmation: Run an FT-IR spectrum (ATR mode) to confirm the presence of the broad O-H stretch at ~3300 cm⁻¹. Finally, inject a 1 µg/mL solution into an LC-MS (ESI+ mode) to verify the target mass of m/z 169.1 [M+H]⁺.

    References

    • National Center for Biotechnology Information. "3-Nitropyridine | C5H4N2O2 | CID 137630." PubChem. URL:[Link]

    • "Pyrrolo[2,3-c]pyridine derivatives and processes for the preparation thereof" (WO2006025716A1). Google Patents.
    • "Synthesis method of 2-hydroxyethyl pyridine" (CN111995566B). Google Patents.

    Sources

    Validation

    A Researcher's Guide to the Regiochemistry of 2-(3-Nitropyridin-2-yl)ethanol Reactions: A Comparative Analysis

    For researchers, synthetic chemists, and professionals in drug development, mastering the regiochemical outcomes of reactions involving substituted heterocycles is paramount. This guide provides an in-depth technical ana...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, synthetic chemists, and professionals in drug development, mastering the regiochemical outcomes of reactions involving substituted heterocycles is paramount. This guide provides an in-depth technical analysis of the regioselectivity observed in reactions of 2-(3-nitropyridin-2-yl)ethanol, a versatile building block in medicinal chemistry. By understanding the interplay of electronic effects and reaction conditions, chemists can strategically functionalize this molecule to generate diverse libraries of compounds with high precision. This guide moves beyond simple protocols to explain the underlying principles that govern reaction pathways, offering a framework for predictive synthesis.

    The Structural Landscape of 2-(3-Nitropyridin-2-yl)ethanol: A Tale of Two Substituents

    The reactivity of 2-(3-nitropyridin-2-yl)ethanol is dictated by the electronic properties of its two key substituents: the strongly electron-withdrawing nitro group (-NO₂) at the 3-position and the electron-donating hydroxyethyl group (-CH₂CH₂OH) at the 2-position. The pyridine ring itself is inherently electron-deficient.

    The nitro group profoundly influences the ring's reactivity. As a powerful deactivating group, it renders the pyridine ring less susceptible to electrophilic aromatic substitution. Conversely, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself (the 2, 4, and 6 positions)[1][2]. The hydroxyethyl group, being weakly activating, can influence the regioselectivity of certain reactions, and its hydroxyl moiety presents an additional site for functionalization.

    This guide will comparatively explore four key classes of reactions for this substrate, providing experimental insights and protocols to achieve desired regiochemical outcomes.

    Nucleophilic Aromatic Substitution (SNAr): Targeting the Pyridine Core

    The electron-deficient nature of the 3-nitropyridine ring makes it a prime candidate for SNAr reactions. While a nitro group is not a traditional leaving group, under the right conditions with potent nucleophiles, it can be displaced. Research on analogous 2-substituted-3-nitropyridines has demonstrated that the nitro group can indeed be substituted[3][4][5].

    Comparative Analysis of Nucleophilic Attack

    The primary competition in SNAr reactions on this substrate is between attack at the 2- and 6-positions, which are ortho and para to the activating nitro group, respectively. The 4-position is also activated, but to a lesser extent.

    • Attack at C2: This position is sterically hindered by the adjacent ethanol group.

    • Attack at C6: This position is less sterically encumbered and is a likely site for nucleophilic attack.

    • Attack at C3 (Displacement of -NO₂): While less common for a nitro group, studies on similar systems show that with soft nucleophiles like thiols, direct displacement of the nitro group is not only possible but can be the major pathway[3][4][5].

    The regioselectivity is a delicate balance of electronic activation, sterics, and the nature of the nucleophile. For 2-(3-nitropyridin-2-yl)ethanol, nucleophilic attack is most probable at the C6 position or via direct substitution of the nitro group at C3.

    Experimental Protocol: Thiolation of the Pyridine Ring (Analogous System)

    The following protocol is adapted from the work of Nikol'skiy et al. on the reaction of 2-methyl-3-nitropyridines with thiols, which demonstrated selective substitution of the nitro group[3].

    Objective: To selectively displace the nitro group with a thiol nucleophile.

    Materials:

    • 2-(3-Nitropyridin-2-yl)ethanol

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a stirred solution of 2-(3-nitropyridin-2-yl)ethanol (1.0 mmol) in anhydrous DMF (5 mL), add thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol).

    • Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(3-(phenylthio)pyridin-2-yl)ethanol.

    Expected Outcome: Based on analogous systems, the major product is expected to be the one resulting from the displacement of the nitro group.

    Nucleophile Expected Major Product Reference for Analogy
    Thiophenol2-(3-(phenylthio)pyridin-2-yl)ethanol[3][4]
    Piperidine2-(6-(piperidin-1-yl)-3-nitropyridin-2-yl)ethanol[1]

    Confirming Regiochemistry: The structure of the product must be confirmed using spectroscopic methods. 1H and 13C NMR will show characteristic shifts in the aromatic region. 2D NMR techniques like NOESY can be used to confirm the spatial proximity between the protons of the ethanol side chain and the protons on the pyridine ring, thus confirming the position of substitution. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

    Reaction Pathway: Nucleophilic Aromatic Substitution

    SNAr_Reaction substrate 2-(3-Nitropyridin-2-yl)ethanol intermediate_C6 Meisenheimer Complex (Attack at C6) substrate->intermediate_C6 Attack at C6 intermediate_C3 Meisenheimer Complex (Attack at C3) substrate->intermediate_C3 Attack at C3 nucleophile Nucleophile (e.g., R-SH) product_C6 C6-Substitution Product product_C3 C3-Substitution Product (NO2 displacement) intermediate_C6->product_C6 Aromatization intermediate_C3->product_C3 Aromatization

    Caption: Competing pathways for nucleophilic attack on 2-(3-nitropyridin-2-yl)ethanol.

    Oxidation of the Ethanol Side-Chain: A Chemoselectivity Challenge

    The primary alcohol of the ethanol substituent can be oxidized to either an aldehyde or a carboxylic acid. The key challenge is to achieve this transformation without affecting the sensitive nitropyridine ring.

    Comparative Analysis of Oxidizing Agents
    • To Aldehyde (Mild Oxidation): Reagents like Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), Dess-Martin Periodinane (DMP), and Swern oxidation are suitable for this transformation[6]. These mild conditions are less likely to oxidize the pyridine ring.

    • To Carboxylic Acid (Strong Oxidation): Stronger oxidizing agents are required. While potassium permanganate or chromic acid could work, they may also lead to side reactions on the electron-deficient ring. A more selective and modern approach involves using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with a co-oxidant like sodium hypochlorite (NaOCl)[7][8][9].

    Experimental Protocol: Oxidation to Carboxylic Acid using TEMPO

    Objective: To selectively oxidize the primary alcohol to a carboxylic acid.

    Materials:

    • 2-(3-Nitropyridin-2-yl)ethanol

    • TEMPO

    • Sodium hypochlorite (NaOCl) solution (commercial bleach)

    • Sodium chlorite (NaClO₂)

    • Phosphate buffer (pH 6.8)

    • Dichloromethane (DCM)

    • Sodium sulfite (Na₂SO₃)

    • Hydrochloric acid (HCl)

    Procedure:

    • Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 mmol) in DCM (10 mL).

    • Add a solution of TEMPO (0.1 mmol) and sodium chlorite (1.5 mmol) in phosphate buffer (5 mL).

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium hypochlorite (0.1 mmol) while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting carboxylic acid can be purified by crystallization or chromatography.

    Expected Outcome: This method is expected to provide a high yield of 2-(3-nitropyridin-2-yl)acetic acid with minimal side products.

    Oxidizing Agent Expected Product Selectivity Reference for Analogy
    PCC in DCM2-(3-Nitropyridin-2-yl)acetaldehydeHigh[6]
    TEMPO/NaOCl/NaClO₂2-(3-Nitropyridin-2-yl)acetic acidHigh[7][8]
    KMnO₄Mixture of products (potential ring oxidation)Low[10]

    Confirming Regiochemistry: The formation of the aldehyde or carboxylic acid can be confirmed by 1H NMR (disappearance of the alcohol proton and appearance of an aldehyde or carboxylic acid proton signal) and 13C NMR (appearance of a carbonyl carbon signal). Infrared (IR) spectroscopy will also show a characteristic C=O stretch.

    Experimental Workflow: Selective Oxidation

    Caption: Selective oxidation pathways of the ethanol side-chain.

    Reduction of the Nitro Group: Unmasking an Amine

    The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the pyridine ring, converting a deactivating group into a strongly activating one. This opens up new avenues for subsequent reactions, such as electrophilic aromatic substitution.

    Comparative Analysis of Reducing Agents
    • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst under a hydrogen atmosphere[11][12]. It is generally highly selective for the nitro group reduction.

    • Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are robust and widely used[11][12]. These reactions are often carried out at elevated temperatures.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas[13].

    Experimental Protocol: Catalytic Hydrogenation

    Objective: To selectively reduce the nitro group to an amine.

    Materials:

    • 2-(3-Nitropyridin-2-yl)ethanol

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or Parr hydrogenator)

    Procedure:

    • Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-(3-aminopyridin-2-yl)ethanol.

    Expected Outcome: This method should provide a clean and high-yielding conversion to the corresponding aminopyridine.

    Reducing Agent Expected Product Key Advantages Reference
    H₂/Pd-C2-(3-Aminopyridin-2-yl)ethanolClean, high yield, mild conditions[11]
    Fe/HCl2-(3-Aminopyridin-2-yl)ethanolInexpensive, robust[12]
    SnCl₂/EtOH2-(3-Aminopyridin-2-yl)ethanolMilder than strong acid conditions[11]

    Confirming Regiochemistry: The product can be characterized by 1H NMR (disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad amine proton signal) and mass spectrometry (a decrease in molecular weight corresponding to the conversion of -NO₂ to -NH₂).

    Logical Relationship: Reduction and Reactivity Change

    Caption: The impact of nitro group reduction on the reactivity of the pyridine ring.

    Reactions at the Hydroxyl Group: Esterification and Etherification

    The primary alcohol of the ethanol side chain is a versatile handle for introducing a variety of functional groups through esterification and etherification reactions. These reactions are generally regioselective for the hydroxyl group and should not affect the nitropyridine core under standard conditions.

    Comparative Analysis of Esterification and Etherification Methods
    • Esterification: Standard methods include reaction with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine, pyridine), or Fischer esterification with a carboxylic acid under acidic catalysis. The latter may be less suitable due to the basicity of the pyridine nitrogen.

    • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common and effective method.

    Experimental Protocol: Esterification with an Acyl Chloride

    Objective: To form an ester at the primary alcohol.

    Materials:

    • 2-(3-Nitropyridin-2-yl)ethanol

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    Procedure:

    • Dissolve 2-(3-nitropyridin-2-yl)ethanol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

    • Slowly add acetyl chloride (1.1 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to yield 2-(3-nitropyridin-2-yl)ethyl acetate.

    Expected Outcome: A high yield of the ester product is expected.

    Reaction Type Reagents Expected Product Reference for Analogy
    EsterificationAcetyl chloride, Et₃N2-(3-nitropyridin-2-yl)ethyl acetate
    EtherificationNaH, then CH₃I2-(2-methoxyethyl)-3-nitropyridineGeneral protocol

    Confirming Regiochemistry: The formation of the ester or ether can be confirmed by 1H NMR (e.g., appearance of a methyl singlet for the acetate or methoxy group) and the upfield shift of the methylene protons adjacent to the oxygen.

    Conclusion: A Roadmap for the Strategic Functionalization of 2-(3-Nitropyridin-2-yl)ethanol

    The regiochemistry of reactions involving 2-(3-nitropyridin-2-yl)ethanol is a fascinating interplay of electronic effects. The electron-withdrawing nitro group primarily directs nucleophilic attack to the pyridine ring, while the ethanol side chain offers a site for oxidation, esterification, and etherification. The nitro group itself can be selectively reduced to an amine, fundamentally altering the reactivity of the heterocyclic core.

    This guide provides a framework for understanding and predicting these regiochemical outcomes. By carefully selecting reagents and reaction conditions, researchers can selectively functionalize this versatile molecule at three distinct regions: the pyridine ring, the nitro group, and the ethanol side chain. The provided protocols, adapted from established literature on analogous systems, serve as a starting point for laboratory synthesis. Crucially, rigorous structural elucidation using modern spectroscopic techniques is essential to unequivocally confirm the regiochemistry of the resulting products, ensuring the integrity of downstream applications in drug discovery and materials science.

    References

    • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link]

    • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed. [Link]

    • ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... [Link]

    • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

    • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

    • J. Synth. Chem. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

    • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

    • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

    • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

    • J. Podlech. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. [Link]

    • Google Patents. (n.d.).
    • Der Pharma Chemica. (n.d.). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. [Link]

    • PMC. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. [Link]

    • PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. [Link]

    • LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

    • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regio- and stereo-selective olefinic C–H functionalization of aryl alkenes in ethanol. [Link]

    • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

    • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

    • OSTI.gov. (2026). Direct Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

    • Google Patents. (n.d.).
    • MDPI. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. [Link]

    • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

    • ResearchGate. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. [Link]

    • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

    • The Jordan Journal of Earth and Environmental Sciences. (n.d.). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. [Link]

    • Chemsigma. (n.d.). 2-(3-nitropyridin-2-yl)ethanol [918153-28-3]. [Link]

    • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
    • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

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    Comparative

    Comparative Study of the Fluorescent Properties of Nitropyridine Derivatives: A Technical Guide for Advanced Molecular Imaging

    Introduction: Overcoming the "Nitro Paradox" In the realm of molecular imaging and fluorophore design, nitroaromatic compounds have historically been dismissed as non-fluorescent. The strong electron-withdrawing nature o...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Overcoming the "Nitro Paradox"

    In the realm of molecular imaging and fluorophore design, nitroaromatic compounds have historically been dismissed as non-fluorescent. The strong electron-withdrawing nature of the nitro ( ) group facilitates ultrafast intersystem crossing (ISC) from the excited singlet state to the triplet state, effectively quenching fluorescence emission[1].

    However, recent structural engineering has shattered this presumption. By integrating the nitropyridine scaffold into donor- -acceptor (push-pull) systems, coordinating it with transition metals, or utilizing it as an enzyme-cleavable masking group, researchers have developed highly sensitive, target-specific fluorescent probes[2][3]. This guide provides a comparative technical analysis of modern nitropyridine derivatives, detailing their photophysical properties, mechanistic action, and self-validating experimental protocols for drug development and diagnostic applications.

    Mechanistic Causality: How Nitropyridines Generate Signal

    The utility of nitropyridine derivatives in fluorescence imaging relies on three distinct photophysical mechanisms:

    • Enzyme-Triggered "Turn-On" (e.g., DTNP): Probes like 2,2′-dithiobis(5-nitropyridine) (DTNP) are engineered with a hemicyanine fluorophore quenched by a specific moiety. Upon enzymatic cleavage by Butyrylcholinesterase (BChE)—a key Alzheimer's disease biomarker—the quenching effect is abolished, resulting in a strong Near-Infrared (NIR) fluorescence signal alongside therapeutic acetylcholine release[2].

    • Metal-to-Ligand Charge Transfer (e.g., Cu(I) Clusters): The cleavage of 2,2′-dithiobis(5-nitropyridine) under solvothermal conditions yields 5-nitropyridine-2-thiolate, which coordinates with Copper(I) to form a distorted octahedral cluster. This unique geometry restricts non-radiative decay, enabling a rare, unstructured NIR emission at 765 nm[3].

    • Competitive Binding "Turn-Off" (e.g., Zinc(II) Schiff Bases): Aminoethyl-nitropyridine-derived Schiff bases coordinated with Zinc(II) exhibit strong baseline fluorescence. The introduction of displaces the Zinc or alters the coordination geometry, leading to a highly selective fluorescence quenching ("Turn-Off")[4].

    G DTNP DTNP Probe (Quenched / Non-fluorescent) Cleavage Enzymatic Cleavage (Cyclopropane Moiety) DTNP->Cleavage BChE Butyrylcholinesterase (BChE) (Alzheimer's Biomarker) BChE->Cleavage Catalyzes Fluorophore Hemicyanine Fluorophore (NIR Fluorescence Turn-On) Cleavage->Fluorophore Signal Generation Therapy Acetylcholine Release & Neuroprotection Cleavage->Therapy Therapeutic Action

    Figure 1: Mechanistic pathway of DTNP activation via BChE enzymatic cleavage.

    Comparative Performance Data

    To facilitate probe selection for specific assays, the quantitative photophysical properties of leading nitropyridine derivatives are summarized below.

    Derivative / Probe SystemPrimary TargetEmission ( )Stokes ShiftMechanismQuantum Yield ( )
    DTNP-Hemicyanine [2]Butyrylcholinesterase (BChE)~650–700 nm (NIR)HighEnzyme-triggered cleavage (Turn-ON)High (Post-activation)
    Nitropyridine Cluster [3]N/A (Solid-state emitter)765 nm (NIR)N/AMetal-to-Ligand Charge Transfer~1.0% (Solid state)
    Zn(II) Schiff Base Complex [4] IonsVisible RangeModerateCompetitive displacement (Turn-OFF)High (Initial state)
    2-(2-arylvinyl)-3-nitropyridines [5]Microenvironmental Acidity538–571 nm150–170 nmIntramolecular Charge Transfer (ICT)Acidity Dependent

    Data Synthesis Rationale: NIR probes (650–900 nm) like DTNP and the cluster are prioritized for in vivo bioimaging due to deep tissue penetration and minimal background autofluorescence[2][3]. Conversely, the large Stokes shifts of 2-(2-arylvinyl)-3-nitropyridines (up to 170 nm) make them ideal for in vitro cellular assays by eliminating excitation/emission overlap[5].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by environmental artifacts or autofluorescence.

    Protocol A: In Vitro Validation of BChE-Triggered Fluorescence (DTNP)

    This protocol verifies the enzymatic specificity of the DTNP probe, ensuring the fluorescence "turn-on" is strictly mediated by BChE and not by spontaneous hydrolysis.

    Step 1: Probe Preparation and Baseline Establishment

    • Action: Dissolve the DTNP probe in DMSO to create a 10 mM stock. Dilute to a 10 µM working concentration in PBS (pH 7.4, 37°C).

    • Causality: DMSO ensures the hydrophobic hemicyanine core remains soluble. Establishing a baseline in PBS confirms the stability of the cyclopropane masking group against spontaneous aqueous hydrolysis.

    Step 2: Enzymatic Activation

    • Action: Add purified human BChE (e.g., 1.0 U/mL) to the probe solution. Incubate at 37°C.

    • Causality: BChE cleaves the responsive moiety, releasing the free hemicyanine fluorophore. The 37°C incubation mimics physiological thermodynamics necessary for optimal enzyme kinetics.

    Step 3: Self-Validation via Competitive Inhibition (Critical Control)

    • Action: In a parallel control well, pre-incubate BChE with a specific inhibitor (e.g., Tacrine, 10 µM) for 15 minutes before adding the DTNP probe.

    • Causality: This is the self-validating step. If the fluorescence in this well remains at baseline, it proves the signal in Step 2 is exclusively due to BChE catalytic activity, ruling out non-specific degradation.

    Step 4: Signal Quantification

    • Action: Measure fluorescence using a microplate reader ( ~600 nm, ~650-700 nm). Calculate the fold-increase relative to the inhibitor control.

    Protocol B: Synthesis and Absolute Quantum Yield of Clusters

    Standard relative quantum yield measurements (using reference dyes like Rhodamine) are highly inaccurate for solid-state NIR emitters due to extreme scattering. This protocol dictates the use of an integrating sphere for absolute quantification[3].

    Workflow Prep 1. Solvothermal Synthesis CuI + 2,2'-dithiobis(5-nitropyridine) Purify 2. Crystallization & Isolation (Distorted Octahedral Cu6S6) Prep->Purify Optics 3. Optical Characterization (Abs: UV-Vis, Em: 765 nm) Purify->Optics QY 4. Absolute Quantum Yield (Integrating Sphere Method) Optics->QY Decay 5. Time-Resolved Decay (Bi-exponential lifetime) Optics->Decay

    Figure 2: Experimental workflow for the synthesis and optical validation of Cu(I) nitropyridine clusters.

    Step 1: Solvothermal Synthesis

    • Action: React Copper(I) Iodide (CuI) with 2,2′-dithiobis(5-nitropyridine) in N,N-Dimethylformamide (DMF) under solvothermal conditions (e.g., 120°C for 48 hours)[3].

    • Causality: The high temperature and pressure force the cleavage of the disulfide bond in the ligand, generating the 5-nitropyridine-2-thiolate moiety required to bridge the Cu(I) ions.

    Step 2: Isolation and Structural Verification

    • Action: Isolate the resulting crystals. Verify the structure using Single-Crystal X-ray Diffraction (XRD) and FT-IR (confirming N–O stretching signals at 1556 and 1331 )[3].

    • Causality: Structural confirmation is mandatory before optical testing to ensure no unreacted CuI or free ligand is contaminating the solid matrix, which would skew emission data.

    Step 3: Absolute Quantum Yield ( ) Determination

    • Action: Place the solid powder in a Barium Sulfate ( ) coated integrating sphere coupled to a fluorimeter. Measure the scatter profile of the excitation light and the emission profile of the sample.

    • Causality: The integrating sphere captures all scattered and emitted photons in 360 degrees. By subtracting the unabsorbed excitation photons (using a blank reference), the system provides an absolute ratio of emitted vs. absorbed photons, yielding the true (~1.0%)[3].

    Step 4: Time-Resolved Decay (Self-Validation)

    • Action: Perform Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime.

    • Causality: The observation of a bi-exponential decay (e.g., 55 ns and 360 ns) validates that the emission originates from a complex cluster state (multiple microenvironments or charge-transfer states) rather than a simple organic impurity[3].

    Conclusion

    The evolution of nitropyridine derivatives from non-fluorescent anomalies to highly sophisticated imaging agents represents a triumph of structural chemistry. Whether utilizing the BChE-responsive cleavage of DTNP for Alzheimer's theranostics or harnessing the unique coordination geometry of Cu(I) clusters for solid-state NIR emission, these compounds offer robust, tunable platforms for advanced research. By adhering to the self-validating protocols outlined above, researchers can confidently deploy these probes while mitigating the risks of optical artifacts.

    References

    • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality.RSC Advances.
    • Theranostic advances in Alzheimer's disease: structure-guided design of near-infrared fluorescent probes targeting amyloid-β and cholinergic dysfunction.PMC / NIH.
    • Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization.The Journal of Physical Chemistry C - ACS Publications.
    • A zinc (II) complex comprising an aminoethyl-nitropyridine-derived N,N,O-donor Schiff base ligand serves as an efficient ON-OFF probe for Cu(II).PubMed / NIH.
    • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.PMC / NIH.

    Sources

    Validation

    Benchmarking the Efficacy of 2-(3-Nitropyridin-2-yl)ethanol Derived Compounds: A Comparative Guide

    In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] Among these, nitropyridines have em...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] Among these, nitropyridines have emerged as a particularly promising class of compounds, demonstrating significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders.[3][4][5] This guide provides a comprehensive framework for benchmarking the efficacy of a novel series of compounds derived from 2-(3-nitropyridin-2-yl)ethanol.

    This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded approach to evaluating the therapeutic potential of these novel chemical entities. The methodologies described herein are designed to establish a robust, comparative dataset, enabling an informed assessment of their standing against existing therapeutic alternatives.

    A Proposed Strategy for Efficacy Evaluation

    Given the nascent stage of research into 2-(3-nitropyridin-2-yl)ethanol and its analogues, a multi-pronged screening approach is essential. The presence of the nitropyridine moiety suggests a potential for a range of bioactivities.[6] Therefore, a primary evaluation should encompass anticancer, antimicrobial, and anti-inflammatory screening. This guide outlines the experimental workflows to rigorously assess these potential therapeutic applications.

    Section 1: Anticancer Activity Benchmarking

    The cytotoxic potential of novel compounds is a primary indicator of their utility in oncology.[7] We will benchmark the 2-(3-nitropyridin-2-yl)ethanol derivatives against a standard chemotherapeutic agent, Doxorubicin, across a panel of representative cancer cell lines.

    In Vitro Cytotoxicity Assessment: The XTT Assay

    To quantify the cytotoxic effects of the novel compounds, the XTT assay is recommended. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] The XTT assay is a more advanced method compared to the traditional MTT assay as it produces a water-soluble formazan product, thus eliminating a solubilization step and reducing potential errors.[9]

    • Cell Culture and Seeding:

      • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[10]

      • Seed the cells into 96-well microplates at a density of 5,000 to 10,000 cells per well and allow them to adhere for 24 hours.[10]

    • Compound Treatment:

      • Prepare a series of dilutions of the 2-(3-nitropyridin-2-yl)ethanol derived compounds and the reference drug (Doxorubicin) in the culture medium.

      • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (Doxorubicin).

      • Incubate the plates for 48 to 72 hours.[10]

    • XTT Reagent Addition and Incubation:

      • Prepare the XTT labeling mixture according to the manufacturer's instructions.

      • Add the XTT mixture to each well and incubate for 2 to 4 hours at 37°C.

    • Absorbance Measurement:

      • Measure the absorbance of the wells at 450 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

    Comparative Cytotoxicity Data

    The following table provides a template for summarizing the IC50 values obtained from the XTT assay. The data for the novel compounds are hypothetical and serve as an illustrative example.

    CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
    Novel Compound A 8.512.39.8
    Novel Compound B 5.27.96.1
    Doxorubicin (Reference) 0.91.21.5
    Workflow for Anticancer Activity Screening

    Anticancer_Screening_Workflow cluster_workflow Anticancer Screening Workflow start Start: Synthesized Compounds cell_culture Prepare Cancer Cell Lines (MCF-7, A549, HCT-116) start->cell_culture compound_treatment Treat Cells with Compounds (Novel & Doxorubicin) cell_culture->compound_treatment xtt_assay Perform XTT Assay compound_treatment->xtt_assay data_analysis Calculate IC50 Values xtt_assay->data_analysis comparison Compare with Doxorubicin data_analysis->comparison end End: Identify Lead Compounds comparison->end Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow start Start: Synthesized Compounds prepare_cultures Prepare Microbial Cultures (Bacteria & Fungi) start->prepare_cultures serial_dilution Serial Dilution of Compounds prepare_cultures->serial_dilution inoculation Inoculate Microplates serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC Values incubation->mic_determination end End: Identify Active Compounds mic_determination->end

    Caption: Workflow for antimicrobial susceptibility testing.

    Section 3: Anti-inflammatory Activity Benchmarking

    Chronic inflammation is a key factor in numerous diseases. [12]The potential anti-inflammatory properties of the 2-(3-nitropyridin-2-yl)ethanol derivatives will be evaluated using an in vivo model and benchmarked against the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

    In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

    The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity. [13][14]

    • Animal Grouping and Compound Administration:

      • Use male Wistar rats (180-200g) and divide them into groups: a control group (vehicle), a reference group (Indomethacin, 10 mg/kg), and treatment groups (novel compounds at various doses).

      • Administer the compounds orally one hour before the carrageenan injection.

    • Induction of Inflammation:

      • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Edema:

      • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis:

      • Calculate the percentage of inhibition of edema for each group compared to the control group.

    Comparative Anti-inflammatory Data
    Compound (Dose)Paw Edema Inhibition (%) at 3 hours
    Novel Compound A (50 mg/kg) 35.2
    Novel Compound B (50 mg/kg) 48.6
    Indomethacin (10 mg/kg) 62.5
    Workflow for Anti-inflammatory Activity Screening

    Anti_inflammatory_Screening_Workflow cluster_workflow Anti-inflammatory Screening Workflow start Start: Synthesized Compounds animal_grouping Group and Dose Animals start->animal_grouping carrageenan_injection Induce Paw Edema animal_grouping->carrageenan_injection measure_edema Measure Paw Volume carrageenan_injection->measure_edema data_analysis Calculate Inhibition (%) measure_edema->data_analysis comparison Compare with Indomethacin data_analysis->comparison end End: Identify Potent Compounds comparison->end

    Caption: Workflow for in vivo anti-inflammatory screening.

    Conclusion

    This guide provides a structured and scientifically rigorous framework for the initial benchmarking of 2-(3-nitropyridin-2-yl)ethanol derived compounds. By employing standardized and validated assays, researchers can generate comparative data that will be crucial for identifying lead candidates for further development. The proposed workflows in anticancer, antimicrobial, and anti-inflammatory screening will enable a comprehensive evaluation of the therapeutic potential of this novel class of nitropyridine derivatives. The insights gained from these studies will pave the way for more focused preclinical and clinical investigations.

    References

    • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
    • Susceptibility Testing - Infectious Disease. MSD Manual Professional Edition.
    • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
    • Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. Clinical Gate. (2015).
    • Antimicrobial susceptibility testing. Slideshare.
    • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017).
    • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. (2025).
    • Screening Models of Anti-Inflammatory Drugs. Slideshare.
    • Exploring the Biological Activity of Nitropyridine Derivatives. (2026).
    • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
    • Benchmarking the Therapeutic Index of a Novel Anticancer Agent: A Comparative Analysis. Benchchem.
    • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. (2019).
    • XTT Assays vs MTT. Biotech Spain. (2025).
    • Introduction to XTT assays for cell-viability assessment. Abcam.
    • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
    • Benchmarking 5-Chlorouracil: A Comparative Analysis Against Novel Anticancer Agents. Benchchem.
    • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. (2019).
    • Lipidomics Screening of Anti-inflammatory Drugs and Drug Candidates in Vitro - Part A. ClinicalTrials.gov.
    • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
    • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PMC. (2024).
    • Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. MDPI. (2020).
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    • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025).
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    • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. (2025).
    • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. (2024).
    • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. (2022).
    • Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. (2025).
    • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives.
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    Safety & Regulatory Compliance

    Safety

    Proper Disposal of 2-(3-Nitropyridin-2-yl)ethanol: A Guide for Laboratory Professionals

    This document provides a comprehensive guide to the safe and compliant disposal of 2-(3-Nitropyridin-2-yl)ethanol. As a valued professional in research and drug development, your safety and environmental responsibility a...

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive guide to the safe and compliant disposal of 2-(3-Nitropyridin-2-yl)ethanol. As a valued professional in research and drug development, your safety and environmental responsibility are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

    Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3-Nitropyridin-2-yl)ethanol was not available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including nitropyridines and pyridine alcohols, as well as general principles for handling hazardous chemical waste. Always consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.

    Hazard Assessment: Understanding the Risks

    2-(3-Nitropyridin-2-yl)ethanol combines the chemical properties of a nitrated aromatic compound and a pyridine derivative. Based on analogous compounds, it should be treated as a hazardous substance with the following potential risks:

    • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

    • Irritation: Can cause skin and serious eye irritation.[2][3][4]

    • Environmental Hazard: Pyridine derivatives can be toxic to aquatic life.[5]

    Due to the nitro group, there is also a potential for increased reactivity, especially with incompatible materials.

    Table 1: Hazard Profile and Incompatibility of 2-(3-Nitropyridin-2-yl)ethanol (Inferred)

    Hazard CategoryPotential EffectsIncompatible Materials
    Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Strong Oxidizing Agents, Strong Acids.[4][6]
    Irritation Causes skin and serious eye irritation.
    Carcinogenicity Some pyridine derivatives are classified as possible carcinogens.[7]
    Environmental Potentially toxic to aquatic organisms.[5]

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling 2-(3-Nitropyridin-2-yl)ethanol in any capacity, including for disposal, the following PPE is mandatory:

    • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

    • Hand Protection: Wear nitrile or neoprene gloves.[8] Ensure gloves are inspected before use and changed immediately if contaminated.

    • Body Protection: A standard laboratory coat is required.

    • Respiratory Protection: All handling of this compound, especially if there is a risk of aerosolization or if it is in a powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

    Spill Management: Immediate and Effective Response

    In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

    • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][9]

    • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[7][8] Do not use combustible materials like paper towels to absorb the initial spill.

    • Collect and Dispose: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[8]

    • Decontaminate: Clean the spill area with soap and water.

    • Report: Report the spill to your institution's EHS department.

    Step-by-Step Disposal Protocol

    The guiding principle for the disposal of 2-(3-Nitropyridin-2-yl)ethanol is that it is a hazardous waste and must be managed accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

    Waste Collection
    • Designated Container: Collect all waste containing 2-(3-Nitropyridin-2-yl)ethanol, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, compatible, and clearly labeled hazardous waste container.[8] The container must be sealable and in good condition.

    • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(3-Nitropyridin-2-yl)ethanol". Include any known hazard information.

    • Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids.[4][6]

    Waste Storage
    • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[8]

    • Away from Ignition Sources: The storage area should be away from sources of heat, sparks, or open flames.[8]

    Final Disposal
    • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

    • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the safe disposal of 2-(3-Nitropyridin-2-yl)ethanol.

    DisposalWorkflow Start Handling 2-(3-Nitropyridin-2-yl)ethanol Assess Assess for Disposal Need Start->Assess Spill Spill Occurs? Start->Spill CollectWaste Collect in Labeled, Compatible Container Assess->CollectWaste Spill->Assess No SpillProcedure Follow Spill Management Protocol Spill->SpillProcedure Yes SpillProcedure->CollectWaste StoreWaste Store in Secondary Containment CollectWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS End Waste Safely Managed ContactEHS->End

    Caption: Disposal workflow for 2-(3-Nitropyridin-2-yl)ethanol.

    References

    • Pyridine 99,75+% Extra pure - Laboratorium Discounter. (2023, February 21).
    • 2-(Pyridin-2-ylamino)ethanol - AK Scientific, Inc. Safety Data Sheet.
    • SAFETY DATA SHEET - Fisher Scientific (for 3-Nitropyridin-2-ol).
    • Nitrates - Standard Operating Procedure. (2012, December 14).
    • SAFETY DATA SHEET - Fisher Scientific (for 3-Nitropyridin-2-ylamine).
    • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.
    • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
    • SAFETY DATA SHEET - Thermo Fisher Scientific (for 3-Nitropyridine).
    • UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export.
    • PYRIDINE FOR SYNTHESIS - Loba Chemie.
    • SAFETY DATA SHEET - Sigma-Aldrich.
    • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
    • Treatment and disposal of chemical wastes in daily laboratory work.
    • Chemical Compatibility Table. (2004, April 27).
    • 2-Hydroxy-3-nitropyridine - Apollo Scientific.
    • Chemical Waste Disposal Guidelines.
    • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
    • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
    • 2-Nitro-3-Pyridineethanol - Benchchem.
    • Chemical Compatibility Database from Cole-Parmer.
    • Chemical Waste Management Guide.
    • 2-[(5-Nitropyridin-2-yl)oxy]ethanol - Sigma-Aldrich.
    • 2-(3-nitropyridin-2-yl)ethanol [918153-28-3] | Chemsigma.

    Sources

    Handling

    Personal protective equipment for handling 2-(3-Nitropyridin-2-yl)ethanol

    An authoritative, step-by-step guide to the safe handling, operational protocols, and disposal of 2-(3-Nitropyridin-2-yl)ethanol, designed for researchers and drug development professionals. Introduction & Hazard Causali...

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative, step-by-step guide to the safe handling, operational protocols, and disposal of 2-(3-Nitropyridin-2-yl)ethanol, designed for researchers and drug development professionals.

    Introduction & Hazard Causality

    2-(3-Nitropyridin-2-yl)ethanol (CAS: 918153-28-3) is a specialized nitroaromatic pyridine derivative primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical development[1]. Handling this compound requires strict adherence to advanced laboratory safety protocols due to the synergistic hazards presented by its structural functional groups:

    • The Nitroaromatic Threat: Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the epidermal barrier[2]. Once systemically absorbed, hepatic nitroreduction (mediated by CYP450 enzymes) generates reactive N-hydroxylamines. These metabolites interact with erythrocytes, oxidizing the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia—a condition characterized by impaired oxygen transport, tissue hypoxia, and cyanosis[3].

    • The Pyridine Core: Pyridine derivatives act as central nervous system (CNS) depressants and can cause hepatic and renal toxicity upon chronic exposure[4].

    • The Ethanol Moiety: While the hydroxyl group increases the molecule's overall polarity and water solubility, it does not sufficiently negate the lipophilicity of the aromatic ring to prevent rapid dermal absorption.

    Physicochemical & Hazard Summary

    Summarizing the quantitative and qualitative hazard data is critical for establishing baseline safety parameters before initiating any experimental workflow.

    Property / HazardValue / DescriptionCausality / Impact on Handling
    CAS Number 918153-28-3Unique identifier for chemical inventory and waste tracking.
    Molecular Formula C7H8N2O3Contains both nitro and hydroxyl groups; reactive under strong reducing conditions.
    GHS Hazard Statements H302, H315, H319, H335Necessitates strict barrier protection (gloves, goggles) to prevent systemic uptake[4].
    Physical State Solid/CrystallineHigh risk of dust generation; mandates local exhaust ventilation (fume hood)[4].
    Lipophilicity Moderate to HighReadily crosses epidermal barriers; mandates highly permeation-resistant gloves[2].

    Mandatory Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE is not a generic exercise; it must be tailored to the specific permeation and exposure risks of nitroaromatic pyridines.

    • Hand Protection: Viton® or Butyl rubber gloves (>0.3 mm thickness) are mandatory. Causality: Standard nitrile gloves offer poor permeation resistance against pyridine derivatives and nitroaromatics[2]. The solvent-like nature of the pyridine ring can rapidly degrade nitrile, leading to catastrophic barrier failure and subsequent dermal absorption.

    • Eye/Face Protection: ANSI Z87.1 compliant splash-proof chemical goggles. If handling large volumes or conducting highly exothermic reactions, a full face shield must be added[2]. Causality: The compound is a severe ocular irritant (H319)[4]; mucosal exposure can lead to rapid systemic uptake.

    • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Causality: Prevents the accumulation of hazardous, easily aerosolized dust on personal clothing.

    • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood (face velocity 80-120 fpm)[4]. If ventilation is compromised, a NIOSH-approved respirator equipped with a P100 particulate filter (for solid handling) or an Organic Vapor (OV) cartridge (if dissolved in volatile solvents) is required[2].

    Toxicological Pathway & PPE Intervention

    G Dermal Dermal Exposure PPE_Skin Intervention: Viton® Gloves & Lab Coat Dermal->PPE_Skin Mitigated by Inhalation Inhalation Exposure PPE_Resp Intervention: Fume Hood & Respirator Inhalation->PPE_Resp Mitigated by Absorption Systemic Absorption (Highly Lipophilic) PPE_Skin->Absorption If PPE fails PPE_Resp->Absorption If PPE fails Metabolism Hepatic Nitroreduction (CYP450 Enzymes) Absorption->Metabolism Metabolite Reactive N-Hydroxylamines Metabolism->Metabolite Blood Erythrocyte Interaction (Fe2+ -> Fe3+ Oxidation) Metabolite->Blood Toxicity Methemoglobinemia (Tissue Hypoxia) Blood->Toxicity

    Toxicological mechanism of nitroaromatics and critical PPE intervention points.

    Operational Protocols

    Protocol 1: Safe Weighing and Bench-Scale Transfer
    • Preparation: Verify the chemical fume hood is operational. Clear the workspace of incompatible materials, specifically strong reducing agents and strong acids[4].

    • PPE Verification: Inspect Viton® gloves for micro-punctures. Ensure goggles are tightly sealed.

    • Static Mitigation: Because nitropyridines can generate fine, easily aerosolized dust, use an anti-static weighing boat and a grounded stainless steel spatula.

    • Transfer: Weigh the material strictly within the fume hood or a ventilated balance enclosure. Do not transport open containers across the laboratory.

    • Decontamination: Wipe the balance and surrounding surfaces with a solvent compatible with the compound (e.g., ethanol), followed by a damp aqueous wipe to remove residual solvent.

    Protocol 2: Spill Response and Decontamination
    • Assessment & Evacuation: For minor bench-scale spills (<50g), proceed with local cleanup. For major spills, evacuate the area, increase ventilation, and contact the HazMat team[4].

    • Containment: Do not dry-sweep the powder, as this generates hazardous aerosols[4]. Gently cover the spill with damp absorbent pads (water or ethanol-dampened, depending on the compound's physical state).

    • Collection: Use non-sparking tools to scoop the dampened material into a wide-mouth, sealable High-Density Polyethylene (HDPE) hazardous waste container.

    • Surface Decontamination: Wash the affected area with a mild detergent solution. Because nitroaromatics leave persistent residues, perform a secondary wipe with a polar organic solvent, followed by a final aqueous wash.

    Protocol 3: Waste Disposal and Environmental Management
    • Waste Segregation: 2-(3-Nitropyridin-2-yl)ethanol must be strictly segregated from general waste and incompatible chemical streams (e.g., oxidizers, strong acids)[4].

    • Containerization: Collect all solid waste, contaminated PPE (gloves, wipes), and liquid washings in dedicated, clearly labeled hazardous waste containers.

    • Labeling: Label the container with the full chemical name (no abbreviations), the accumulation start date, and specific hazard warnings ("Toxic/Irritant - Nitroaromatic Solid")[5].

    • Disposal: Do not attempt in-laboratory neutralization or deactivation (e.g., chemical reduction of the nitro group), as this requires specialized expertise and can generate highly reactive byproducts[5]. Disposal must be executed exclusively through a licensed professional hazardous waste management service[5].

    References

    • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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